4-Chloro-6,8-difluoroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-chloro-6,8-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-7-1-2-13-9-6(7)3-5(11)4-8(9)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYDBLFWTPXYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371406 | |
| Record name | 4-chloro-6,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239463-89-9 | |
| Record name | 4-chloro-6,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 239463-89-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-6,8-difluoroquinoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6,8-difluoroquinoline stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its unique structural architecture, featuring a quinoline core substituted with a reactive chlorine atom at the 4-position and two fluorine atoms at the 6- and 8-positions, imparts a distinct electronic profile that makes it a highly valuable precursor for the synthesis of a diverse array of complex molecules. The strategic placement of the halogen atoms allows for selective functionalization, enabling the exploration of novel chemical space in the quest for new therapeutic agents and advanced materials. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role as a versatile intermediate in drug discovery and development.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 239463-89-9 | [1] |
| Molecular Formula | C₉H₄ClF₂N | [1] |
| Molecular Weight | 199.58 g/mol | [1] |
| Boiling Point | 256.9 °C at 760 mmHg | [2] |
| Density | 1.455 g/cm³ | [2] |
| Flash Point | 109.1 °C | [2] |
| Storage Temperature | 2-8 °C | [2] |
Synthesis of this compound: A Two-Stage Approach
The synthesis of this compound is typically achieved through a two-step process that begins with the construction of the corresponding 4-hydroxyquinoline precursor, followed by a chlorination reaction.
A [label="3,5-Difluoroaniline"]; B [label="Diethyl Malonate Derivative"]; C [label="6,8-Difluoro-4-hydroxyquinoline"]; D [label="this compound"];
A -> C [label="Gould-Jacobs Reaction"]; B -> C; C -> D [label="Chlorination (e.g., POCl₃)"]; }
Caption: General synthetic workflow for this compound.Stage 1: Synthesis of 6,8-Difluoro-4-hydroxyquinoline
The initial and crucial step is the formation of the quinoline ring system. The Gould-Jacobs reaction is a well-established and versatile method for this transformation.[3] This reaction involves the condensation of an aniline with a diethyl malonate derivative, followed by a thermal cyclization.
Experimental Protocol: Gould-Jacobs Reaction
-
Condensation: In a round-bottom flask, 3,5-difluoroaniline is reacted with a suitable diethyl malonate derivative, such as diethyl ethoxymethylenemalonate. The mixture is heated to facilitate the condensation reaction and the removal of ethanol.
-
Cyclization: The resulting intermediate is then heated at a higher temperature, typically in a high-boiling solvent like diphenyl ether, to induce thermal cyclization and the formation of the 6,8-difluoro-4-hydroxyquinoline ring system.
-
Work-up and Isolation: Upon cooling, the reaction mixture is treated with a non-polar solvent to precipitate the product. The solid is then collected by filtration, washed, and dried.
Stage 2: Chlorination of 6,8-Difluoro-4-hydroxyquinoline
The conversion of the 4-hydroxyl group to a chlorine atom is a critical step that activates the quinoline core for subsequent nucleophilic substitution reactions. This transformation is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Chlorination
-
Reaction Setup: In a well-ventilated fume hood, 6,8-difluoro-4-hydroxyquinoline is carefully added to an excess of phosphorus oxychloride.
-
Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours to ensure complete conversion. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. The acidic solution is neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude this compound.
-
Purification: The crude product is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.
Key Reactions and Synthetic Utility
The synthetic versatility of this compound primarily stems from the reactivity of the chlorine atom at the 4-position, which is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups, making it a valuable intermediate for the synthesis of diverse compound libraries.
A [label="this compound"]; B [label="Nucleophile (NuH)\ne.g., R-NH₂, R-SH"]; C [label="4-Substituted-6,8-difluoroquinoline"];
A -> C [label="Nucleophilic Aromatic Substitution (SNAr)"]; B -> C; }
Caption: General scheme for nucleophilic substitution reactions of this compound.Nucleophilic Substitution with Amines
The reaction of this compound with various primary and secondary amines is a cornerstone for the synthesis of 4-aminoquinoline derivatives, a scaffold present in numerous bioactive compounds.
Experimental Protocol: Amination
-
Reaction Setup: this compound is dissolved in a suitable solvent, such as isopropanol or ethanol, in a reaction vessel.
-
Addition of Amine: The desired amine (primary or secondary) is added to the solution. The reaction can be carried out under conventional heating or accelerated using microwave irradiation.
-
Reaction Conditions: The reaction mixture is heated to reflux or irradiated in a microwave reactor until the starting material is consumed, as monitored by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography or recrystallization to yield the desired 4-amino-6,8-difluoroquinoline derivative.
Palladium-Catalyzed Cross-Coupling Reactions
While the primary reactivity is at the 4-position, the chloro-substituent also allows for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This further expands the synthetic utility of this versatile building block.
Applications in Drug Discovery
The 6,8-difluoroquinoline moiety is a key pharmacophore in several classes of therapeutic agents. The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and overall pharmacological potency. This compound serves as a critical starting material for the synthesis of compounds with potential applications in various therapeutic areas.
-
Antibacterial Agents: Fluoroquinolones are a well-established class of antibiotics. The 6,8-difluoro substitution pattern is of particular interest for the development of new antibacterial agents with improved activity against resistant strains.
-
Anticancer Agents: The quinoline scaffold is present in numerous kinase inhibitors used in oncology. This compound provides a platform for the synthesis of novel compounds targeting key signaling pathways in cancer cells.
-
Antiviral and Antiparasitic Agents: The versatile nature of the 4-chloroquinoline core allows for the development of derivatives with potential activity against a range of viruses and parasites.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an acute toxicant and an eye and skin irritant.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the 4-chloro substituent to nucleophilic aromatic substitution, provides a reliable and efficient route to a wide array of functionalized quinoline derivatives. The presence of the 6,8-difluoro substitution pattern further enhances its potential for the development of novel therapeutic agents with improved pharmacological profiles. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its significance for researchers and scientists in the field of drug discovery.
References
Physicochemical properties of 4-Chloro-6,8-difluoroquinoline
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6,8-difluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
This compound is a halogenated heterocyclic compound that has emerged as a critical intermediate in the landscape of organic synthesis. Its quinoline core is a prevalent motif in a multitude of biologically active molecules, and the strategic placement of chloro and fluoro substituents imparts unique reactivity and properties.[1] This guide offers a comprehensive exploration of the core physicochemical properties of this compound, providing both established data and field-proven experimental methodologies. Understanding these characteristics is paramount for its effective utilization in drug discovery, materials science, and advanced chemical synthesis.[1]
The chlorine atom at the C4 position is a key reactive site, highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functional groups. The fluorine atoms at the C6 and C8 positions significantly modulate the electronic properties of the quinoline ring system, influencing factors such as pKa, metabolic stability, and binding interactions of its derivatives. This makes this compound an indispensable tool for chemists aiming to synthesize novel compounds for targeted cancer therapies, potent antivirals, and advanced materials for applications like organic light-emitting diodes (OLEDs).[1]
Chemical Identity and Structural Characteristics
-
Chemical Name: this compound
-
CAS Number: 239463-89-9[2]
-
Molecular Formula: C9H4ClF2N[2]
-
Molecular Weight: 199.58 g/mol [2]
Caption: Chemical structure of this compound.
Core Physicochemical Properties: A Summary
The following table summarizes the key physicochemical data for this compound, providing a quick reference for laboratory applications.
| Property | Value | Source |
| Appearance | White solid | [2] |
| Melting Point | 161-165 °C | [2] |
| Boiling Point | 256.9 ± 35.0 °C (Predicted) | [2] |
| Density | 1.455 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Data not available; expected to be soluble in common organic solvents like DCM, chloroform, and ethyl acetate. | N/A |
| Storage Condition | Sealed in dry, Store in Refrigerator (2 to 8 °C) | [2] |
In-Depth Analysis and Experimental Protocols
Melting Point: A Criterion for Purity
The melting point is a fundamental thermal property, and its range provides a reliable indication of sample purity. A sharp melting range, as reported for this compound (161-165 °C), is characteristic of a pure crystalline solid.[2] Impurities typically cause a depression and broadening of the melting range.
Causality in Experimental Choice: The capillary method is the gold standard for melting point determination due to its requirement for minimal sample quantity, high accuracy, and the ability to observe the melting process directly.[3] The choice of a slow heating rate (1-2 °C/minute) near the expected melting point is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thus preventing an overestimation of the melting temperature.[4]
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder.[4] Tap the open end of a glass capillary tube into the sample to collect a small amount.[5]
-
Packing: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.[4][5] Proper packing is essential for uniform heat transfer.[5]
-
Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus (e.g., Mel-Temp).[5]
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating quickly to establish a rough range.
-
Accurate Determination: For an accurate measurement, set the apparatus to heat rapidly to about 15-20 °C below the expected melting point (approx. 140 °C).[5]
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute.[4]
-
Observation: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Caption: Workflow for Melting Point Determination.
Boiling and Sublimation
The predicted boiling point of 256.9 °C suggests that this compound is a relatively non-volatile solid at room temperature.[2] It is important to note that this value is computationally predicted, as experimental determination can be complicated by potential sublimation or decomposition at high temperatures under atmospheric pressure. For high-purity applications, purification via sublimation under reduced pressure may be a viable strategy.
Solubility Profile
While quantitative solubility data is not readily published, the chemical structure provides strong indicators of its likely behavior. As a poly-halogenated aromatic heterocycle, this compound is expected to be hydrophobic. It is predicted to have poor solubility in water but good solubility in common, moderately polar to nonpolar organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).
Trustworthy Protocol: Shake-Flask Method for Solubility Determination
This protocol provides a reliable system for determining the solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., 10 mL) in a sealed vial. The presence of undissolved solid is essential.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand, or centrifuge it, to let the undissolved solid settle completely.
-
Sampling: Carefully extract a known volume of the supernatant (the clear, saturated solution), ensuring no solid particles are transferred.
-
Quantification: Determine the concentration of the solute in the supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a calibration curve prepared with known concentrations.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Caption: Workflow for Shake-Flask Solubility Determination.
Spectral Properties: A Fingerprint for Identification
Although specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key spectral features, which are invaluable for reaction monitoring and quality control.
-
¹H NMR: The spectrum will show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to coupling with each other and with the fluorine atoms (nJH-F coupling).
-
¹³C NMR: The spectrum should display 9 distinct signals for the 9 carbon atoms. The carbons bonded to the electronegative F, Cl, and N atoms will be shifted downfield. C-F coupling (nJC-F) will be observable, often as doublets, which is a key diagnostic feature.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms at the C6 and C8 positions.
-
Mass Spectrometry (MS): In an ESI-MS or EI-MS spectrum, the molecular ion peak [M]+ will be readily identifiable. A key feature will be the isotopic pattern characteristic of a monochlorinated compound: two peaks, [M]+ and [M+2]+, with a relative intensity ratio of approximately 3:1.
Reactivity and Synthetic Utility
The primary utility of this compound stems from its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The electron-withdrawing nature of the quinoline nitrogen and the fluorine substituents activates the C4 position, making the chloro group an excellent leaving group. This allows for the straightforward synthesis of diverse 4-substituted quinoline derivatives by reacting it with various nucleophiles such as amines, alcohols, and thiols.[6] This regioselectivity is a cornerstone of its application in medicinal chemistry.[7]
Caption: General SNAr reaction at the C4 position.
Safety and Handling
Based on data for similar compounds and vendor information, this compound should be handled with care.
-
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[2]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 2-8 °C.[2] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value chemical intermediate with well-defined physicochemical properties. Its solid nature, distinct melting point, and predictable reactivity make it a reliable building block for complex molecular synthesis. A thorough understanding of its characteristics, from its thermal behavior and solubility to its spectral fingerprints and chemical reactivity, is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced functional materials.
References
- 1. nbinno.com [nbinno.com]
- 2. FCKeditor - Resources Browser [ohiotech.edu]
- 3. thinksrs.com [thinksrs.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-6,8-difluoroquinoline
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6,8-difluoroquinoline is a halogenated quinoline derivative of significant interest as a building block in medicinal chemistry and materials science. Its utility in the synthesis of active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its physicochemical properties, particularly its solubility and chemical stability. This technical guide provides a comprehensive overview of this compound, addressing the current landscape of available data and, more critically, presenting detailed, field-proven methodologies for its empirical characterization. Recognizing the scarcity of specific experimental data in public literature, this document serves as a practical framework for researchers to determine solubility profiles, conduct rigorous stability assessments through forced degradation studies, and establish a robust, stability-indicating analytical method. The causality behind experimental choices is explained to empower researchers in designing and interpreting their own studies, ensuring the generation of reliable data crucial for formulation development, shelf-life prediction, and regulatory compliance.
Introduction and Physicochemical Profile
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of halogen atoms, such as chlorine and fluorine, can profoundly modulate a molecule's metabolic stability, membrane permeability, and target-binding affinity. This compound (CAS 239463-89-9) represents a key intermediate where the reactive 4-chloro position allows for facile nucleophilic substitution, while the 6,8-difluoro substitution pattern is expected to influence its overall electronic and conformational properties.
A review of available data reveals key physical properties, though experimental solubility and comprehensive stability data remain unpublished.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 239463-89-9 | |
| Molecular Formula | C₉H₄ClF₂N | |
| Molecular Weight | 199.58 g/mol | |
| Appearance | White solid | |
| Melting Point | 161-165 °C | |
| Boiling Point (Predicted) | 256.9 ± 35.0 °C at 760 Torr | [1] |
| Density (Predicted) | 1.455 ± 0.06 g/cm³ | [1] |
| LogP (Predicted) | 3.166 | [1] |
| Storage Conditions | 2-8°C, Sealed in dry conditions | [1] |
The predicted LogP value of 3.166 suggests that this compound is a lipophilic compound, which implies low intrinsic solubility in aqueous media but potentially good solubility in a range of organic solvents. The recommended storage conditions—refrigerated and dry—hint at potential sensitivity to heat and hydrolysis. This guide will provide the protocols to empirically determine these critical parameters.
Solubility Profile Assessment: A Methodological Approach
Solubility is a critical determinant of a compound's suitability for further development, impacting everything from reaction kinetics in synthesis to bioavailability in vivo.[2] Given the absence of published data, a systematic solubility assessment is paramount. We present protocols for both thermodynamic and kinetic solubility, which serve different purposes in the development lifecycle.
Rationale for Solvent Selection
The choice of solvents should reflect the intended applications of the compound. For synthetic chemistry, solvents common in nucleophilic substitution reactions are relevant. For pharmaceutical development, a range of aqueous buffers and biorelevant media are essential.
Table 2: Recommended Solvents for Solubility Testing
| Solvent Class | Specific Solvents | Rationale |
| Aqueous Buffers | pH 1.2 (SGF), pH 4.5 (Acetate), pH 6.8 (Phosphate/Sod. Phos.), pH 7.4 (PBS) | Simulates physiological pH range from stomach to intestine.[3] |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Common solvents for organic synthesis and stock solution preparation. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Used in synthesis, purification, and formulation. |
| Non-Polar | Dichloromethane (DCM), Toluene, Heptane | Relevant for extraction and certain reaction conditions. |
Experimental Protocol: Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold standard for characterizing a substance.[4] The shake-flask method is the most accepted approach.[3]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (from Table 2) in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker. Equilibration time must be determined experimentally; preliminary tests suggest a minimum of 24-48 hours is often required to reach a plateau.[3]
-
Sample Processing: After equilibration, allow the vials to stand for a short period to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant.
-
Phase Separation: Immediately filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining solid particles. This step is critical to avoid artificially high results.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as the HPLC-UV method described in Section 4.
-
Data Reporting: Express solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent.
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Chemical Stability and Forced Degradation Analysis
Understanding a molecule's intrinsic stability is a cornerstone of drug development, ensuring safety and efficacy.[5][6] Forced degradation studies are designed to accelerate the chemical degradation process to identify likely degradation products and establish degradation pathways.[7][8] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[9]
Experimental Protocol: Forced Degradation (Stress Testing)
A stock solution of this compound (e.g., 1 mg/mL in ACN or a suitable solvent) should be prepared and subjected to the following stress conditions in parallel with a control sample protected from stress.
Methodology:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60-80 °C).[9]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C), as base hydrolysis is often faster.[9]
-
Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the mixture at room temperature.
-
Thermal Degradation (Solution): Incubate the stock solution at a high temperature (e.g., 80 °C).
-
Thermal Degradation (Solid State): Place the solid compound in a temperature-controlled oven (e.g., 80 °C), with and without humidity (e.g., 75% RH), to assess solid-state stability.[7]
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source providing both UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[9] A control sample should be wrapped in aluminum foil.
-
Sampling and Analysis: Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples using the stability-indicating HPLC method (Section 4) to determine the percentage of remaining parent compound and the formation of degradation products.
Diagram: Forced Degradation Experimental Workflow
Caption: Experimental workflow for a forced degradation study.
Proposed Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.[10] A reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard for this purpose.
Rationale for Method Development
The goal is to develop a method that provides good resolution between the parent peak of this compound and all potential degradation products generated during stress testing.
Table 3: Proposed HPLC Method Parameters
| Parameter | Recommended Starting Conditions | Rationale for Selection |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure sharp peak shape for the basic quinoline nitrogen. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with good UV transparency and elution strength. |
| Elution Mode | Gradient | Necessary to elute both the parent compound and potentially more polar or non-polar degradants within a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Detector | UV/PDA at ~254 nm and ~320 nm | Quinoline systems typically have strong absorbance in this range. A PDA detector is crucial for peak purity analysis.[9] |
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that all degradation product peaks are well-resolved from the main peak, which is verified using peak purity analysis from the PDA detector.[7]
Predicted Degradation Pathways
Based on the chemical structure of this compound and the known reactivity of related compounds, several degradation pathways can be predicted.
-
Hydrolysis of the 4-Chloro Group: The C4-Cl bond is activated towards nucleophilic aromatic substitution. Under aqueous acidic or basic conditions, hydrolysis is a likely pathway, leading to the formation of 6,8-difluoroquinolin-4-ol. This is often the primary degradation route for 4-chloroquinolines.[11]
-
Photodegradation: Fluoroquinolones are known to be susceptible to photodegradation.[12] The mechanism can be complex, potentially involving reductive dehalogenation (loss of Cl or F) or oxidative cleavage of the quinoline ring system.
-
Oxidative Degradation: The quinoline ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.
Diagram: Predicted Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Conclusion and Forward-Looking Recommendations
While direct experimental data for this compound is limited, its structural features suggest it is a lipophilic compound with potential susceptibility to hydrolysis and photolysis. This technical guide provides a robust, scientifically-grounded framework for researchers to empirically determine its solubility and stability profiles.
It is strongly recommended that the protocols outlined herein are executed early in the research and development process. The resulting data will be invaluable for:
-
Guiding Formulation Strategy: Understanding solubility in various excipients and pH-dependent solubility is critical for developing a stable and bioavailable drug product.
-
Ensuring Analytical Rigor: The development of a validated, stability-indicating HPLC method is a regulatory prerequisite and essential for accurate quality control.
-
Defining Storage and Handling: Empirical stability data will inform the necessary storage conditions, shelf-life, and retest periods for this compound.
By following the methodologies presented, researchers can build a comprehensive data package that ensures the quality, safety, and efficacy of any downstream applications of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]
- 3. who.int [who.int]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. acdlabs.com [acdlabs.com]
- 7. onyxipca.com [onyxipca.com]
- 8. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectra of 4-Chloro-6,8-difluoroquinoline
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-6,8-difluoroquinoline
Abstract
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science due to its potential as a versatile synthetic intermediate. A definitive structural characterization is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone of this analysis. This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this compound. In the absence of published experimental data for this specific molecule, this guide leverages fundamental NMR principles and comparative data from analogous substituted quinolines to offer a robust predictive interpretation.[1] We will explore the anticipated chemical shifts, multiplicities, and through-bond scalar coupling constants, with a special focus on the diagnostic complexities introduced by the fluorine substituents. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the NMR spectroscopic features of this and related fluorinated quinoline scaffolds.
Introduction: The Structural Challenge
The quinoline core is a privileged scaffold in numerous biologically active compounds.[2] The introduction of halogen substituents—specifically chlorine and fluorine—dramatically alters the electronic environment and, consequently, the NMR signature of the molecule.[3] For this compound, the analytical challenge lies not only in assigning the proton and carbon signals but also in deciphering the complex splitting patterns that arise from homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F and ¹³C-¹⁹F) spin-spin couplings. Understanding these interactions is key to unambiguous structural confirmation.
Figure 1: Molecular Structure and Numbering
Caption: Structure and IUPAC numbering of this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to display four distinct signals in the aromatic region, corresponding to H-2, H-3, H-5, and H-7. The chemical shifts and coupling patterns are dictated by the electronic effects of the nitrogen heteroatom and the three halogen substituents.
Chemical Shift Predictions
-
H-2 and H-3 (Pyridine Ring): The H-2 proton, being alpha to the electronegative nitrogen, is expected to be the most downfield signal in the spectrum. The H-3 proton will appear upfield relative to H-2. The electron-withdrawing chlorine atom at C-4 will further deshield H-3 and, to a lesser extent, H-2.
-
H-5 and H-7 (Carbocyclic Ring): The chemical shifts of these protons are heavily influenced by the two fluorine atoms. The strong inductive and mesomeric effects of fluorine will cause significant deshielding. H-7 is positioned between two fluorine atoms (ortho to F-8 and meta to F-6), likely making it the most downfield proton in this ring system. H-5 is ortho to F-6 and will also be strongly deshielded.
Coupling Constant (J) Analysis: The Key to Assignment
The multiplicity of each signal provides the most definitive structural information. In addition to standard ortho (³JHH ≈ 7-9 Hz) and meta (⁴JHH ≈ 1-3 Hz) proton-proton couplings, extensive proton-fluorine couplings are expected.[1]
-
H-2 and H-3: These two protons will form a simple AX spin system, appearing as two doublets with a typical ortho coupling constant (³J(H2,H3)) of approximately 4-5 Hz.
-
H-5: This proton will be coupled to H-7 (⁴J(H5,H7), meta-coupling, ~2-3 Hz), the fluorine at C-6 (³J(H5,F6), ortho-coupling, ~7-10 Hz), and the fluorine at C-8 (⁵J(H5,F8), long-range coupling, ~1-3 Hz). The resulting signal is predicted to be a complex multiplet, likely a doublet of doublet of doublets (ddd).
-
H-7: This proton is coupled to H-5 (⁴J(H7,H5), meta-coupling, ~2-3 Hz), the fluorine at C-8 (³J(H7,F8), ortho-coupling, ~7-10 Hz), and the fluorine at C-6 (³J(H7,F6), meta-coupling, ~4-6 Hz). This signal is anticipated to be a triplet of doublets (td) or a doublet of doublet of doublets (ddd).
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 8.7 - 8.9 | d | ³J(H2,H3) ≈ 4.5 |
| H-3 | 7.6 - 7.8 | d | ³J(H3,H2) ≈ 4.5 |
| H-5 | 7.4 - 7.6 | ddd | ³J(H5,F6) ≈ 8.0, ⁴J(H5,H7) ≈ 2.5, ⁵J(H5,F8) ≈ 1.5 |
| H-7 | 7.8 - 8.0 | td | ³J(H7,F8) ≈ 8.0, ³J(H7,F6) ≈ 5.0, ⁴J(H7,H5) ≈ 2.5 |
Figure 2: Predicted ¹H Coupling Network
Caption: Key ¹H-¹H and ¹H-¹⁹F scalar couplings in this compound.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each carbon atom in the molecule. The most informative features of this spectrum will be the large, diagnostic coupling constants between carbon and fluorine atoms.[4]
Chemical Shift Predictions
The chemical shifts will be influenced by the nitrogen and halogen substituents.
-
Carbons bonded to halogens (C-4, C-6, C-8): These carbons will be significantly influenced by the electronegativity of the attached halogen. The C-F bonds will cause a large downfield shift (the "heavy atom effect" is less pronounced for chlorine).
-
Carbons ortho and para to substituents: The electronic effects of the substituents will propagate around the rings, causing predictable shifts. For example, C-5, C-7, and C-8a will be strongly affected by the fluorine atoms.
-
Pyridine Ring Carbons (C-2, C-3, C-4): C-2 will be downfield due to its proximity to nitrogen. C-4, bonded to chlorine, will also be downfield.
Carbon-Fluorine Coupling: A Powerful Diagnostic Tool
The magnitude of nJ(C,F) coupling constants decreases with the number of intervening bonds and is highly dependent on stereochemistry.[5]
-
One-Bond Coupling (¹J(C,F)): Carbons C-6 and C-8 will each appear as a doublet with a very large coupling constant, typically in the range of 240-260 Hz. This is an unambiguous indicator of a direct C-F bond.
-
Two-Bond Coupling (²J(C,F)): Carbons adjacent to the C-F bonds (C-5, C-7, C-8a) will exhibit two-bond couplings. C-5 will be split by F-6, and C-7 will be split by both F-6 and F-8. C-8a will be split by F-8. These couplings are typically in the range of 15-25 Hz.
-
Three-Bond Coupling (³J(C,F)): Carbons such as C-4a and C-5 will show smaller three-bond couplings to F-8 and F-6, respectively. These are typically in the range of 3-10 Hz.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted δ (ppm) | Multiplicity (from F-coupling) | Predicted JCF (Hz) |
| C-2 | ~151 | s (or small t) | - |
| C-3 | ~122 | s | - |
| C-4 | ~148 | d | ³J(C4,F6) ≈ 4 |
| C-4a | ~125 | dd | ²J(C4a,F8) ≈ 10, ⁴J(C4a,F6) ≈ 2 |
| C-5 | ~115 | dd | ²J(C5,F6) ≈ 25, ³J(C5,F8) ≈ 5 |
| C-6 | ~158 | d | ¹J(C6,F6) ≈ 255 |
| C-7 | ~110 | dd | ²J(C7,F8) ≈ 25, ²J(C7,F6) ≈ 15 |
| C-8 | ~155 | d | ¹J(C8,F8) ≈ 250 |
| C-8a | ~145 | d | ²J(C8a,F8) ≈ 15 |
Figure 3: Key Predicted ¹³C-¹⁹F Couplings
Caption: Major one-bond (¹J) and two-bond (²J) ¹³C-¹⁹F couplings.
Experimental Design for Unambiguous Assignment
While 1D NMR provides foundational data, the complexity arising from signal overlap and extensive fluorine coupling necessitates a suite of 2D NMR experiments for complete and confident structural verification.[1]
The 2D NMR Toolkit
-
COSY (Correlation Spectroscopy): This is the primary experiment to establish ¹H-¹H coupling networks. It will definitively link H-2 with H-3 and confirm the meta-coupling between H-5 and H-7.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. It is invaluable for resolving overlapping proton signals and for assigning the protonated carbons (C-2, C-3, C-5, C-7).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assigning the quaternary (non-protonated) carbons. It reveals correlations between protons and carbons over two or three bonds. Key expected correlations include:
-
H-2 → C-3, C-4, C-8a
-
H-3 → C-2, C-4, C-4a
-
H-5 → C-4, C-4a, C-6, C-7
-
H-7 → C-5, C-6, C-8, C-8a
-
-
¹⁹F NMR Spectroscopy: A standard ¹⁹F NMR spectrum would show two distinct signals for F-6 and F-8. Furthermore, acquiring a ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy) can provide through-space correlations, confirming spatial proximities.
Figure 4: Experimental Workflow for Structural Elucidation
Caption: Logical workflow for the complete NMR-based structural assignment.
Self-Validating Experimental Protocol
To ensure the acquisition of high-quality, reproducible data, the following protocol is recommended. The causality behind each step is explained to create a self-validating system.
-
Sample Preparation:
-
Action: Weigh approximately 10-15 mg of purified this compound.
-
Causality: This mass provides sufficient concentration for excellent signal-to-noise in both ¹H and ¹³C experiments without requiring an excessive number of scans, especially for the less sensitive ¹³C nucleus and 2D experiments.
-
Action: Dissolve the sample in ~0.6 mL of high-purity deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Causality: CDCl₃ is a standard, non-protic solvent with minimal interfering signals. DMSO-d₆ is an excellent alternative for compounds with lower solubility. The choice of solvent can slightly alter chemical shifts, so consistency is key.
-
Action: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Causality: This removes any microscopic particulate matter that can degrade spectral resolution by disrupting the magnetic field homogeneity.
-
-
Instrumental Setup & Calibration:
-
Action: Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K) for 5-10 minutes.
-
Causality: Temperature stability is critical as chemical shifts can be temperature-dependent. Equilibration ensures consistent results.
-
Action: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming.
-
Causality: The lock signal corrects for magnetic field drift. Shimming optimizes the magnetic field homogeneity across the sample volume, which is essential for achieving sharp, well-resolved peaks and accurate coupling constant measurements.
-
-
Data Acquisition:
-
¹H Spectrum:
-
Action: Use a standard 90° pulse-acquire sequence. Set the spectral width to cover the aromatic region (~0-10 ppm). Acquire at least 16 scans.
-
Causality: A 90° pulse maximizes signal for a given number of scans. 16 scans is usually sufficient to achieve a high signal-to-noise ratio for a sample of this concentration.
-
-
¹³C Spectrum:
-
Action: Use a proton-decoupled pulse sequence. Set a spectral width of ~0-200 ppm. Set a relaxation delay (d1) of at least 2 seconds. Acquire a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise.
-
Causality: Proton decoupling simplifies the spectrum to singlets (or multiplets from F-coupling only). A 2-second relaxation delay is crucial for allowing quaternary carbons, which have long relaxation times, to fully relax between pulses, ensuring their signals are not attenuated and can be integrated more accurately.
-
-
2D Spectra (COSY, HSQC, HMBC):
-
Action: Use standard, gradient-selected pulse programs for each experiment.
-
Causality: Gradient-selected sequences are superior for suppressing artifacts and unwanted signals, leading to cleaner, more easily interpretable spectra.
-
-
Conclusion
The NMR spectroscopic characterization of this compound presents a fascinating case study in structural elucidation. While the ¹H spectrum is complicated by second-order effects and multiple heteronuclear couplings, it is the ¹³C spectrum, with its large and highly diagnostic nJ(C,F) couplings, that offers the most definitive information. The predictive analysis provided in this guide, based on established principles of substituent effects and coupling phenomena, serves as a robust framework for any researcher tasked with analyzing this molecule. The ultimate, unambiguous assignment relies on a synergistic approach, integrating data from 1D ¹H, 1D ¹³C, and a suite of 2D NMR experiments, as outlined in the recommended workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. rajpub.com [rajpub.com]
- 4. Calculations of 13 C NMR chemical shifts and F-C coupling constants of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Mass spectrometry analysis of 4-Chloro-6,8-difluoroquinoline
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Chloro-6,8-difluoroquinoline
Abstract
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key building block in the synthesis of various pharmaceutical agents.[1][2][3] Accurate characterization and quantification of this molecule and its analogues are paramount for process chemistry, metabolic studies, and quality control. This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, grounded in the principles of scientific integrity and field-proven expertise. We will explore tailored methodologies for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), delve into predictable fragmentation patterns, and offer detailed protocols to guide researchers in their analytical endeavors.
Introduction: The Analytical Imperative
The quinoline scaffold is a privileged structure in pharmacology, and its halogenated derivatives often exhibit enhanced biological activity. The specific placement of chlorine and fluorine atoms on the this compound ring system dictates its reactivity and potential as a pharmaceutical intermediate.[2] Mass spectrometry (MS) provides unparalleled sensitivity and specificity for its analysis, enabling not only molecular weight confirmation but also profound structural elucidation through controlled fragmentation.
The choice of analytical strategy is dictated by the sample matrix, the required sensitivity, and the nature of the study (qualitative vs. quantitative). This guide will focus on the two most prevalent MS techniques in the pharmaceutical sciences: Electron Ionization (EI), typically coupled with GC, and Electrospray Ionization (ESI), the workhorse of LC-MS.
Compound Profile: this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅ClFN | [4][5] |
| Molecular Weight | 181.59 g/mol | [4][5] |
| Monoisotopic Mass | 181.0095 Da | [5] |
| Appearance | Solid | |
| Melting Point | 75-80 °C |
Foundational Concepts: Ionization and Isotopic Signatures
A successful mass spectrometric analysis hinges on the efficient generation of gas-phase ions from the analyte. The choice between a "hard" ionization technique like EI and a "soft" technique like ESI profoundly impacts the resulting mass spectrum.
-
Electron Ionization (EI): This technique uses high-energy electrons (typically 70 eV) to bombard the analyte molecule, causing the ejection of an electron to form a radical cation (M•+).[6][7] The significant energy transfer leads to extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule that is invaluable for structural confirmation and library matching.[7][8]
-
Electrospray Ionization (ESI): ESI is a soft ionization method that generates ions from a liquid solution by creating a fine, charged aerosol.[9][10] It imparts minimal excess energy, typically resulting in an intact protonated molecule [M+H]⁺. This is ideal for molecular weight confirmation and for analyzing thermally labile or non-volatile compounds. Subsequent fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS).[10][11]
The Halogen Isotope Pattern: A Definitive Marker
A key characteristic in the mass spectrum of this compound is the isotopic signature of chlorine. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[12][13] Consequently, any ion containing a single chlorine atom will appear as a pair of peaks (an "isotopic doublet") separated by two mass-to-charge units (m/z), with the second peak (M+2) having roughly one-third the intensity of the primary peak (M).[13][14] This pattern is a powerful diagnostic tool for confirming the presence of chlorine in the molecular ion and its fragments.
Experimental Workflow & Methodology
The analytical workflow must be selected based on the physicochemical properties of this compound and the goals of the analysis. Its predicted moderate boiling point and thermal stability make it amenable to both GC-MS and LC-MS.
Caption: Decision workflow for MS analysis.
Protocol: GC-MS Analysis with Electron Ionization (EI)
This method is ideal for purity assessment and structural confirmation of the neat compound or in simple organic matrices.
Rationale: The choice of a mid-polarity column like a DB-5ms provides excellent separation for a wide range of aromatic compounds. The temperature program is designed to ensure sharp peak shapes without causing thermal degradation. Standard 70 eV electron energy is used to generate reproducible fragmentation patterns that can be compared to spectral libraries.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in dichloromethane.
-
GC System:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless, operated in split mode (20:1 ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
-
MS System (EI Source):
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Protocol: LC-MS Analysis with Electrospray Ionization (ESI)
This method is superior for analyzing samples in complex aqueous or biological matrices (e.g., metabolism studies) and for high-throughput screening.
Rationale: Reversed-phase chromatography using a C18 column is the standard for separating moderately polar organic molecules. A gradient elution with acetonitrile and water (acidified with formic acid) is used to ensure good peak shape and efficient ionization in positive ESI mode. Formic acid provides the necessary protons to form the [M+H]⁺ ion. Tandem MS (MS/MS) is required to induce fragmentation for structural analysis.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 10 µg/mL solution in 50:50 methanol:water.
-
LC System:
-
Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.
-
Injection Volume: 5 µL.
-
-
MS System (ESI Source, Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Full Scan Mass Range: m/z 100 to 300.
-
MS/MS: For fragmentation, select the precursor ion [M+H]⁺ (m/z 182.0) and apply a collision energy of 15-30 eV.
-
Fragmentation Analysis: Deciphering the Molecular Blueprint
The fragmentation of this compound is governed by the stability of the quinoline ring and the nature of the halogen substituents. The C-Cl bond is the weakest link, making the loss of a chlorine radical a primary fragmentation event in EI-MS.
Caption: Key fragmentation pathways under EI conditions.
Predicted Key Fragments:
The following table summarizes the expected high-abundance ions in an EI mass spectrum. The presence of the m/z 183 peak at ~33% the intensity of m/z 181 is the definitive confirmation of a chlorine-containing molecular ion.
| m/z (Nominal) | Proposed Formula | Description | Isotopic Signature |
| 181 | [C₉H₄³⁵ClN]⁺ | Molecular Ion (M•+) | M+ peak |
| 183 | [C₉H₄³⁷ClN]⁺ | Molecular Ion Isotope (M+2) | ~33% of m/z 181 |
| 161/163 | [C₉H₃F₂N]•+ | Loss of HF from the molecular ion | Cl present |
| 146 | [C₉H₄F₂N]⁺ | Loss of Chlorine radical (•Cl) | Cl absent |
| 119 | [C₈H₃F₂]⁺ | Loss of •Cl followed by HCN | Cl absent |
In ESI-MS/MS, fragmentation occurs from the protonated molecule [M+H]⁺ at m/z 182/184. The pathways are often different, with losses of neutral molecules being more common. A prominent fragmentation would be the loss of neutral HCl, leading to a fragment at m/z 146.
Conclusion
The mass spectrometric analysis of this compound is a robust and informative process. By leveraging the complementary nature of GC-EI-MS and LC-ESI-MS/MS, researchers can achieve comprehensive characterization. EI-MS provides a rich, reproducible fragmentation pattern ideal for structural confirmation, highlighted by the characteristic M/M+2 isotopic signature of chlorine. LC-MS offers high sensitivity and applicability to complex matrices, making it the tool of choice for quantitative studies and metabolite identification. The protocols and fragmentation insights provided in this guide serve as a validated starting point for drug development professionals and scientists to build reliable analytical methods for this important chemical entity.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. Cas 391-77-5,4-Chloro-6-fluoroquinoline | lookchem [lookchem.com]
- 5. 4-Chloro-6-fluoroquinoline | C9H5ClFN | CID 2736586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rroij.com [rroij.com]
- 9. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tutorchase.com [tutorchase.com]
- 14. chemguide.co.uk [chemguide.co.uk]
Potential Biological Activity of 4-Chloro-6,8-difluoroquinoline: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, has been a highly effective strategy in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide delves into the largely unexplored potential of 4-Chloro-6,8-difluoroquinoline, a unique trifunctionalized heterocyclic compound. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related halogenated quinolines and fluoroquinolones to build a robust, hypothesis-driven framework for its potential biological activities. We will explore the scientific rationale for investigating its anticancer and antimicrobial properties, provide detailed, field-proven experimental protocols for its evaluation, and discuss the underlying structure-activity relationships that govern the therapeutic potential of this chemical class. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of novel halogenated quinolines.
Introduction: The Quinoline Nucleus and the Power of Halogenation
The quinoline ring system is a privileged scaffold in drug discovery, forming the structural core of a wide array of pharmacologically active compounds.[1] Its rigid, bicyclic aromatic structure provides a versatile template for the introduction of diverse functional groups, enabling the meticulous tuning of steric, electronic, and pharmacokinetic parameters.[2] Historically, quinoline derivatives have been pivotal in the fight against malaria (e.g., chloroquine) and have given rise to the potent class of fluoroquinolone antibiotics (e.g., ciprofloxacin).[1]
The introduction of halogen atoms into the quinoline scaffold is a well-established and powerful strategy for enhancing biological activity.[3][4] Halogens can influence a molecule's properties in several ways:
-
Modulation of Electronic Properties: The high electronegativity of fluorine and chlorine can alter the electron distribution within the aromatic system, influencing interactions with biological targets.[4]
-
Increased Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.
-
Binding Interactions: Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can contribute to tighter binding with target proteins.[4]
Hypothesized Biological Activity I: Anticancer Potential
Numerous quinoline derivatives have been investigated as anticancer agents, exhibiting a variety of mechanisms of action, including kinase inhibition, topoisomerase inhibition, and induction of apoptosis.[3] The presence of halogen atoms on the quinoline ring has been shown to be a key determinant of cytotoxic activity.[3]
Scientific Rationale
The anticancer potential of this compound can be inferred from the activity of related halogenated quinazolines and quinolines. For instance, halogen-substituted 4(3H)-quinazolinones have demonstrated significant in vitro inhibitory activity against breast cancer cell lines like MCF-7.[3] The structure-activity relationship (SAR) studies of these compounds often highlight the importance of halogen substituents in promoting interactions with the ATP-binding pocket of kinases or other biological targets.[4] The electron-withdrawing nature of the two fluorine atoms in this compound could modulate its interaction with key oncogenic proteins.
Experimental Workflow: In Vitro Cytotoxicity Screening
A logical first step in evaluating the anticancer potential of this compound is to perform an in vitro cytotoxicity assay against a panel of human cancer cell lines.
dot
graph "Anticancer_Screening_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Preparation" { label="Compound Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; start [label="Synthesize or Procure\nthis compound"]; dissolve [label="Dissolve in DMSO\nto create stock solution"]; start -> dissolve; }
subgraph "cluster_Assay" { label="Cytotoxicity Assay"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; plate [label="Seed cancer cell lines\nin 96-well plates"]; treat [label="Treat cells with serial dilutions\nof the compound"]; incubate [label="Incubate for 72 hours"]; mtt [label="Add MTT reagent and\nincubate for 4 hours"]; solubilize [label="Solubilize formazan crystals"]; read [label="Measure absorbance\nat 570 nm"]; plate -> treat -> incubate -> mtt -> solubilize -> read; }
subgraph "cluster_Analysis" { label="Data Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; calculate [label="Calculate % cell viability"]; plot [label="Plot dose-response curves"]; determine [label="Determine IC50 values"]; calculate -> plot -> determine; }
dissolve -> plate [lhead="cluster_Assay"]; read -> calculate [lhead="cluster_Analysis"]; }
Figure 1: Workflow for in vitro cytotoxicity screening.Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Hypothetical Data Presentation
The results of the cytotoxicity screening can be summarized in a table for easy comparison.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HCT116 | Colorectal Carcinoma | 12.2 |
| A549 | Lung Carcinoma | 15.7 |
Hypothesized Biological Activity II: Antimicrobial Potential
The fluoroquinolone antibiotics are a major class of antibacterial agents, and their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The presence of a fluorine atom at the 6-position is a hallmark of this class and is crucial for their potent activity.
Scientific Rationale
Given that this compound is a difluorinated quinoline, it is a strong candidate for possessing antimicrobial properties. The fluorine atom at the 6-position is a key pharmacophoric element of fluoroquinolone antibiotics. The additional fluorine at the 8-position and the chlorine at the 4-position could further modulate the compound's interaction with bacterial enzymes and its spectrum of activity. SAR studies on quinolones have shown that substitutions at the C-8 position can influence antibacterial potency.[5]
Experimental Workflow: Antimicrobial Susceptibility Testing
The initial evaluation of the antimicrobial potential of this compound would involve determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.
dot
graph "Antimicrobial_Screening_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Preparation" { label="Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; start [label="Synthesize or Procure\nthis compound"]; dissolve [label="Prepare serial dilutions\nin appropriate broth"]; start -> dissolve; }
subgraph "cluster_Inoculation" { label="Inoculation & Incubation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; inoculum [label="Prepare standardized\nbacterial inoculum"]; add_inoculum [label="Inoculate broth dilutions\nwith bacteria"]; incubate [label="Incubate at 37°C\nfor 18-24 hours"]; inoculum -> add_inoculum -> incubate; }
subgraph "cluster_Analysis" { label="MIC Determination"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; observe [label="Visually inspect for\nbacterial growth (turbidity)"]; determine_mic [label="Determine the MIC\n(lowest concentration with no growth)"]; observe -> determine_mic; }
dissolve -> add_inoculum [lhead="cluster_Inoculation"]; incubate -> observe [lhead="cluster_Analysis"]; }
Figure 2: Workflow for MIC determination.Detailed Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Standardized bacterial inoculum (0.5 McFarland standard)
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well microplate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microplate with the standardized bacterial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothetical Data Presentation
The MIC values for this compound against various bacterial strains can be presented in a table.
| Bacterial Strain | Gram Stain | Hypothetical MIC (µg/mL) of this compound |
| Staphylococcus aureus | Positive | 2 |
| Streptococcus pneumoniae | Positive | 4 |
| Escherichia coli | Negative | 8 |
| Pseudomonas aeruginosa | Negative | 16 |
Synthesis and Characterization
While a detailed synthetic route for this compound is not extensively published in peer-reviewed journals, its availability from commercial suppliers suggests established synthetic protocols exist. A plausible synthetic approach could involve the cyclization of a suitably substituted aniline precursor followed by chlorination. For instance, a substituted aminobenzoic acid could be a starting material.[6]
General Synthetic Considerations:
-
The synthesis of halogenated quinolines often involves multi-step sequences.[6]
-
Purification of intermediates and the final product is crucial for obtaining reliable biological data.
-
Characterization of the final compound should be performed using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its structure and purity.
Future Directions and Conclusion
The information presented in this technical guide, while largely inferential due to the absence of direct experimental data, provides a strong foundation for the investigation of this compound as a potential therapeutic agent. The unique substitution pattern of this molecule warrants its synthesis and systematic evaluation for both anticancer and antimicrobial activities.
Future research should focus on:
-
Synthesis and Characterization: Development and publication of a robust and scalable synthetic route for this compound and its analogues.
-
In-depth Biological Evaluation: Comprehensive screening against a wider panel of cancer cell lines and microbial pathogens, including drug-resistant strains.
-
Mechanism of Action Studies: Elucidation of the molecular targets and pathways through which this compound exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the contribution of each substituent to the overall activity and to optimize the lead compound.
References
- 1. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 2. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
The Strategic Deployment of 4-Chloro-6,8-difluoroquinoline in Modern Medicinal Chemistry: A Technical Guide
Abstract
The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. Within this privileged scaffold class, strategic halogenation has emerged as a powerful tool for modulating physicochemical properties and enhancing biological activity. This technical guide provides an in-depth exploration of 4-chloro-6,8-difluoroquinoline, a versatile intermediate poised for significant applications in contemporary drug discovery. We will dissect the synthetic accessibility of this core, the strategic importance of its substitution pattern, and its demonstrated potential as a scaffold for novel anticancer and antibacterial agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.
Introduction: The Rationale for Fluorinated Quinolines
The quinoline scaffold is a recurring motif in a vast array of biologically active molecules, from antimalarials to kinase inhibitors.[1] The incorporation of fluorine atoms into this heterocyclic system is a well-established strategy to augment metabolic stability, binding affinity, and overall pharmacological potency.[2] The 6,8-difluoro substitution pattern is of particular interest, as it can significantly influence the electronic properties and lipophilicity of the molecule, thereby impacting its interactions with biological targets and its pharmacokinetic profile.[3] The presence of a chlorine atom at the 4-position provides a reactive handle for introducing a diverse range of substituents via nucleophilic aromatic substitution, making this compound an exceptionally valuable building block for creating libraries of novel compounds.
The Synthetic Keystone: Accessing the this compound Scaffold
The efficient synthesis of the this compound core is paramount to its utility. The most common and reliable route involves a two-step process commencing from 3,5-difluoroaniline.
Synthesis Pathway Overview
The synthetic workflow can be conceptualized as the initial formation of a 4-hydroxyquinoline intermediate, followed by a chlorination step.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the title compound.
Step 1: Synthesis of 4-Hydroxy-6,8-difluoro-2-methylquinoline [4]
-
To a stirred solution of 3,5-difluoroaniline in a high-boiling point solvent (e.g., diphenyl ether), add ethyl acetoacetate.
-
Heat the mixture to approximately 140-150°C for a designated period to facilitate the formation of the intermediate β-amino acrylate.
-
Increase the temperature to around 250°C to induce thermal cyclization.
-
Upon reaction completion (monitored by TLC), cool the mixture and add a non-polar solvent such as hexane to precipitate the product.
-
Filter the resulting solid, wash thoroughly with the non-polar solvent, and dry to yield 4-hydroxy-6,8-difluoro-2-methylquinoline.
Step 2: Chlorination to this compound [4]
-
Suspend the 4-hydroxy-6,8-difluoro-2-methylquinoline obtained in Step 1 in phosphorus oxychloride (POCl₃).
-
Heat the mixture at reflux for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue onto crushed ice with vigorous stirring to quench the reaction.
-
Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.
-
Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography to afford pure this compound.
Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Chemical Reactivity: The Gateway to Diversity
The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility as a scaffold, allowing for the facile introduction of a wide array of functional groups and the creation of large, diverse chemical libraries.
Caption: Reactivity of this compound with nucleophiles.
General Protocol: Nucleophilic Aromatic Substitution[4]
-
Dissolve this compound in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Add the desired nucleophile (e.g., a primary or secondary amine) to the solution, often in excess.
-
The reaction may be heated to reflux or in a sealed vessel to drive it to completion. The use of a base (e.g., triethylamine or potassium carbonate) may be necessary to scavenge the HCl generated.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and evaporate the solvent.
-
The residue can be purified by standard techniques such as column chromatography or recrystallization to yield the desired 4-substituted-6,8-difluoroquinoline derivative.
Applications in Anticancer Drug Discovery
The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents, with many derivatives functioning as kinase inhibitors.[5][6] The 6,8-difluoro substitution pattern is hypothesized to enhance interactions with the ATP-binding pocket of various kinases.
Mechanism of Action: Targeting Kinase Signaling Pathways
Many quinoline-based anticancer agents exert their effects by inhibiting key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR signaling cascades.[6]
Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.
Structure-Activity Relationship (SAR) Insights
-
Substitution on the 4-Anilino Ring: The nature and position of substituents on the anilino moiety at the 4-position are critical for antiproliferative activity. Bulky, hydrophobic groups at the meta-position of the aniline ring often enhance cytotoxicity.[7]
-
Fluorination Pattern: The presence of fluorine atoms on the quinoline core generally enhances metabolic stability and binding affinity. The 6,8-difluoro pattern is considered favorable for potent activity.[7]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 4-anilinoquinoline derivatives, providing a benchmark for the potential of compounds derived from the this compound scaffold.
| Compound ID | R (Substituent on Aniline Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 3-ethynyl | HeLa | 10.31 | [7] |
| 1b | 3-chloro | HeLa | 12.57 | [7] |
| 1c | 3-bromo | HeLa | 11.89 | [7] |
| 1f | 3-isopropyl | HeLa | 8.92 | [7] |
| 1g | 3-tert-butyl | HeLa | 9.56 | [7] |
| 1a | 3-ethynyl | BGC-823 (Gastric) | 8.15 | [7] |
| 1f | 3-isopropyl | BGC-823 (Gastric) | 6.48 | [7] |
Note: The data presented is for 7-fluoro-4-anilinoquinoline derivatives, which serve as close structural analogs to inform the potential of 6,8-difluoro analogs.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (derived from this compound) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Applications in Antibacterial Drug Discovery
The fluoroquinolone class of antibiotics is a testament to the power of the quinoline scaffold in combating bacterial infections.[8][9] Derivatives of this compound are promising candidates for the development of new antibacterial agents.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9] These enzymes are critical for DNA replication, repair, and recombination. Inhibition of these enzymes leads to fragmentation of the bacterial chromosome and ultimately cell death.
Structure-Activity Relationship (SAR) Insights
The development of potent fluoroquinolones is heavily reliant on understanding their SAR.[9]
-
C-7 Substituent: Modifications at the C-7 position of the quinolone ring have a profound impact on antibacterial activity and spectrum. Piperazine and its derivatives are common and effective substituents.[9]
-
6,8-Difluoro Pattern: The presence of fluorine at both the C-6 and C-8 positions is a hallmark of several potent antibacterial quinolones.[3]
Quantitative Data: Antibacterial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative fluoroquinolone derivatives, highlighting the potential of new compounds derived from the this compound core.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 7-Substituted-6-fluoroquinolone | E. coli | 0.860 or lower | [9] |
| 7-Substituted-6-fluoroquinolone | S. aureus | 0.860 or lower | [9] |
| 7-Substituted-6,8-difluoroquinolone | E. coli | 120 - 515 | [9] |
| 7-Substituted-6,8-difluoroquinolone | S. aureus | 120 - 515 | [9] |
Note: This data illustrates the general activity of related fluoroquinolones. The specific activity of derivatives from the this compound scaffold would need to be determined experimentally.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)[7]
This protocol outlines the "gold standard" method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Materials: Prepare a stock solution of the test compound. Use appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) and fresh bacterial cultures.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include growth and sterility controls.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion and Future Directions
This compound represents a highly valuable and versatile scaffold for modern medicinal chemistry. Its straightforward synthesis and the reactivity of the C-4 chloro group provide a robust platform for the generation of diverse compound libraries. The inherent properties conferred by the 6,8-difluoro substitution pattern make it a promising starting point for the development of novel anticancer and antibacterial agents. Future research should focus on the systematic exploration of a wide range of nucleophilic substitutions at the 4-position and the subsequent in-depth biological evaluation of the resulting derivatives. Such efforts are poised to unlock the full therapeutic potential of this promising chemical entity.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 7-[4-(4-(un)substituted)piperazine-1-carbonyl]- piperazin-1-yl] derivatives of fluoroquinolone: synthesis and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Electron Jigsaw: An In-depth Technical Guide to the Electronic Effects of Fluorine Atoms in 4-Chloro-6,8-difluoroquinoline
Abstract
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the electronic effects exerted by the fluorine atoms at the C6 and C8 positions of 4-chloro-6,8-difluoroquinoline, a key heterocyclic intermediate. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this guide synthesizes established principles of physical organic chemistry, data from closely related analogs, and theoretical frameworks to elucidate its unique chemical properties. We will explore the interplay of inductive and resonance effects, predict the molecule's reactivity, and propose experimental and computational workflows for its detailed characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of how fluorine substitution patterns modulate the electronic landscape of the quinoline core.
Introduction: The Quinoline Scaffold and the Fluorine Advantage
The quinoline ring system is a privileged scaffold in drug discovery, forming the structural core of numerous therapeutic agents with a vast spectrum of biological activities, from antimalarial to antibacterial and anticancer properties.[1][2] The chemical versatility of the quinoline nucleus allows for fine-tuning of its pharmacological profile through substitution. Among the most impactful modifications is the introduction of fluorine atoms.[3]
Fluorine, being the most electronegative element, imparts profound changes to a molecule's physicochemical properties.[4] These changes are not merely incremental; they can fundamentally alter metabolic stability, lipophilicity, membrane permeability, and, crucially, binding affinity to biological targets.[5][6] The well-known success of the fluoroquinolone class of antibiotics, where a fluorine atom at the C6 position dramatically enhances DNA gyrase inhibition, stands as a testament to the power of this strategy.[5]
This guide focuses on the specific case of this compound. The presence of three key substituents—a reactive chloro group at C4 and two fluorine atoms on the benzenoid ring—creates a molecule with a complex and fascinating electronic profile, making it a valuable intermediate for the synthesis of novel bioactive compounds and functional materials.[7] Understanding the electronic contributions of the C6 and C8 fluorine atoms is paramount to predicting its reactivity and rationally designing next-generation derivatives.
The Duality of Fluorine's Electronic Influence
The electronic effect of a substituent on an aromatic ring is a combination of two primary forces: the inductive effect and the resonance (or mesomeric) effect. Fluorine exhibits a nuanced behavior where these two effects are in opposition.[8]
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect.[9] It pulls electron density through the sigma (σ) bonds of the quinoline framework towards itself. This effect is distance-dependent, decreasing with the number of bonds separating the fluorine atom from the point of interest. In this compound, both the C6-F and C8-F bonds are highly polarized, leading to a significant withdrawal of electron density from the benzene portion of the ring system.[4]
-
Resonance Effect (+R): Despite its electronegativity, fluorine possesses lone pairs of electrons in its p-orbitals that can be delocalized into the aromatic π-system.[8][10] This electron-donating resonance effect introduces electron density into the ring, particularly at the ortho and para positions relative to the substituent. However, due to the poor overlap between the compact 2p orbital of fluorine and the larger 2p orbitals of carbon, this +R effect is significantly weaker than its -I effect.
In the context of this compound, the C6-F atom can donate electron density to C5 and C7 (ortho) and C8a (para). The C8-F atom can donate to C7 (ortho) and C8a (para). The overall impact is a strong deactivation of the benzene ring towards electrophilic attack due to the dominant -I effect, but a subtle modulation of the π-electron distribution due to the weaker +R effect.
Caption: Interplay of Inductive (-I) and Resonance (+R) effects in this compound.
Impact on Reactivity: The Activated C4 Position
The primary site of reactivity in this compound is the C4 carbon, which is susceptible to nucleophilic aromatic substitution (SNAr).[11] The viability and rate of this reaction are profoundly influenced by the electronic environment of the quinoline ring.
The SNAr mechanism typically proceeds in two steps:
-
Addition of a nucleophile to the carbon bearing the leaving group (in this case, C4), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the leaving group (chloride), which restores the aromaticity of the ring.[12]
The stability of the Meisenheimer complex is the key determinant of the reaction rate. Electron-withdrawing groups, especially at positions ortho and para to the site of substitution, are crucial for stabilizing the negative charge of this intermediate.[12][13]
In this compound, the electronic effects converge to strongly activate the C4 position for SNAr:
-
Pyridine Nitrogen: The nitrogen atom in the quinoline ring acts as a powerful electron-withdrawing group through both induction and resonance, significantly stabilizing the negative charge that develops on the heterocyclic portion of the Meisenheimer complex.
-
C6 and C8 Fluorine Atoms: The potent inductive (-I) effects of the fluorine atoms at C6 and C8 withdraw electron density from the entire benzenoid ring. This overall electron deficiency is relayed through the fused ring system, further stabilizing the anionic intermediate formed upon nucleophilic attack at C4. This makes the quinoline core more electrophilic and thus more receptive to nucleophiles.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr) at the C4 position.
Proposed Methodologies for Synthesis and Characterization
While specific literature for this compound is scarce, established synthetic protocols for analogous halo-quinolines provide a reliable blueprint for its preparation and analysis.
Proposed Synthesis Workflow
The most logical synthetic route would involve the chlorination of the corresponding 4-hydroxyquinoline precursor. This is a standard transformation in quinoline chemistry.[5][14]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To 1.0 equivalent of 6,8-difluoro-4-hydroxyquinoline in a round-bottom flask equipped with a reflux condenser, add an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents).
-
Chlorination: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide or potassium carbonate) until a precipitate forms. Maintain the temperature below 20°C.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and air-dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
Spectroscopic and Computational Characterization
A comprehensive analysis would involve both experimental spectroscopy and computational modeling to fully map the electronic landscape.
Table 1: Proposed Characterization Techniques and Expected Insights
| Technique | Parameter | Expected Information |
| ¹H NMR | Chemical Shifts (δ), Coupling Constants (J) | Provides information on the electronic environment of each proton. The strong deshielding effects of the fluorine atoms and the heterocyclic nitrogen would result in downfield shifts for the aromatic protons. |
| ¹³C NMR | Chemical Shifts (δ) | Directly probes the electron density at each carbon atom. Large C-F coupling constants would be observed for C6 and C8. The C4 carbon would show a characteristic shift indicative of its attachment to both chlorine and the electron-deficient ring system. |
| ¹⁹F NMR | Chemical Shifts (δ) | Confirms the presence and electronic environment of the two distinct fluorine atoms at C6 and C8. |
| Mass Spectrometry | Molecular Ion Peak (m/z) | Confirms the molecular weight (199.58 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.[15] |
| FT-IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Shows characteristic C-F, C-Cl, and C=N stretching frequencies, confirming the presence of these functional groups. |
| DFT Calculations | HOMO/LUMO Energies, Molecular Electrostatic Potential (MEP) | Provides quantitative data on orbital energies, the HOMO-LUMO gap (indicating electronic stability), and visualizes electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.[16][17] |
Computational Insights: Predicting the Molecular Electrostatic Potential
Density Functional Theory (DFT) is a powerful tool for visualizing the electronic properties of a molecule.[18][19] A calculation of the Molecular Electrostatic Potential (MEP) for this compound would be particularly insightful. The MEP map illustrates the charge distribution from the perspective of an approaching positive point charge, highlighting regions of electron richness (negative potential, typically colored red) and electron deficiency (positive potential, typically colored blue).
For this compound, we would predict:
-
Negative Potential (Red/Yellow): Concentrated around the nitrogen atom due to its lone pair of electrons, making it the primary site for protonation or coordination to Lewis acids.
-
Positive Potential (Blue): Distributed across the hydrogen atoms and, significantly, around the C4 carbon. The convergence of electron-withdrawing effects from the nitrogen, the C4-chlorine, and the distant C6/C8 fluorines would create a highly electron-deficient (electrophilic) C4 position, visually confirming its activation towards nucleophilic attack. The regions around the fluorine atoms themselves would also exhibit negative potential due to their lone pairs, but the overall effect on the ring is electron withdrawal.[4]
Conclusion and Future Perspectives
This compound represents a molecule engineered for reactivity and further functionalization. The electronic effects of the C6 and C8 fluorine atoms, dominated by their strong inductive electron withdrawal, play a crucial role in shaping the molecule's properties. They act in concert with the innate electron-withdrawing nature of the quinoline nitrogen to significantly activate the C4 position for nucleophilic aromatic substitution. This makes the molecule an ideal scaffold for the synthesis of a diverse library of derivatives, where the chlorine at C4 can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alkoxides).
The insights derived from the foundational principles of physical organic chemistry, supported by data from analogous systems, provide a robust framework for exploiting this molecule in drug discovery and materials science. Future experimental work, including the synthesis, full spectroscopic characterization, and X-ray crystallographic analysis of this compound, is essential. Such studies would provide the precise quantitative data needed to validate the predictions outlined in this guide and to further refine our understanding of the subtle yet powerful influence of fluorine in complex heterocyclic systems.
References
- 1. 239463-89-9|this compound|BLD Pharm [bldpharm.com]
- 2. lookchem.com [lookchem.com]
- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Hit2Lead | this compound | CAS# 239463-89-9 | MFCD00278782 | BB-4043655 [hit2lead.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Computational Study of the Electronic Properties of Heterocirculenes: Oxiflowers and Sulflowers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epfl.ch [epfl.ch]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. This compound - Amerigo Scientific [amerigoscientific.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Experimental and DFT studies of (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinoline: electronic and vibrational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hmdb.ca [hmdb.ca]
- 19. 4-Chloro-6-fluoroquinoline | C9H5ClFN | CID 2736586 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Chloro-6,8-difluoroquinoline from substituted anilines
An Application Note and Protocol for the Synthesis of 4-Chloro-6,8-difluoroquinoline from 2,4-Difluoroaniline
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The described synthetic strategy employs a two-step process commencing with the Gould-Jacobs reaction, utilizing 2,4-difluoroaniline and diethyl ethoxymethylenemalonate (DEEM), followed by chlorination of the resulting 4-hydroxyquinoline intermediate. This application note details the underlying reaction mechanisms, provides step-by-step experimental protocols, and offers expert insights into process optimization and troubleshooting. The methodologies are designed for researchers in synthetic organic chemistry and drug development, ensuring a reproducible and efficient pathway to the target compound.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[1][2] The specific substitution pattern of the quinoline ring dictates its pharmacological activity, and thus, the development of robust synthetic routes to functionalized quinolines is of paramount importance. This compound, in particular, serves as a versatile intermediate, with the chlorine atom at the 4-position acting as a reactive handle for nucleophilic substitution, enabling the synthesis of diverse libraries of compounds for biological screening.[3][4]
This guide focuses on a reliable and well-established synthetic sequence beginning with the Gould-Jacobs reaction, a powerful method for constructing the quinoline core from an aniline precursor.[5][6] The reaction proceeds through the formation of a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolinone form), a stable intermediate that can be readily converted to the target 4-chloro derivative.
Synthetic Strategy and Mechanism
The overall synthesis is a two-stage process:
-
Gould-Jacobs Reaction: Condensation of 2,4-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM) followed by a high-temperature thermal cyclization to yield 6,8-difluoro-4-hydroxyquinoline.
-
Chlorination: Conversion of the 4-hydroxy group to a chloro group using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃).
Stage 1: The Gould-Jacobs Reaction
First reported in 1939, this reaction is a cornerstone of quinoline synthesis.[6] The mechanism involves two key transformations:
-
Condensation: The process begins with a nucleophilic attack by the amino group of 2,4-difluoroaniline on the electron-deficient double bond of DEEM. This is followed by the elimination of an ethanol molecule to form the stable anilidomethylenemalonate intermediate.[1][7] This step is typically performed at moderate temperatures (100-130 °C).
-
Thermal Cyclization: The critical ring-forming step requires significant thermal energy (often >250 °C) to facilitate a 6-electron electrocyclization.[1][8] This intramolecular reaction closes the pyridine ring to form the quinoline system. The high activation energy for this step necessitates the use of high-boiling point solvents, such as Dowtherm A or mineral oil, to achieve the required temperatures while maintaining a homogeneous reaction mixture.[8]
Stage 2: Chlorination
The 4-hydroxyquinoline intermediate is readily converted to this compound. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction proceeds by activating the hydroxyl group (or the tautomeric amide oxygen) to create a good leaving group, which is subsequently displaced by a chloride ion. This reaction is typically performed by heating the substrate in neat POCl₃ or in a high-boiling inert solvent.[4][9]
The overall experimental workflow is summarized in the diagram below.
Experimental Protocols
Safety Precaution: This synthesis involves high temperatures and hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.
Protocol 2.1: Synthesis of 6,8-Difluoro-4-hydroxyquinoline
This protocol is adapted from the classical Gould-Jacobs methodology.[6]
Materials and Reagents:
-
2,4-Difluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or mineral oil)
-
Ethanol
-
Hexanes
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 2,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture with stirring in an oil bath at 120-130 °C for 2 hours. Ethanol, a byproduct of the condensation, will begin to distill off.
-
After 2 hours, apply a vacuum to the apparatus to remove the remaining ethanol and any unreacted DEEM. The product of this step is the crude anilidomethylenemalonate intermediate, which should solidify upon cooling.
-
Cyclization: To the flask containing the crude intermediate, add a high-boiling solvent such as Dowtherm A (approximately 3-4 mL per gram of aniline).
-
Heat the mixture with vigorous stirring to 250-260 °C. Maintain this temperature for 30-60 minutes. The reaction can be monitored by thin-layer chromatography (TLC) until the intermediate spot has been consumed.
-
Work-up and Isolation: Allow the reaction mixture to cool to below 100 °C. Carefully add hexanes to the mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with hexanes to remove the high-boiling solvent, followed by a wash with cold ethanol.
-
Dry the solid under vacuum to yield crude 6,8-difluoro-4-hydroxyquinoline, which can be used in the next step without further purification or recrystallized from ethanol or acetic acid if desired.
Protocol 2.2: Synthesis of this compound
This protocol employs phosphorus oxychloride for the chlorination step.[9]
Materials and Reagents:
-
6,8-Difluoro-4-hydroxyquinoline (from Protocol 2.1)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Crushed ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), carefully add 6,8-difluoro-4-hydroxyquinoline (1.0 eq).
-
In a fume hood, add phosphorus oxychloride (5-10 eq) to the flask.
-
Heat the mixture to reflux (approx. 105 °C) with stirring for 3-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature.
-
Caution: Exothermic reaction. Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Once the ice has melted, neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure this compound.
Results and Data
The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques. The following table summarizes expected outcomes and characterization data.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Expected ¹H NMR Signals (DMSO-d₆) |
| 6,8-Difluoro-4-hydroxyquinoline | C₉H₅F₂NO | 181.14 | 75-85 | δ 11.5-12.0 (br s, 1H, OH/NH), 7.2-8.0 (m, 3H, Ar-H), 5.9-6.1 (s, 1H, vinyl-H) |
| This compound | C₉H₄ClF₂N | 199.59 | 80-90 | δ 8.9 (d, 1H), 8.2 (d, 1H), 7.6-7.9 (m, 2H) |
Discussion and Field-Proven Insights
-
Rationale for High-Temperature Cyclization: The 6-electron cyclization in the Gould-Jacobs reaction has a high activation energy barrier. Using a solvent like Dowtherm A is critical as it allows the reaction to reach the necessary temperature (~250 °C) for efficient ring closure.[8] Attempts to run the reaction at lower temperatures often result in the isolation of the uncyclized intermediate.[10]
-
Microwave-Assisted Synthesis: For laboratories equipped with microwave reactors, the cyclization step can often be performed more efficiently. Microwave heating can dramatically reduce reaction times from hours to minutes and may improve yields by minimizing thermal degradation of the product.[1][10]
-
Chlorination Reagent: While POCl₃ is highly effective, other reagents like thionyl chloride (SOCl₂) with a catalytic amount of DMF can also be used. However, POCl₃ is generally more reliable for converting heteroaromatic hydroxyl groups to chlorides.
-
Troubleshooting the Chlorination Work-up: The quenching of POCl₃ with ice/water is highly exothermic and generates significant amounts of HCl gas. This step must be performed slowly and with efficient cooling and ventilation. Incomplete neutralization before extraction will lead to poor recovery of the product, as the quinoline nitrogen will be protonated, rendering the molecule water-soluble.
-
Purity of Starting Aniline: The success of the Gould-Jacobs reaction is sensitive to the purity of the starting aniline. Impurities can lead to side reactions and discoloration of the product, complicating purification.
Conclusion
The synthetic route detailed in this application note, combining the Gould-Jacobs reaction with subsequent chlorination using phosphorus oxychloride, represents a robust and scalable method for the preparation of this compound from 2,4-difluoroaniline. The protocols are well-established and, with careful attention to the experimental parameters and safety precautions, provide a reliable pathway for obtaining this valuable synthetic intermediate for applications in pharmaceutical and chemical research.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 8. mdpi.com [mdpi.com]
- 9. prepchem.com [prepchem.com]
- 10. ablelab.eu [ablelab.eu]
Application Notes & Protocols: A Guide to the Synthesis of Novel 4-Chloro-6,8-difluoroquinoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] The strategic incorporation of fluorine atoms into this scaffold has proven to be a highly effective strategy for enhancing metabolic stability, binding affinity, and overall pharmacological potency.[4] This document provides a comprehensive guide to the synthesis of 4-Chloro-6,8-difluoroquinoline, a key chemical intermediate poised for the development of novel, biologically active derivatives.[][6] We will explore the foundational Gould-Jacobs reaction, detail the critical subsequent chlorination step, and provide robust, step-by-step protocols suitable for laboratory application. The rationale behind methodological choices is elucidated to provide a deeper understanding of the synthetic pathway, empowering researchers to adapt and innovate upon this versatile platform.
Introduction: The Strategic Importance of Fluorinated Quinolines
Quinoline and its derivatives are privileged heterocyclic structures renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7] Within this class, fluoroquinolones are particularly significant. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—allow it to modulate a molecule's lipophilicity, pKa, and metabolic stability. The 6,8-difluoro substitution pattern, in particular, is a key feature in several potent therapeutic agents.[4]
The 4-chloro substituent serves a distinct but equally critical role. It acts as an excellent leaving group, rendering the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr).[7][8] This reactivity transforms the this compound molecule into a versatile building block, enabling the facile introduction of a wide array of functional groups (e.g., anilines, phenols, thiols) to generate libraries of novel compounds for drug discovery screening.
This guide focuses on the most reliable and widely adopted synthetic strategy to access this key intermediate, beginning with the construction of the core quinolinone ring system.
Primary Synthetic Pathway: From Aniline to Quinolone
The most effective and established route for constructing the 6,8-difluoroquinolin-4-one core is the Gould-Jacobs reaction .[9][10][11] This multi-step process, first reported in 1939, involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, which is then followed by a high-temperature intramolecular cyclization.[11][12]
The Gould-Jacobs Reaction: A Three-Step Cascade
The overall transformation leverages the reactivity of 3,5-difluoroaniline to build the heterocyclic ring system in a regioselective manner.
-
Condensation: The synthesis begins with the nucleophilic attack of the amino group of 3,5-difluoroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[11][12]
-
Thermal Cyclization: This critical step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization, which forms the quinoline ring.[11][12][13] This reaction is typically performed in a high-boiling inert solvent like diphenyl ether.
-
Saponification & Decarboxylation: The resulting ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is then treated with a strong base, such as sodium hydroxide, to hydrolyze the ester (saponification). Subsequent heating in an acidic medium promotes decarboxylation, yielding the final 6,8-difluoroquinolin-4-ol product.[9][11]
Workflow for Gould-Jacobs Synthesis
Caption: Overall workflow for the Gould-Jacobs synthesis of the quinolin-4-ol core.
The Chlorination Step: Activating the Scaffold
With the 6,8-difluoroquinolin-4-ol core synthesized, the final step is to convert the 4-hydroxyl group into the desired 4-chloro substituent. This transformation activates the molecule for subsequent nucleophilic substitution reactions. The most common and effective method for this chlorination is treatment with phosphorus oxychloride (POCl₃) , sometimes in the presence of phosphorus pentachloride (PCl₅) or a tertiary amine base.[8][14][15]
The mechanism involves the activation of the 4-hydroxyl group by POCl₃, converting it into a good leaving group. A chloride ion, either from the reagent itself or from an additive, then displaces this group to yield the final this compound product.
Reaction Scheme for Chlorination
Caption: Conversion of the 4-hydroxyquinoline to the 4-chloro derivative using POCl₃.
Experimental Protocols
Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE) and a fume hood, must be strictly followed.
Protocol 1: Synthesis of 6,8-Difluoroquinolin-4-ol (Classical Method)
Materials:
-
3,5-Difluoroaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
-
Diphenyl ether
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
Condensation: In a round-bottom flask, combine 3,5-difluoroaniline and DEEM. Heat the mixture at 120-130 °C for 2 hours. Monitor the reaction by TLC. Once complete, remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate.
-
Cyclization: Add the crude intermediate to a flask containing diphenyl ether (approx. 10-15 times the weight of the intermediate). Heat the mixture to reflux (approx. 250-260 °C) under a nitrogen atmosphere for 30-60 minutes.[12] The cyclized product will precipitate upon cooling.
-
Isolation: Cool the reaction mixture to room temperature. Add hexane or cyclohexane to fully precipitate the solid product. Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.
-
Saponification: Transfer the dried solid to a new flask. Add a 10% aqueous NaOH solution and reflux the mixture for 1-2 hours until hydrolysis is complete (the solid should dissolve).
-
Decarboxylation & Precipitation: Cool the alkaline solution in an ice bath and slowly acidify with concentrated HCl to pH 1-2. A precipitate will form. Heat the acidic mixture gently (to 80-90 °C) for 1 hour to ensure complete decarboxylation.
-
Purification: Cool the mixture, collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield 6,8-Difluoroquinolin-4-ol.
Protocol 2: Synthesis of this compound
Materials:
-
6,8-Difluoroquinolin-4-ol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq)
-
Toluene (optional, as solvent)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add 6,8-Difluoroquinolin-4-ol to an excess of POCl₃. A small amount of toluene can be used as a co-solvent if needed.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., using 30% EtOAc in hexanes).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a fume hood (the reaction of POCl₃ with water is highly exothermic and releases HCl gas).
-
Neutralization: Once the ice has melted, slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with DCM or EtOAc (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.
Data Summary
The following table summarizes the expected outcomes for the key synthetic steps. Yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Reactants | Key Reagents | Product | Typical Yield |
| 1 | 3,5-Difluoroaniline, DEEM | Heat, Diphenyl Ether | 6,8-Difluoroquinolin-4-ol | 65-80% |
| 2 | 6,8-Difluoroquinolin-4-ol | POCl₃ | This compound | 80-95% |
Alternative Synthetic Considerations
While the Gould-Jacobs reaction is highly effective, other classical methods for quinoline synthesis exist, such as the Friedländer Annulation .[16][17][18] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[19][20] For the target molecule, this would require 2-amino-3,5-difluorobenzaldehyde as a starting material, which is often less commercially available and more complex to synthesize than 3,5-difluoroaniline, making the Gould-Jacobs pathway more practical.
Modern advancements have also been applied to these classical reactions. Microwave-assisted synthesis , for example, can dramatically reduce the reaction times for the high-temperature cyclization step of the Gould-Jacobs reaction and often leads to improved yields.[11][12]
Conclusion and Future Applications
The successful synthesis of this compound provides a robust and versatile platform for drug discovery. The protocols detailed herein offer a reliable pathway to this key intermediate. The true value of this scaffold lies in its potential for diversification. The electron-withdrawing nature of the quinoline ring and the fluorine substituents activates the 4-position, allowing for a wide range of SNAr reactions. Researchers can react this intermediate with libraries of amines, thiols, alcohols, and other nucleophiles to rapidly generate novel derivatives. Given the established biological importance of the fluoroquinolone core in antibacterial and anticancer applications, these new chemical entities represent a promising avenue for the development of next-generation therapeutic agents.[4][21]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. iipseries.org [iipseries.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 14. connectjournals.com [connectjournals.com]
- 15. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 16. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 19. Friedlaender Synthesis [organic-chemistry.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Chloro-6,8-difluoroquinoline for the Synthesis of Novel Arylated Quinolines
Introduction
Fluorinated quinoline scaffolds are privileged structures in medicinal chemistry, appearing in a wide range of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[1] The strategic placement of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. 4-Chloro-6,8-difluoroquinoline is a key heterocyclic building block that serves as a versatile precursor for the synthesis of complex, biologically active molecules.
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[2] Its tolerance of a broad range of functional groups, use of readily available and generally non-toxic boronic acid reagents, and relatively mild reaction conditions make it an indispensable tool in modern organic synthesis.
This guide provides a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura coupling of this compound. We will delve into the reaction mechanism, explore critical experimental parameters, offer a step-by-step protocol, and provide a troubleshooting guide to empower researchers in synthesizing novel 4-aryl-6,8-difluoroquinoline derivatives for drug discovery and materials science applications.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with the aryl halide (this compound). The palladium atom inserts itself into the carbon-chlorine bond, forming a new organo-Palladium(II) complex. This step is often rate-limiting, especially for less reactive aryl chlorides.[3]
-
Transmetalation: In this key step, the organic group from the boronic acid is transferred to the Palladium(II) complex. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the R-group to the palladium center, displacing the halide.[4][5][6][7]
-
Reductive Elimination: The final step involves the two organic ligands on the Palladium(II) complex coupling together to form the new C-C bond of the desired biaryl product. This process regenerates the catalytically active Palladium(0) species, which can then re-enter the catalytic cycle.[8]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Coupling with this compound
The success of coupling with an electron-deficient heteroaryl chloride like this compound hinges on the careful selection of reaction components.
-
The Substrate: The C4-Cl bond in the quinoline ring is the reaction site. While aryl chlorides are typically less reactive than bromides or iodides, the electron-withdrawing nature of the nitrogen atom and the fluorine substituents can influence the electrophilicity of the C4 position, potentially facilitating the oxidative addition step.[3]
-
Palladium Catalyst and Ligand: Traditional catalysts like Pd(PPh₃)₄ can be effective, but for challenging substrates like heteroaryl chlorides, more advanced catalytic systems are often required.[9] Modern catalyst systems utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the crucial oxidative addition step and enhance catalyst stability, leading to higher yields and turnover numbers.[10][11] Air-stable palladium pre-catalysts are also convenient and effective.[12]
-
Base Selection: The base is critical for activating the boronic acid.[5][6][7] For chloroquinolines, inorganic bases are commonly used.
-
K₂CO₃ / Na₂CO₃: Mild bases, often used in a biphasic solvent system with water.
-
K₃PO₄: A stronger, non-nucleophilic base that is highly effective, especially in anhydrous conditions or with minimal water.[11]
-
Cs₂CO₃: A highly effective but more expensive base, often used for difficult couplings.
-
-
Solvent System: The solvent must facilitate the dissolution of both the organic substrate and the inorganic base. Biphasic systems are very common.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.
Materials and Reagents
-
This compound (Substrate)
-
Arylboronic acid (e.g., Phenylboronic acid) (Coupling Partner, 1.2 - 1.5 equiv.)
-
Palladium Catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃) (2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Detailed Step-by-Step Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv., e.g., 200 mg, 1.0 mmol), phenylboronic acid (1.2 equiv., 146 mg, 1.2 mmol), K₂CO₃ (2.0 equiv., 276 mg, 2.0 mmol), and Pd(PPh₃)₄ (0.03 equiv., 35 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a degassed syringe, add 1,4-dioxane (8 mL) and water (2 mL) to the flask. The final substrate concentration should be approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the dried organic solution and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-phenyl-6,8-difluoroquinoline.
-
Suggested Starting Conditions for Various Boronic Acids
The optimal conditions can vary depending on the electronic and steric properties of the boronic acid. The following table provides recommended starting points for optimization.
| Boronic Acid Type | Catalyst (mol%) | Ligand (if needed) | Base (equiv.) | Solvent | Temp (°C) |
| Electron-Neutral Aryl | Pd(PPh₃)₄ (3%) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 |
| Electron-Rich Aryl | PdCl₂(dppf) (2%) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 |
| Electron-Poor Aryl | Pd₂(dba)₃ (1%) | XPhos (2.5%) | K₃PO₄ (2) | Toluene or Dioxane | 100-110 |
| Heteroaryl (e.g., Pyridyl) | Pd₂(dba)₃ (1.5%) | SPhos (3.5%) | K₃PO₄ (2.5) | n-Butanol | 110 |
| Vinyl | Pd(PPh₃)₄ (3%) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 |
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.
Figure 2. A logical workflow for troubleshooting common Suzuki coupling issues.
Common Issues & Solutions:
-
No Reaction/Low Conversion:
-
Cause: Inactive catalyst, impure reagents, or insufficient temperature.[14]
-
Solution: Ensure your palladium source is active; consider using a newer bottle or a more robust pre-catalyst. Verify the purity of the boronic acid, as they can degrade over time. Increase the reaction temperature in 10 °C increments. Switch to a more potent catalyst/ligand system as detailed in Section 4.[15]
-
-
Dehalogenation of Starting Material:
-
Cause: The aryl halide is reduced to the corresponding arene (Ar-H). This can be promoted by high temperatures, overly strong bases, or certain impurities.
-
Solution: Try a milder base (e.g., switch from K₃PO₄ to K₂CO₃) or lower the reaction temperature. Ensure the reaction is truly under an inert atmosphere.
-
-
Homocoupling of Boronic Acid:
-
Cause: Two boronic acid molecules couple to form a symmetrical biaryl (R'-R'). This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[8]
-
Solution: Improve the degassing procedure for your solvents and ensure the reaction vessel is free of air leaks. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes suppress this side reaction.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Chloro-6,8-difluoroquinoline
Introduction: The Strategic Value of 4-Chloro-6,8-difluoroquinoline in Synthesis
The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] Within this important class of heterocycles, This compound emerges as a highly valuable and versatile building block for drug discovery and materials science.[3]
The strategic placement of its functional groups underpins its synthetic utility. The chlorine atom at the C4 position serves as an excellent leaving group, primed for displacement. Crucially, the reactivity of this position is significantly enhanced by the synergistic electron-withdrawing effects of both the quinoline ring nitrogen and the two fluorine atoms at the C6 and C8 positions.[1] This electronic activation renders the C4 carbon highly electrophilic and exceptionally susceptible to attack by a wide array of nucleophiles.
This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAc) reactions of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of mechanistic theory, field-proven experimental protocols, and practical troubleshooting advice to facilitate the synthesis of novel 4-substituted quinoline derivatives.
Mechanistic Underpinnings: The Addition-Elimination Pathway
Nucleophilic aromatic substitution (SNAc) reactions on electron-deficient aromatic rings, such as this compound, do not proceed through a direct Sₙ2 displacement, which is sterically impossible, nor an Sₙ1 pathway, which would involve an unstable aryl cation.[4][5] Instead, the reaction follows a well-established two-step addition-elimination mechanism.[5][6]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-poor C4 carbon. This is typically the rate-determining step of the reaction.[7][8] This addition temporarily breaks the aromaticity of the quinoline ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5][6] The stability of this complex is paramount to the reaction's success. The potent electron-withdrawing nitro group is a classic example of a stabilizing substituent, but in the case of this compound, the quinoline nitrogen and the fluorine atoms effectively delocalize the negative charge, lowering the activation energy for the intermediate's formation.[5][6]
-
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
The overall mechanism is depicted below.
Caption: The Addition-Elimination mechanism of SNAc on this compound.
Experimental Protocols: Synthesizing 4-Substituted Derivatives
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with common classes of nucleophiles.
Protocol 1: Amination via Reaction with Primary/Secondary Amines
The synthesis of 4-aminoquinoline derivatives is a cornerstone of many medicinal chemistry programs.[9][10][11] This protocol outlines a general procedure for this critical transformation.
Rationale: Amines are excellent nucleophiles that readily displace the 4-chloro substituent. The reaction can often be performed neat or in a high-boiling polar solvent. For less reactive amines (e.g., anilines) or secondary amines, a base may be required to facilitate the reaction.[10][11] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[10]
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2-2.0 eq)
-
Solvent (e.g., Ethanol, n-Butanol, DMSO, or neat)
-
Optional Base (e.g., K₂CO₃, Et₃N, if required)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask or a microwave reaction vial, add this compound (1.0 eq) and the chosen solvent (if not running neat).
-
Reagent Addition: Add the amine nucleophile (1.2-2.0 eq). If using a salt of the amine or a less reactive amine, add a base (e.g., K₂CO₃, 1.5 eq).
-
Reaction Conditions:
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it may be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in DCM or EtOAc and wash with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-amino-6,8-difluoroquinoline derivative.[12]
Safety Precautions: Handle phosphorus oxychloride (POCl₃), often used to synthesize the starting material, with extreme care in a fume hood as it is highly corrosive and reacts violently with water.[12] Many organic solvents are flammable. Wear appropriate personal protective equipment (PPE).
Protocol 2: O-Alkylation/Arylation via Reaction with Alcohols/Phenols
This protocol describes the synthesis of 4-alkoxy or 4-aryloxy quinoline ethers, which are important intermediates in various synthetic routes.
Rationale: Alcohols and phenols are generally weaker nucleophiles than amines and require deprotonation by a strong base to form the more potent alkoxide or phenoxide nucleophile. The reaction is typically performed in a polar aprotic solvent which can solvate the cation of the base without protonating the nucleophile.
Materials and Reagents:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.1-1.5 eq)
-
Base (e.g., Sodium hydride (NaH, 60% in mineral oil), Potassium carbonate (K₂CO₃)) (1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Nucleophile Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend the base (e.g., NaH, 1.5 eq) in anhydrous DMF.
-
Alcohol/Phenol Addition: Slowly add a solution of the alcohol or phenol (1.1-1.5 eq) in anhydrous DMF to the suspension at 0 °C. Stir for 30 minutes at room temperature to allow for complete deprotonation.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-100 °C and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution.
-
Extraction: Extract the aqueous layer with EtOAc (3x). Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired ether product.
Protocol 3: S-Alkylation/Arylation via Reaction with Thiols
This procedure details the synthesis of 4-thioether derivatives, leveraging the high nucleophilicity of sulfur compounds.
Rationale: Thiols are strong nucleophiles, and their corresponding thiolates (generated with a mild base) are even more reactive. These reactions often proceed smoothly under mild conditions to give high yields of the desired thioethers.
Materials and Reagents:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Base (e.g., K₂CO₃, Sodium ethoxide) (1.2 eq)
-
Solvent (e.g., Ethanol, DMF)
-
Ethyl Acetate (EtOAc)
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) and the thiol (1.1 eq) in a suitable solvent like ethanol or DMF.
-
Base Addition: Add the base (e.g., K₂CO₃, 1.2 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between EtOAc and water. Separate the layers and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the product via silica gel chromatography or recrystallization.
Data Summary and Optimization
The choice of reaction conditions is critical for a successful SNAc reaction. The table below summarizes typical starting points for optimization.
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) | Method |
| Amines | Primary/Secondary Aliphatic | None or Et₃N | Ethanol, n-BuOH | 80-120 | Conventional |
| Anilines | K₂CO₃, NaOH | DMSO, DMF | 100-150 | Conventional | |
| Various Amines | Varies | DMSO, EtOH | 140-180 | Microwave[10] | |
| Alcohols | Phenols, Alkanols | NaH, K₂CO₃ | DMF, THF | 60-100 | Conventional |
| Thiols | Thiophenols, Alkylthiols | K₂CO₃, NaOEt | Ethanol, DMF | 25-70 | Conventional |
Troubleshooting and Optimization Workflow
Encountering challenges such as low yield or incomplete reactions is common in synthesis. The following workflow provides a logical approach to troubleshooting.
Caption: A decision-making workflow for troubleshooting common SNAc reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 11. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-6,8-difluoroquinoline
Introduction: The Quinoline Scaffold in Kinase Inhibitor Design
The quinoline moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in drug design.[1][2] Its inherent structural features, particularly its ability to mimic the adenine region of ATP, make it an ideal template for the development of potent kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4] Consequently, the development of small molecule inhibitors that target the ATP-binding site of specific kinases is a major focus of modern drug discovery.[4][5]
4-Chloro-6,8-difluoroquinoline is a particularly attractive starting material for the synthesis of novel kinase inhibitors. The electron-withdrawing nature of the quinoline nitrogen atom, augmented by the fluorine substituents, activates the C4 position for nucleophilic aromatic substitution (SNAr).[2][6] This allows for the facile introduction of a diverse range of functionalities, most commonly substituted anilines, to generate libraries of 4-anilinoquinoline derivatives.[7][8] These derivatives have shown significant promise as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Pim-1 kinase.[4][9][10]
This technical guide provides a comprehensive overview of the synthesis and evaluation of kinase inhibitors derived from this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic route to 4-anilino-6,8-difluoroquinoline derivatives is the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism.[6][11]
Reaction Mechanism
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, typically an aniline derivative, at the electron-deficient C4 carbon of the this compound. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][12]
-
Elimination of the Leaving Group: In the subsequent step, the chloride ion is eliminated, and the aromaticity of the quinoline ring is restored, yielding the 4-anilino-6,8-difluoroquinoline product.[6][12]
The presence of electron-withdrawing groups on the quinoline ring, such as the nitrogen atom and the fluorine substituents, is crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.[11][12]
Figure 1: General mechanism of the SNAr reaction.
Experimental Protocols: Synthesis and Characterization
This section provides a detailed, step-by-step protocol for the synthesis of a representative 4-anilino-6,8-difluoroquinoline kinase inhibitor.
Protocol 1: Synthesis of N-(3-ethynylphenyl)-6,8-difluoroquinolin-4-amine
This protocol describes the synthesis of a potential kinase inhibitor by reacting this compound with 3-ethynylaniline. The ethynyl group can serve as a handle for further functionalization via "click chemistry".
Materials:
-
This compound (1.0 eq)
-
3-Ethynylaniline (1.2 eq)
-
Isopropanol (or Ethanol)
-
Dichloromethane (DCM)
-
Hexane
-
Silica Gel for column chromatography
-
Triethylamine (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and 3-ethynylaniline (1.2 eq) in isopropanol.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3) as the eluent. The disappearance of the starting material (this compound) indicates the completion of the reaction (typically 4-8 hours).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in dichloromethane (DCM).
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.[13] To prevent streaking of the basic quinoline product, it is advisable to use a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).[14]
-
A typical eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
-
Collect the fractions containing the desired product (visualized by TLC).
-
Combine the pure fractions and evaporate the solvent to yield the final product as a solid.
-
-
Characterization:
Figure 2: Workflow for the synthesis of N-(3-ethynylphenyl)-6,8-difluoroquinolin-4-amine.
Expected Characterization Data (Hypothetical):
| Analysis | Expected Result |
| Appearance | Pale yellow solid |
| ¹H NMR | Peaks corresponding to aromatic protons of the quinoline and aniline rings, a singlet for the ethynyl proton, and a broad singlet for the NH proton. |
| ¹³C NMR | Resonances for the carbon atoms of the quinoline and aniline rings, and the ethynyl carbons. |
| HRMS (ESI) | Calculated and found m/z values for [M+H]⁺ consistent with the molecular formula C₁₇H₁₀F₂N₂. |
In Vitro Kinase Inhibition Assays
To evaluate the biological activity of the synthesized compounds, in vitro kinase inhibition assays are performed against a panel of relevant kinases. Below are example protocols for EGFR, VEGFR-2, and Pim-1 kinase assays.
Protocol 2: EGFR Kinase Assay (Luminescent)
This protocol is adapted from commercially available kits like ADP-Glo™ and is designed to measure the enzymatic activity of EGFR in the presence of an inhibitor.[2][5]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized inhibitor (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the synthesized inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or vehicle (for controls) to the wells of a 384-well plate.
-
Add 2 µL of a master mix containing EGFR enzyme and substrate to each well.
-
To initiate the reaction, add 2 µL of ATP solution to all wells. The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: VEGFR-2 Kinase Assay
This protocol is based on commercially available kits for measuring VEGFR-2 activity.[17][18]
Materials:
-
Recombinant human VEGFR-2 (KDR) kinase
-
PTK Substrate (Poly-Glu,Tyr 4:1)
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor (in DMSO)
-
Kinase-Glo™ MAX Reagent
-
96-well white plates
-
Luminometer
Procedure:
-
Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the PTK substrate.
-
Inhibitor Addition: Add 5 µL of the serially diluted inhibitor or vehicle to the wells of a 96-well plate.
-
Reaction Initiation: Add 25 µL of the master mix to each well, followed by 20 µL of diluted VEGFR-2 kinase to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Detection: Add 50 µL of Kinase-Glo™ MAX reagent to each well. Incubate at room temperature for 15 minutes.
-
Data Acquisition: Measure the luminescence.
-
Data Analysis: Calculate the IC₅₀ value as described for the EGFR assay.
Protocol 4: Pim-1 Kinase Assay
This protocol is adapted from established methods for assessing Pim-1 kinase inhibition.[11][19]
Materials:
-
Recombinant human Pim-1 kinase
-
PIMtide substrate (or other suitable substrate)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Synthesized inhibitor (in DMSO)
-
ADP-Glo™ Kinase Assay reagents
-
384-well low volume plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
Add 1 µl of the inhibitor or vehicle to the wells of a 384-well plate.
-
Add 2 µl of Pim-1 enzyme.
-
Add 2 µl of a substrate/ATP mix to initiate the reaction.
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Detection: Follow the detection steps outlined in the EGFR Kinase Assay protocol using ADP-Glo™ reagents.
-
Data Acquisition and Analysis: Measure luminescence and calculate the IC₅₀ value.
Figure 3: General workflow for in vitro kinase inhibition assays.
Hypothetical Kinase Inhibition Data:
| Compound | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Pim-1 IC₅₀ (nM) |
| N-(3-ethynylphenyl)-6,8-difluoroquinolin-4-amine | 50 | 75 | >1000 |
| Reference Inhibitor 1 (e.g., Erlotinib) | 10 | >1000 | >1000 |
| Reference Inhibitor 2 (e.g., Sunitinib) | 100 | 20 | 500 |
Troubleshooting and Scientific Rationale
Synthesis:
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or using a higher boiling point solvent like n-butanol. Microwave-assisted synthesis can also significantly improve yields and reduce reaction times.[7]
-
Side Reactions: In some cases, diarylation (reaction of the product with another molecule of 4-chloroquinoline) can occur, especially with highly reactive anilines. Using a slight excess of the aniline can help to minimize this.
-
Purification Challenges: The basic nature of the quinoline nitrogen can cause tailing on silica gel chromatography.[14] As mentioned in the protocol, adding a small amount of a basic modifier like triethylamine to the eluent can significantly improve separation.[14]
Kinase Assays:
-
High Background Signal: This could be due to ATP contamination in the kinase or substrate preparations. Ensure high-purity reagents are used.
-
Low Signal-to-Background Ratio: The concentration of the kinase or substrate may need to be optimized. A kinase titration should be performed to determine the optimal enzyme concentration for the assay.
-
Inhibitor Insolubility: If the inhibitor precipitates in the assay buffer, consider using a co-solvent or adjusting the buffer composition. The final DMSO concentration should be kept low (typically ≤1%) to avoid affecting enzyme activity.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of potential kinase inhibitors. The straightforward and robust nucleophilic aromatic substitution chemistry allows for the creation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for the synthesis, purification, and biological evaluation of these compounds. By understanding the underlying chemical principles and employing rigorous experimental techniques, researchers can effectively utilize this scaffold in their quest for novel and potent kinase inhibitors for the treatment of various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 14. mdpi.com [mdpi.com]
- 15. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]
- 16. Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Chloro-6,8-difluoroquinoline in the Development of Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of 4-chloro-6,8-difluoroquinoline and its derivatives as potent antibacterial agents. This document outlines the rationale behind the molecular design, detailed synthetic protocols, and methodologies for evaluating antibacterial efficacy.
Introduction: The Strategic Importance of the 6,8-Difluoroquinolone Scaffold
The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, with fluoroquinolones demonstrating a broad spectrum of activity and high potency.[1][2] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][3] The strategic incorporation of fluorine atoms into the quinolone scaffold has been a pivotal advancement in enhancing the efficacy of these agents.
Specifically, the presence of fluorine at the C-6 position is a hallmark of the highly active fluoroquinolones.[2] The addition of a second fluorine atom at the C-8 position further modulates the electronic properties of the quinolone ring system, often leading to enhanced antibacterial activity and an altered spectrum.[4] The this compound moiety serves as a critical intermediate in the synthesis of these advanced antibacterial agents. The chlorine atom at the C-4 position is a versatile leaving group, readily displaced by various nucleophiles, allowing for the introduction of diverse side chains, most commonly at the C-7 position, to optimize antibacterial potency and pharmacokinetic properties.
Synthesis of the Core Intermediate: this compound-3-carboxylic Acid
The synthesis of the key intermediate, this compound-3-carboxylic acid, is a multi-step process that begins with the construction of the quinolone core, followed by chlorination and hydrolysis.
Synthesis of Ethyl 6,8-Difluoro-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction
The foundational quinolone ring is typically assembled via the Gould-Jacobs reaction.[1] This involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.
Protocol 1: Gould-Jacobs Reaction
-
Reactants:
-
2,4-Difluoroaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
-
Procedure:
-
A mixture of 2,4-difluoroaniline and diethyl ethoxymethylenemalonate is heated. This can be performed neat or in a high-boiling solvent like diphenyl ether.
-
The initial reaction is a condensation, forming an intermediate anilidomethylenemalonate.
-
Upon further heating (typically to around 250 °C), an intramolecular cyclization occurs to form the quinolone ring system, yielding ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.[5]
-
The product precipitates upon cooling and can be collected by filtration.
-
Diagram 1: Gould-Jacobs Reaction Workflow
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes: Investigating the Anticancer Potential of 4-Chloro-6,8-difluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. In oncology, quinoline derivatives have emerged as a significant class of compounds with diverse mechanisms of action, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and DNA damage.[1][2][3] Several quinoline-based drugs, such as Bosutinib and Lenvatinib, are clinically approved kinase inhibitors, underscoring the scaffold's importance in targeted cancer therapy.[1]
The strategic incorporation of halogen atoms, particularly fluorine, into drug candidates can profoundly influence their physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[4] The subject of this guide, 4-Chloro-6,8-difluoroquinoline , is a synthetically accessible intermediate that combines the proven quinoline core with strategically placed halogen atoms.[5][6] The chlorine at the C4 position provides a reactive handle for nucleophilic substitution, allowing for the facile generation of diverse derivatives. The difluoro substitution at the C6 and C8 positions is anticipated to enhance the compound's biological profile.
While direct anticancer applications of this compound are not yet extensively documented, its structure presents a compelling starting point for the discovery of novel anticancer agents, particularly as kinase inhibitors. This document provides a conceptual framework and detailed experimental protocols for researchers to systematically evaluate the anticancer potential of novel derivatives synthesized from this promising scaffold.
Proposed Mechanism of Action: Targeting Tyrosine Kinase Signaling
A predominant mechanism of action for quinoline-based anticancer agents is the inhibition of protein tyrosine kinases (TKs).[2] TKs are critical enzymes in signaling pathways that regulate cell proliferation, survival, and angiogenesis; their dysregulation is a hallmark of many cancers. We hypothesize that derivatives of this compound can be designed to act as ATP-competitive inhibitors of key oncogenic tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) or Src family kinases. By occupying the ATP-binding pocket of the kinase domain, these inhibitors can block downstream signaling, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Anticancer Evaluation
A systematic, multi-stage approach is essential for evaluating novel compounds. The workflow begins with broad cytotoxicity screening, proceeds to elucidate the mechanism of cell death, and culminates in specific target validation. This process ensures that resources are focused on the most promising candidates.
Experimental Protocols
These protocols provide a foundation for the in vitro assessment of novel compounds. It is crucial to include appropriate positive and negative controls in every experiment.
This colorimetric assay is a robust, high-throughput method to assess a compound's effect on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7][8]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on various cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma).
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
96-well flat-bottom tissue culture plates.
-
Test compounds dissolved in DMSO (10 mM stock).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.[9] Remove the old medium and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.[8][10]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
This luminescent assay quantifies the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[11][12] A significant increase in caspase activity indicates that the compound induces programmed cell death.
-
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
-
Materials:
-
Cells cultured and treated in white-walled 96-well plates as described in Protocol 1.
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8091 or similar).
-
Luminometer.
-
-
Procedure:
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.[12][13]
-
Assay Execution: Remove the 96-well plate containing treated cells from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[12]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
This protocol provides a general framework for a cell-free assay to directly measure the inhibition of a specific recombinant kinase. Assays are often based on luminescence (e.g., ADP-Glo™), fluorescence polarization, or TR-FRET.[16][17][18]
-
Objective: To determine the IC50 value of a test compound against a specific purified kinase (e.g., EGFR, Src).
-
Materials:
-
Recombinant active kinase.
-
Kinase-specific peptide substrate.
-
Kinase buffer (typically contains Tris-HCl, MgCl2, DTT).[19]
-
ATP at a concentration near its Km for the specific kinase.[20]
-
Test compounds dissolved in DMSO.
-
A suitable detection system (e.g., ADP-Glo™ Kinase Assay, Promega, Cat. No. V9101).[19]
-
384-well low-volume plates.
-
Luminometer.
-
-
Procedure (based on ADP-Glo™ principle):
-
Kinase Reaction: In a 384-well plate, add 1 µL of test compound dilution, 2 µL of enzyme, and 2 µL of a substrate/ATP mixture.[19] Include "no enzyme" and "vehicle" controls.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[19]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[19]
-
Data Acquisition: Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition against the log of compound concentration to determine the IC50 value.
-
Data Presentation
Quantitative data should be summarized in a clear, tabular format for easy comparison of the activity and selectivity of different derivatives.
Table 1: Hypothetical In Vitro Activity of this compound Derivatives
| Compound ID | R-Group at C4 | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | EGFR Kinase IC50 (µM) |
| Lead-01 | 4-Anilino | 2.5 ± 0.3 | 5.1 ± 0.6 | 3.8 ± 0.4 | 0.45 ± 0.05 |
| Lead-02 | 4-(Piperazin-1-yl) | 8.7 ± 1.1 | 12.3 ± 1.5 | 9.5 ± 1.2 | 3.2 ± 0.4 |
| Lead-03 | 4-Morpholino | > 50 | > 50 | > 50 | > 20 |
| Doxorubicin | (Positive Control) | 0.1 ± 0.02 | 0.08 ± 0.01 | 0.15 ± 0.03 | N/A |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the initial biological evaluation of its derivatives. By systematically assessing cytotoxicity, determining the mechanism of cell death, and validating inhibition of specific molecular targets like protein kinases, researchers can efficiently identify lead compounds. Future efforts should focus on expanding the library of derivatives to establish clear structure-activity relationships (SAR) and optimizing the pharmacokinetic properties of the most potent hits to advance them toward preclinical in vivo studies.
References
- 1. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 12. promega.com [promega.com]
- 13. Caspase 3/7 Activity [protocols.io]
- 14. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-carcinogenic effect of a new analogue 4'-chloroflavanone from flavanone in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. promega.com [promega.com]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-arylation of 4-Chloro-6,8-difluoroquinoline
Protocol for the Palladium-Catalyzed N-arylation of 4-Chloro-6,8-difluoroquinoline
Abstract
This document provides a comprehensive guide for the N-arylation of this compound, a critical transformation for the synthesis of novel compounds in drug discovery and materials science. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4] This protocol details a robust and versatile method utilizing the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, to form the C-N bond between the quinoline core and various aryl amines.[5][6] We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.
Introduction: The Significance of N-Aryl Quinolines
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in the development of therapeutic agents.[1][4] Its derivatives are integral to a multitude of approved drugs.[1][2] The strategic functionalization of the quinoline core, particularly through the introduction of aryl amine substituents at the C4 position, allows for the fine-tuning of a molecule's pharmacological profile. This modification can significantly impact factors such as target binding affinity, selectivity, and pharmacokinetic properties. The 6,8-difluoro substitution pattern on the quinoline ring can further enhance biological activity and metabolic stability. Consequently, efficient and reliable methods for the N-arylation of chloroquinolines are of paramount importance to researchers in medicinal chemistry and drug development.[7]
Mechanistic Principles: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] The catalytic cycle, illustrated below, is generally understood to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6][8]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.[5][8] This step is often the rate-determining step of the catalytic cycle.[9]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[6]
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6][8]
The choice of ligand, base, and solvent are critical for the success of the Buchwald-Hartwig amination, as they influence the rate and efficiency of each step in the catalytic cycle.[8][10]
Visualizing the Process
Reaction Mechanism
Caption: Simplified catalytic cycle of the Buchwald-Hartwig N-arylation.
Experimental Workflow
Caption: A generalized workflow for the N-arylation experiment.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-arylation of this compound with a representative aryl amine. Optimization may be required for different amine coupling partners.
4.1. Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | Varies | Various | Ensure high purity (>98%) |
| Aryl Amine (e.g., Aniline) | 62-53-3 | Various | Purify by distillation if necessary |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | Various | Store in a desiccator |
| RuPhos | 787618-22-8 | Various | Air- and moisture-sensitive ligand |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Various | Highly hygroscopic; handle in a glovebox |
| Toluene, Anhydrous | 108-88-3 | Various | Dry over molecular sieves or use a solvent purification system |
| Ethyl Acetate | 141-78-6 | Various | HPLC grade for chromatography |
| Hexanes | 110-54-3 | Various | HPLC grade for chromatography |
| Celite® | 61790-53-2 | Various | For filtration |
| Deuterated Chloroform (CDCl₃) | 865-49-6 | Various | For NMR analysis |
4.2. Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer and Mass spectrometer
4.3. Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the aryl amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and RuPhos (0.02 mmol, 2 mol%).
-
Add Palladium(II) acetate (0.01 mmol, 1 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
-
Reaction Execution:
-
To the flask containing the solid mixture, add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reaction Work-up:
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate (3 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective. The exact eluent system may need to be optimized based on the polarity of the product.[11]
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
-
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on the specific substrates and reaction conditions. The following table provides guidance on optimizing the reaction and troubleshooting common issues.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Palladium Source | Pd(OAc)₂ | Pre-catalysts, such as G3 or G4 palladacycles, can offer improved reactivity and reproducibility by providing a more direct route to the active Pd(0) species.[12][13] |
| Ligand | RuPhos | The choice of ligand is crucial and substrate-dependent.[12][14] For electron-poor or sterically hindered amines, other bulky, electron-rich phosphine ligands like BrettPhos or tBuXPhos may provide better results.[14][15] Bidentate ligands like BINAP or DPEPhos can also be effective.[5][12] |
| Base | NaOtBu | Strong, non-nucleophilic bases are generally required.[8] If the substrates are base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, although this may require higher temperatures or longer reaction times.[8] The solubility of the base is also a key factor.[10] |
| Solvent | Toluene | Anhydrous, non-polar aprotic solvents are preferred.[8] Dioxane, THF, or xylene can also be used.[8][16] The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species. Chlorinated solvents should be avoided as they can inhibit the reaction.[8] |
| Temperature | 100 °C | Reactions with less reactive aryl chlorides or amines may require higher temperatures (up to 120 °C).[10] For thermally sensitive substrates, lower temperatures with a more active catalyst system may be necessary.[10] Microwave heating can sometimes accelerate the reaction and improve yields.[17][18] |
| Low Yield | - | * Incomplete reaction: Increase reaction time, temperature, or catalyst loading. Consider a more active ligand or precatalyst. * Decomposition: The product or starting material may be unstable under the reaction conditions. Try a weaker base or lower temperature.[19] * Catalyst deactivation: Ensure strictly anhydrous and anaerobic conditions. Some functional groups can poison the catalyst.[19] |
| Side Reactions | - | * Hydrodehalogenation: This can occur if there are sources of hydrogen in the reaction. Ensure anhydrous conditions. * Homocoupling of amines: This is less common but can occur under certain conditions. |
Conclusion
The protocol described herein provides a reliable and adaptable method for the N-arylation of this compound. By understanding the underlying mechanistic principles and systematically optimizing the reaction parameters, researchers can efficiently synthesize a diverse library of N-aryl quinoline derivatives. These compounds are valuable building blocks for the discovery of new pharmaceuticals and advanced materials. Careful attention to experimental detail, particularly maintaining anhydrous and anaerobic conditions, is critical for achieving high yields and purity.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. nbinno.com [nbinno.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed N-Arylation of Iminodibenzyls and Iminostilbenes with Aryl- and Heteroaryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient palladium-catalyzed N-arylation of a sulfoximine with aryl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
Introduction: The Significance of Fluoroquinolines and the Power of Cross-Coupling
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Chloro-6,8-difluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Quinolines, particularly their fluorinated derivatives, represent a cornerstone in medicinal chemistry.[1] The incorporation of fluorine atoms can dramatically enhance a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeation, and binding affinity to target proteins.[2] Specifically, the 6,8-difluoroquinoline scaffold is a key component in a range of therapeutic agents, notably the fluoroquinolone class of antibiotics which exhibit broad-spectrum antibacterial activity.[3][4] The versatility of this chemical structure has driven extensive research into its potential for treating a variety of diseases, including cancer, malaria, and viral infections.[1]
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing a powerful and efficient means to form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable in the pharmaceutical industry for the construction of complex molecules from readily available starting materials.[5][6] The ability to selectively functionalize the 4-position of the this compound core through established methods like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings opens up a vast chemical space for the development of novel drug candidates.[7][8]
This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of this compound, offering detailed protocols and the underlying scientific principles to empower researchers in their synthetic endeavors.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
At the heart of these transformations lies a general catalytic cycle involving palladium in its Pd(0) and Pd(II) oxidation states.[9][10] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the this compound. This step forms a square planar Pd(II) intermediate. The rate of this step is significantly influenced by the electron density of the palladium center, which can be modulated by the choice of ligands.[5][11]
-
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):
-
In the Suzuki-Miyaura coupling , an organoboron reagent (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.[12]
-
In the Sonogashira coupling , a copper(I) co-catalyst typically activates the terminal alkyne, which then undergoes transmetalation with the palladium complex.[13]
-
In the Buchwald-Hartwig amination , the amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.[14]
-
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments coupled to the palladium center are eliminated, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][10]
The efficiency of each of these steps is highly dependent on the choice of catalyst, ligands, base, and solvent, making systematic optimization essential for achieving high yields.[7]
Diagram of the General Palladium Cross-Coupling Catalytic Cycle:
Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.
The Critical Role of Ligands
Ligands are organic molecules that coordinate to the palladium center and are arguably the most critical component in a cross-coupling reaction.[11] They play a multifaceted role:
-
Stabilize the Palladium Catalyst: Ligands prevent the aggregation of palladium into inactive palladium black.
-
Modulate Reactivity: The electronic and steric properties of the ligand directly influence the rates of oxidative addition and reductive elimination.[15] Electron-rich and sterically bulky ligands, such as the Buchwald biarylphosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), are often employed to enhance the reactivity of the catalyst, especially with less reactive aryl chlorides.[9]
-
Influence Substrate Scope: The development of specialized ligands has been instrumental in expanding the scope of cross-coupling reactions to include a wider range of substrates and functional groups.
Experimental Protocols
General Considerations for All Reactions:
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.[16] This is typically achieved using standard Schlenk line techniques or a glovebox.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be done by sparging with an inert gas for 30-60 minutes or by several freeze-pump-thaw cycles.
-
Reagent Purity: The purity of all reagents, particularly the substrate, coupling partner, and base, is critical for reproducible results.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds and is widely used in the pharmaceutical industry due to the low toxicity of the boron-containing reagents.[10]
Reaction Scheme:
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (equivalents) |
| This compound | 199.57 | 1.0 |
| Arylboronic Acid | Varies | 1.2 - 1.5 |
| Pd(dppf)Cl₂ | 816.64 | 0.03 - 0.05 |
| K₂CO₃ or Cs₂CO₃ | 138.21 or 325.82 | 2.0 - 3.0 |
| 1,4-Dioxane/Water (4:1 v/v) | - | - |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), Pd(dppf)Cl₂ (0.03-0.05 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.[16]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Rationale for Reagent Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings. The dppf ligand provides a good balance of steric bulk and electron-donating ability.
-
Base: An inorganic base is required to activate the boronic acid for transmetalation.[12] Cs₂CO₃ is often more effective than K₂CO₃, particularly for challenging couplings.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typically used to dissolve both the organic and inorganic reagents.
Protocol 2: Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide variety of aryl amines.[14]
Reaction Scheme:
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (equivalents) |
| This compound | 199.57 | 1.0 |
| Amine | Varies | 1.1 - 1.5 |
| Pd₂(dba)₃ | 915.72 | 0.01 - 0.02 |
| XPhos or RuPhos | 476.60 or 469.61 | 0.02 - 0.04 |
| NaOtBu or K₃PO₄ | 96.10 or 212.27 | 1.5 - 2.0 |
| Toluene or 1,4-Dioxane | - | - |
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01-0.02 eq) and the phosphine ligand (XPhos or RuPhos, 0.02-0.04 eq) to a dry Schlenk flask.
-
Add the degassed solvent (toluene or 1,4-dioxane) and stir for 10-15 minutes to form the active catalyst.
-
Add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (NaOtBu or K₃PO₄, 1.5-2.0 eq).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Rationale for Reagent Choices:
-
Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or RuPhos is highly effective for the amination of aryl chlorides.[17]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[18] For more sensitive substrates, a milder base like potassium phosphate (K₃PO₄) can be employed.
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are preferred to avoid side reactions.
Workflow for a Typical Buchwald-Hartwig Amination:
Caption: A step-by-step workflow for the Buchwald-Hartwig amination protocol.
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond, providing access to substituted alkynes.[13]
Reaction Scheme:
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (equivalents) |
| This compound | 199.57 | 1.0 |
| Terminal Alkyne | Varies | 1.2 - 1.5 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 - 0.05 |
| CuI | 190.45 | 0.04 - 0.10 |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 101.19 or 101.19 | 2.0 - 3.0 |
| THF or DMF | - | - |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent (THF or DMF).
-
Add the terminal alkyne (1.2-1.5 eq) and the amine base (Et₃N or DIPA, 2.0-3.0 eq) via syringe.
-
Stir the reaction mixture at room temperature to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-8 hours), dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Rationale for Reagent Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings.[19] The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base like triethylamine or diisopropylamine is used to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.
-
Solvent: Aprotic polar solvents like THF or DMF are commonly used.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst, insufficient base, low reaction temperature, poor quality reagents. | Ensure a strictly inert atmosphere. Use freshly opened or purified reagents. Increase catalyst loading. Screen different ligands (e.g., more electron-rich/bulky ones). Increase temperature. Try a stronger base. |
| Formation of Side Products | Homocoupling of the coupling partner, dehalogenation of the starting material. | For Suzuki, ensure slow addition of the boronic acid. For Sonogashira, minimize the amount of copper catalyst to reduce Glaser coupling. For dehalogenation, use a milder base or lower the reaction temperature. |
| Difficulty in Purification | Co-elution of product with byproducts or starting materials. | Optimize the reaction to go to full conversion. Try a different solvent system for column chromatography. Consider recrystallization if the product is a solid. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a diverse array of functionalized quinoline derivatives. By understanding the fundamental principles of the catalytic cycle and carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently access novel compounds with significant potential in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the exploration of this important class of reactions.
References
- 1. soc.chim.it [soc.chim.it]
- 2. tandfonline.com [tandfonline.com]
- 3. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoroquinolones: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. fiveable.me [fiveable.me]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. jmcct.com [jmcct.com]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nobelprize.org [nobelprize.org]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. theses.enscm.fr [theses.enscm.fr]
- 16. benchchem.com [benchchem.com]
- 17. research.rug.nl [research.rug.nl]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Amination of 4-Chloro-6,8-difluoroquinoline
Introduction: The Strategic Importance of 4-Amino-6,8-difluoroquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of an amino group at the 4-position is a critical transformation, often pivotal for the biological activity of these compounds. The specific substrate, 4-Chloro-6,8-difluoroquinoline, presents a unique synthetic challenge and opportunity. The strong electron-withdrawing nature of the two fluorine atoms significantly activates the C4 position towards nucleophilic attack, while also potentially influencing the compound's pharmacokinetic and pharmacodynamic properties. This guide provides detailed experimental procedures for the successful amination of this compound, offering researchers a robust foundation for the synthesis of novel molecular entities in drug discovery and development.
Mechanistic Considerations: Pathways to C-N Bond Formation
Two primary and highly effective strategies for the amination of this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these methods will depend on the nature of the aminating agent, desired scale, and available laboratory resources.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a stepwise process initiated by the attack of a nucleophile (the amine) on the electron-deficient C4 carbon of the quinoline ring. This forms a resonance-stabilized Meisenheimer complex. The presence of the electron-withdrawing fluorine atoms and the quinoline nitrogen helps to stabilize this intermediate, facilitating the subsequent expulsion of the chloride leaving group to yield the final aminated product.[1][2]
Experimental Protocols
PART 1: Synthesis of the Starting Material: this compound
A common route to this compound involves the chlorination of the corresponding 4-hydroxyquinoline.[3]
Protocol 1: Chlorination of 4-Hydroxy-6,8-difluoroquinoline
Materials:
-
4-Hydroxy-6,8-difluoroquinoline
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Aqueous ammonia or sodium bicarbonate
Procedure:
-
In a well-ventilated fume hood, carefully add 4-Hydroxy-6,8-difluoroquinoline to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the excess POCl₃ under reduced pressure.
-
Pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.[3]
-
Filter the solid, wash thoroughly with water, and dry to yield this compound.
Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE).[3]
PART 2: Amination Methodologies
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Ammonia
This protocol describes a general procedure for the direct amination of this compound using ammonia.
Materials:
-
This compound
-
Ethanol or 2-Propanol
-
Concentrated solution of ammonia in the chosen alcohol or ammonia gas
-
Sealed pressure vessel
Procedure:
-
Dissolve this compound in a suitable alcohol (e.g., ethanol or 2-propanol) in a sealed pressure vessel.
-
Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the alcohol.
-
Seal the pressure vessel and heat the mixture to a predetermined temperature (e.g., 120-150 °C). The optimal temperature should be determined empirically.
-
Maintain the reaction at this temperature with stirring for several hours, monitoring the progress by TLC.
-
After completion, cool the vessel to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization to obtain 4-amino-6,8-difluoroquinoline.[3]
Protocol 3: Buchwald-Hartwig Amination with a Primary Amine
This palladium-catalyzed method is particularly useful for coupling a wide range of primary and secondary amines, often under milder conditions than traditional SNAr.[4][5]
Materials:
-
This compound
-
Primary amine of choice
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)
-
Strong base (e.g., NaOtBu or K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or sealed vial under an inert atmosphere, add the palladium precursor (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-1.5 times the palladium), and the base (e.g., 1.5-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the primary amine (1.1-1.5 equivalents).
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture with stirring to the optimized temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation and Analysis
Table 1: Comparison of Amination Methodologies
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Catalyst | Typically catalyst-free | Palladium precursor and phosphine ligand |
| Reaction Temperature | Generally higher (120-180 °C) | Generally lower (80-120 °C) |
| Substrate Scope | Good for simple amines and ammonia | Excellent for a wide range of primary and secondary amines |
| Functional Group Tolerance | Moderate | High |
| Reaction Time | Can be lengthy (several hours to days) | Often shorter (a few hours) |
| Advantages | Cost-effective, no metal catalyst contamination | Milder conditions, broader substrate scope |
| Disadvantages | Harsh conditions, limited substrate scope | Cost of catalyst and ligand, potential for metal contamination |
Characterization of 4-amino-6,8-difluoroquinoline:
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.[3]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the amino group. The ¹³C NMR will show signals corresponding to the carbon atoms of the quinoline ring, with characteristic shifts due to the fluorine and amino substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Visualizing the Process
Diagram 1: General Workflow for Amination of this compound
Caption: General workflow for the amination of this compound.
Diagram 2: Simplified Mechanism of SNAr
Caption: Simplified representation of the SNAr mechanism.
Diagram 3: Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | - Incomplete reaction. - Inactive catalyst (Buchwald-Hartwig). - Insufficient temperature (SNAr). | - Increase reaction time and/or temperature. - Use fresh palladium precursor and ensure inert conditions. - Optimize temperature for the specific amine. |
| Formation of Side Products | - Hydrolysis of the chloro-substituent. - Dimerization or other side reactions of the starting material or product. | - Use anhydrous solvents and reagents. - Optimize reaction conditions to favor the desired product. |
| Difficulty in Purification | - Co-elution of starting material and product. - Presence of catalyst residues. | - Optimize the mobile phase for column chromatography. - Ensure complete removal of the catalyst during work-up. |
Conclusion
The amination of this compound is a key transformation for the synthesis of novel compounds with potential therapeutic applications. Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination provide viable and effective routes to the desired 4-amino-6,8-difluoroquinoline derivatives. The choice of method should be guided by the specific amine to be coupled and the desired reaction conditions. Careful optimization of the reaction parameters and adherence to safety protocols are essential for a successful synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-6,8-difluoroquinoline by Recrystallization
Welcome to the technical support guide for the purification of 4-chloro-6,8-difluoroquinoline. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol for recrystallization. As a substituted quinoline, this compound presents unique purification challenges that require a systematic and well-understood approach to achieve high purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: My compound "oils out" instead of forming crystals.
-
Question: Upon cooling my saturated solution, the compound separated as an oily liquid instead of solid crystals. What is happening and how can I resolve this?
-
Answer: "Oiling out" occurs when the solute precipitates from the solution above its melting point, or when the solution is supersaturated to a degree that favors rapid, disordered precipitation over orderly crystal lattice formation.[1] This is a common issue with many organic compounds.
-
Causality: The boiling point of your chosen solvent may be higher than the melting point of this compound. Alternatively, rapid cooling can cause the compound to come out of solution too quickly for a crystal lattice to form.[1]
-
Troubleshooting Steps:
-
Reheat and Agitate: Reheat the solution until the oil fully redissolves.
-
Slow Down Cooling: Allow the flask to cool to room temperature very slowly on a benchtop, insulated with glass wool or paper towels if necessary, before moving it to an ice bath. Slow cooling is critical for the formation of large, well-defined crystals.[2]
-
Lower the Saturation Temperature: Add a small amount of additional hot solvent to the solution to lower its saturation point. This means crystallization will begin at a lower temperature, which may be below the compound's melting point.
-
Change the Solvent System: If the issue persists, your compound may be too soluble or its melting point too low for the chosen solvent. Consider using a lower-boiling point solvent or a mixed-solvent system. Add a "poorer" solvent (one in which the compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate before cooling.
-
-
Issue 2: I am getting a very low yield after recrystallization.
-
Question: My recrystallization was successful in producing pure crystals, but the final mass is significantly lower than expected. What are the common causes of low recovery?
-
Answer: A low yield is one of the most frequent problems in recrystallization. It typically points to procedural inefficiencies rather than a failure of the technique itself.
-
Causality: The most common reason for low yield is using an excessive amount of solvent, which ensures a significant portion of the compound remains dissolved in the mother liquor even after cooling.[3] Other causes include premature crystallization during a hot filtration step, filtering before crystallization is complete, or selecting a solvent in which the compound has significant solubility even at low temperatures.[1][3]
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use only the minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid.[3]
-
Ensure Complete Crystallization: After slow cooling to room temperature, chill the flask in an ice-water bath for at least 15-30 minutes to maximize crystal precipitation.
-
Recover from Mother Liquor: If you suspect significant product loss, you can try to recover a second crop of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.
-
Avoid Premature Rinsing: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[3]
-
-
Issue 3: The recrystallized product is still colored or appears impure.
-
Question: The crystals I obtained are colored, but the pure compound should be white or off-white. How can I remove colored impurities?
-
Answer: The persistence of color indicates the presence of highly conjugated impurities that were not effectively removed by the initial recrystallization.
-
Causality: Colored impurities are often present in small quantities but have high extinction coefficients. They may have solubility properties similar to your target compound, making them difficult to separate by simple crystallization. Tar-like materials formed during synthesis, particularly in reactions like the Skraup synthesis, are common culprits.[4]
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: After dissolving the crude compound in the hot solvent but before cooling, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal.[1]
-
Hot Filtration: With the charcoal added, perform a hot gravity filtration to remove the charcoal (and the adsorbed impurities) from the solution. This must be done quickly to prevent your product from crystallizing in the funnel.
-
Proceed with Cooling: Allow the hot, decolorized filtrate to cool slowly to form crystals.
-
Caution: Using too much charcoal can lead to the loss of your desired product due to adsorption.
-
-
Frequently Asked Questions (FAQs)
FAQ 1: How do I select the best solvent for recrystallizing this compound?
The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[5] The choice is often a mix of theoretical prediction and empirical testing.[6][7]
-
Guiding Principles:
-
Polarity Matching: Quinolines are heterocyclic aromatic compounds with moderate polarity. Solvents of similar polarity, such as ethanol, ethyl acetate, or acetone, are often good starting points.[8]
-
Solubility Testing: The most reliable method is to test the solubility of a small amount of your crude material in various solvents (see table below). Place ~20-30 mg of the compound in a test tube and add the solvent dropwise. Observe solubility at room temperature and then upon heating. A good solvent will require heating to dissolve the solid.[5]
-
Mixed Solvents: If no single solvent is ideal, a mixed-solvent system can be effective. This typically involves a "soluble" solvent in which the compound is very soluble and a "sparingly soluble" solvent in which it is not. Dissolve the compound in a minimum of the hot "soluble" solvent and add the "sparingly soluble" solvent dropwise until the solution becomes turbid.
-
FAQ 2: What are the likely impurities in my crude this compound?
Impurities will depend on the synthetic route. A common route involves the chlorination of the corresponding 4-hydroxy-6,8-difluoroquinoline with an agent like phosphorus oxychloride (POCl₃).[9]
-
Potential Impurities:
-
Starting Material: Unreacted 4-hydroxy-6,8-difluoroquinoline.
-
Reaction Byproducts: Polymeric tars or other side-products from the synthesis. The basic nitrogen of the quinoline ring can sometimes lead to side reactions under acidic conditions.[10]
-
Reagents: Residual chlorinating agents or their decomposition products.
-
Isomers: Depending on the starting materials, isomeric quinolines could be present.
-
FAQ 3: How can I assess the purity of my recrystallized product?
Purity should be confirmed using standard analytical techniques.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value if available. Note that isomers have distinct melting points; for example, 4-chloro-6-fluoroquinoline melts at 73-79°C, while 4-chloro-8-fluoroquinoline melts at 97-101°C.[11][12]
-
Chromatography (TLC/HPLC): Thin-layer chromatography (TLC) is a quick way to check for impurities. A pure compound should ideally show a single spot. High-performance liquid chromatography (HPLC) provides a quantitative assessment of purity.
-
Spectroscopy (NMR, MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure of the purified compound and detect the presence of any remaining impurities.
Data & Visualization
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Ethanol | 78 | Polar Protic | Often a good choice for moderately polar compounds. May have high solubility even when cold, potentially reducing yield. |
| Ethyl Acetate | 77 | Polar Aprotic | Good general-purpose solvent. Lower boiling point is safe and makes for easy removal. |
| Toluene | 111 | Non-polar | Aromatic nature can favor dissolution of quinolines. High boiling point may cause "oiling out". |
| Hexanes/Heptane | 69 / 98 | Non-polar | Likely to have low solubility. Best used as the "poor" solvent in a mixed-solvent system with a more polar solvent. |
| Acetone | 56 | Polar Aprotic | Low boiling point can make it difficult to maintain a saturated solution without significant evaporation. |
| Ethanol/Water | Variable | Polar Protic | A common mixed-solvent system. Water acts as the "poor" solvent to induce crystallization from ethanol. |
| Ethyl Acetate/Hexane | Variable | Mixed | A versatile system where ethyl acetate is the "good" solvent and hexane is the "poor" solvent.[13] |
Diagram 1: Recrystallization Workflow
This diagram illustrates the decision-making process for purifying this compound via recrystallization.
Caption: Workflow for the purification of this compound.
Experimental Protocol: Recrystallization
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the chosen solvent in small portions, heating the mixture to a gentle boil with swirling. Continue adding the hot solvent just until all the solid dissolves.[3]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (If Necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[2]
-
Inducing Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask just below the solvent line with a glass rod or adding a tiny seed crystal of the pure compound.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]
-
Drying: Transfer the crystals to a watch glass and allow them to air dry completely. For higher boiling point solvents, drying in a vacuum oven (at a temperature well below the compound's melting point) may be necessary.
-
Analysis: Determine the mass and melting point of the dried, purified crystals and assess purity by TLC or HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 4-Chloro-8-fluoroquinoline | 63010-72-0 | TCI AMERICA [tcichemicals.com]
- 13. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling of 4-Chloro-6,8-difluoroquinoline
A Senior Application Scientist's Guide to Overcoming Low Reactivity
Welcome to our dedicated technical resource for scientists and researchers in the field of organic synthesis and drug development. This guide is designed to provide expert insights and practical, field-proven solutions for a particularly challenging transformation: the Suzuki-Miyaura cross-coupling of 4-Chloro-6,8-difluoroquinoline.
The inherent electronic properties of this substrate—an electron-deficient heterocyclic system compounded by the presence of a resilient C-Cl bond and electron-withdrawing fluorine atoms—make it a notoriously unreactive coupling partner.[1][2] This guide moves beyond standard protocols to address the specific hurdles you may encounter, explaining the causality behind each troubleshooting step to empower you to rationalize your experimental design and achieve success.
Part 1: Foundational Troubleshooting - "My reaction has stalled or failed. What are the first steps?"
Before delving into substrate-specific issues, it's crucial to validate the foundational parameters of your experiment. Low yields or complete reaction failure can often be traced back to fundamental errors in setup or reagent quality.[3][4][5]
Q1: I'm seeing little to no product formation. What are the most common initial culprits I should investigate?
A1: Start with a systematic check of your core components and conditions. Often, the issue lies in one of these four areas:
-
Integrity of the Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Inefficient degassing or a poor seal on your reaction vessel can lead to rapid catalyst oxidation and deactivation.
-
Troubleshooting: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[5] Assemble your reaction under a positive pressure of inert gas.
-
-
Reagent Quality and Purity:
-
Palladium Catalyst: Palladium(II) precatalysts can degrade over time. Phosphine ligands are notoriously prone to oxidation.[3] Always use fresh, high-quality catalysts and ligands stored under an inert atmosphere.
-
Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation (loss of the boron group), which forms an inactive arene byproduct.[6][7] Use freshly opened or recently purchased boronic acid.
-
Solvent and Base: Use anhydrous, degassed solvents. Ensure your base is finely powdered and has not absorbed atmospheric moisture.[3]
-
-
Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species. This process can sometimes be inefficient.
-
Troubleshooting: Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or using a modern palladium precatalyst system (e.g., a Buchwald G3 or G4 precatalyst) designed for rapid and efficient activation.[2]
-
-
Incorrect Reaction Temperature: While many Suzuki couplings are robust, challenging substrates often require precise temperature control. Ensure your reaction is being heated to the target temperature and that your heating block or oil bath is calibrated correctly.
Part 2: Core Troubleshooting - Activating the Unreactive C-Cl Bond
The primary challenge with this compound is the oxidative addition step. This is typically the rate-determining step in the catalytic cycle, and the strong, electron-poor C-Cl bond makes it kinetically demanding.[1] Your strategy must focus on creating a highly active, electron-rich catalytic center to overcome this energy barrier.
Catalytic Cycle & The Oxidative Addition Hurdle
The diagram below illustrates the standard Suzuki-Miyaura catalytic cycle. For substrates like this compound, the initial oxidative addition of the aryl chloride to the Pd(0) complex is the most significant bottleneck.
Caption: The Suzuki catalytic cycle with the challenging oxidative addition step highlighted.
Q2: My standard catalyst, Pd(PPh₃)₄, is ineffective. Which catalyst and ligand combination should I use for this electron-deficient aryl chloride?
A2: Tetrakis(triphenylphosphine)palladium(0) often fails with unreactive aryl chlorides. You need a more potent system. The key is to use a combination of a reliable palladium source with a bulky, electron-rich phosphine ligand.[1][8] These ligands accelerate both the oxidative addition and the final reductive elimination step.[8][9]
-
Expertise & Experience: Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and better able to attack the C-Cl bond.[1] Steric bulk promotes the dissociation of ligands to form a highly reactive, coordinatively unsaturated Pd(0) species and also facilitates the final C-C bond-forming reductive elimination.[8][10]
Recommended Ligand Classes for Difficult Couplings:
| Ligand Class | Specific Examples | Key Advantages & Rationale | Catalyst Loading (mol%) |
| Dialkylbiaryl Phosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | Considered the gold standard for challenging couplings. Their steric bulk and electron-donating properties are precisely tuned to promote oxidative addition of aryl chlorides.[9][11] | 0.5 - 2.0 |
| Bulky Alkylphosphines | Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(tBu)₃) | Highly electron-donating due to the alkyl groups, making the palladium center very reactive.[1] Effective but can be more air-sensitive than biaryl phosphines. | 1.0 - 3.0 |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition at high temperatures.[12][13] | 1.0 - 4.0 |
Q3: What is the best choice of base for this reaction?
A3: The base plays a critical role in activating the boronic acid for the transmetalation step.[12][13][14] For a difficult coupling, a moderately strong, non-nucleophilic inorganic base is typically required.
-
Trustworthiness: A common failure mode is using a base that is too weak (e.g., NaHCO₃) or not sufficiently soluble in the reaction medium.[3]
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): An excellent all-around choice. It is strong enough to promote the reaction but generally does not cause excessive side reactions.
-
Cesium Carbonate (Cs₂CO₃): A stronger and often more effective base, particularly in very challenging cases. Its higher solubility in organic solvents can be advantageous.
-
Potassium Carbonate (K₂CO₃): A standard and cost-effective option that is effective in many systems.
-
Always use a fine powder to maximize surface area and ensure it is anhydrous.
Q4: Which solvent system is optimal for coupling this compound?
A4: The solvent must solubilize the organic substrates, the catalyst, and, to some extent, interact with the inorganic base. Aprotic polar solvents are the standard choice.[15][16]
-
Recommended Solvents:
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
Toluene
-
Often, a biphasic system created by adding water (e.g., a 4:1 or 5:1 ratio of organic solvent to water) is beneficial. The water helps to dissolve the inorganic base, facilitating the activation of the boronic acid.[12][17] However, for substrates prone to hydrodehalogenation or boronic acid decomposition, a strictly anhydrous system with a soluble base like Cs₂CO₃ may provide a cleaner reaction profile.[3]
Part 3: Addressing the Boron Coupling Partner
Even with an optimized catalyst system, side reactions involving the organoboron reagent can drastically lower your yield.
Q5: I'm observing significant formation of a byproduct where the boron group is replaced by hydrogen. What is happening and how can I prevent it?
A5: You are observing protodeboronation . This is a common side reaction where the C-B bond is cleaved by a proton source (often water, facilitated by the base), destroying your nucleophilic partner.[3][6][7] Electron-deficient boronic acids are particularly susceptible to this process.[3]
Strategies to Mitigate Protodeboronation:
-
Use a More Stable Boron Reagent: While boronic acids are often more reactive, their instability can be a major drawback.[18][19] Switching to a boronate ester provides significantly enhanced stability.[3][20]
-
Pinacol Esters: The most common choice. They are stable, crystalline solids that are easy to handle and purify.
-
MIDA Boronates: Offer exceptional stability and are particularly useful in multi-step synthesis, as they are robust to many reaction conditions and can be deprotected in the final step.
-
Potassium Aryltrifluoroborates (R-BF₃K): Highly stable, crystalline salts that are resistant to protodeboronation.
-
-
Minimize Reaction Time and Temperature: Prolonged exposure to basic, aqueous conditions at high temperatures accelerates protodeboronation. Use the most active catalyst system possible to enable lower temperatures and shorter reaction times.
-
Control the Base: Using a milder base or slightly substoichiometric amounts can sometimes reduce the rate of protodeboronation, but this must be balanced against the need to activate the boron reagent for the desired coupling.
Part 4: Experimental Protocols & Workflow
Troubleshooting Workflow
This decision tree provides a logical path for troubleshooting your reaction.
Caption: A logical workflow for troubleshooting difficult Suzuki coupling reactions.
Protocol: Screening Reaction for this compound
This protocol describes a general procedure for coupling with an arylboronic acid using a modern catalyst system. It is intended as a robust starting point for optimization.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water 5:1, 0.1 M concentration)
Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inerting: Seal the vial with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 80-100 °C. Stir vigorously for the specified time (e.g., 2-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS or TLC.[8]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[8]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Chloro-6,8-difluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-Chloro-6,8-difluoroquinoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your synthetic work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this synthesis and optimize your outcomes.
Introduction to the Synthetic Pathway
The synthesis of this compound is a multi-step process pivotal for the development of various pharmaceutical agents. The most common and established route involves two key transformations:
-
Gould-Jacobs or Conrad-Limpach Reaction: This initial step involves the condensation of 3,5-difluoroaniline with a malonic acid derivative (e.g., diethyl ethoxymethylenemalonate) or a β-ketoester (e.g., ethyl acetoacetate), followed by a high-temperature thermal cyclization to yield the crucial intermediate, 4-hydroxy-6,8-difluoroquinoline.
-
Chlorination: The subsequent step is the conversion of the 4-hydroxy group to the desired 4-chloro functionality using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Each of these stages presents unique challenges and the potential for side product formation. This guide will address these issues in a systematic, question-and-answer format.
Visualizing the Main Synthetic Route
Caption: General synthetic scheme for this compound.
Troubleshooting Guide & FAQs
This section is divided into the two primary stages of the synthesis.
Part 1: Cyclization to 4-Hydroxy-6,8-difluoroquinoline
This step is critical as the efficiency and selectivity of the cyclization directly impact the purity and yield of the final product.
Question 1: My yield of 4-hydroxy-6,8-difluoroquinoline is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the Gould-Jacobs or a similar cyclization reaction are a common issue and can often be attributed to several factors. Here’s a breakdown of potential causes and actionable solutions:
-
Incomplete Cyclization: The thermal cyclization of the anilinomethylenemalonate intermediate requires high temperatures, typically around 250 °C, often achieved using a high-boiling solvent like Dowtherm A or diphenyl ether.[1]
-
Troubleshooting:
-
Temperature Control: Ensure your reaction reaches and maintains the target temperature. Inadequate heating is a primary cause of incomplete conversion.
-
Reaction Time: While high temperatures are necessary, prolonged reaction times can lead to degradation. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal heating duration.
-
Solvent Choice: The use of a high-boiling, inert solvent is crucial for efficient heat transfer.[1]
-
-
-
Formation of the Isomeric 2-Quinolone: A significant side reaction is the formation of the thermodynamically stable 6,8-difluoro-2-quinolone isomer. This is particularly favored at very high temperatures.[2]
-
Troubleshooting:
-
Optimize Temperature: Carefully control the cyclization temperature. While a high temperature is needed, excessive heat can promote the formation of the 2-quinolone. A systematic temperature optimization study may be necessary.
-
Catalyst Consideration: While the Gould-Jacobs reaction is often thermally driven, the use of a catalyst like polyphosphoric acid (PPA) can sometimes promote cyclization at lower temperatures, potentially reducing the formation of the 2-quinolone isomer.[2]
-
-
Question 2: I am observing a significant amount of an impurity with a similar polarity to my desired 4-hydroxy-6,8-difluoroquinoline, making purification difficult. What could this be and how can I address it?
Answer:
The most likely culprit for a closely eluting impurity is the isomeric 6,8-difluoro-2-quinolone.
-
Identification:
-
Mass Spectrometry (MS): The 2-quinolone isomer will have the same mass as your desired product, so MS alone will not differentiate them.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most effective techniques for distinguishing between the 4-hydroxy and 2-oxo isomers. The chemical shifts of the protons and carbons in the quinoline core will be distinct. For instance, the chemical environment of the proton at position 3 will be significantly different.
-
-
Mitigation and Purification:
-
Reaction Optimization: As mentioned previously, careful control of the cyclization temperature is the best way to minimize the formation of the 2-quinolone.[2]
-
Chromatography: While challenging, separation can often be achieved using column chromatography. Experiment with different solvent systems, such as gradients of ethyl acetate in hexane or dichloromethane in methanol, to improve resolution.[2]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purification.
-
Visualizing the Competing Cyclization Pathways:
Caption: Competing pathways in the cyclization step.
Part 2: Chlorination of 4-Hydroxy-6,8-difluoroquinoline
The conversion of the 4-hydroxy group to a 4-chloro group is a crucial step, and several issues can arise.
Question 3: My chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish, resulting in a low yield of this compound. What should I investigate?
Answer:
A low yield in the chlorination step often points to issues with reaction conditions or reagent quality.
-
Incomplete Reaction:
-
Troubleshooting:
-
Reaction Temperature and Time: The chlorination typically requires heating, often under reflux conditions (around 110-120 °C).[1] Ensure the reaction is heated sufficiently and for an adequate duration. Monitor the reaction by TLC until the starting material is consumed.
-
Excess POCl₃: It is common practice to use an excess of POCl₃, which can also serve as the solvent.[1] Ensure you are using a sufficient molar excess of the chlorinating agent.
-
-
-
Reagent Quality:
-
Anhydrous Conditions: Phosphorus oxychloride reacts violently with water.[2] Any moisture in your reaction setup or reagents will consume the POCl₃ and generate phosphoric acid, which can complicate the reaction and workup. Always use freshly distilled or a new bottle of POCl₃ and ensure all glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]
-
Question 4: After the chlorination reaction, my crude product is a dark, tarry material that is difficult to purify. What causes this and how can I prevent it?
Answer:
The formation of dark-colored impurities is a common observation in chlorination reactions with POCl₃, especially with electron-rich aromatic systems.
-
Causes:
-
Product Decomposition: Prolonged exposure to high temperatures and the acidic conditions of the reaction can lead to the decomposition of the starting material and the desired product.[1]
-
Side Reactions: The quinoline ring, although containing deactivating fluorine atoms, can still be susceptible to side reactions under the harsh reaction conditions.
-
-
Prevention and Purification:
-
Temperature and Time Control: Avoid unnecessarily high temperatures or prolonged reaction times. Once TLC indicates the reaction is complete, proceed with the workup promptly.
-
Careful Workup: The workup procedure is critical. The reaction mixture is typically poured onto crushed ice to quench the excess POCl₃. This process is highly exothermic and should be done slowly and with vigorous stirring. Neutralization of the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) will precipitate the crude product.[2]
-
Purification: The crude product often requires purification. Column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) is a common method.[2] Recrystallization from an appropriate solvent can also be effective.
-
Question 5: During the aqueous workup of the chlorination reaction, I am losing a significant amount of my product. What could be happening?
Answer:
The 4-chloro group in your product is susceptible to hydrolysis back to the 4-hydroxy starting material, especially in the presence of water and at non-neutral pH.
-
Troubleshooting:
-
Control pH during Workup: During neutralization, avoid making the solution strongly basic for extended periods. It is best to neutralize to a pH of 7-8 and then promptly extract the product into an organic solvent.
-
Temperature of Workup: Keep the temperature low during the quench and neutralization steps to minimize the rate of hydrolysis.
-
Efficient Extraction: Once the product has precipitated or is in an organic layer, separate it from the aqueous phase as quickly as possible.
-
Visualizing the Chlorination and a Key Side Reaction:
Caption: Chlorination and potential hydrolysis side reaction.
Quantitative Data Summary
While specific yields can vary significantly based on reaction scale and conditions, the following table provides a general overview of what might be expected.
| Step | Product | Potential Side Product(s) | Typical Yield Range (Product) | Notes |
| Cyclization | 4-Hydroxy-6,8-difluoroquinoline | 6,8-Difluoro-2-quinolone, Unreacted Intermediate | 60-85% | Highly dependent on temperature control. |
| Chlorination | This compound | 4-Hydroxy-6,8-difluoroquinoline (from hydrolysis), Decomposition products | 70-90% | Anhydrous conditions are critical for high yield. |
Experimental Protocols
The following are generalized protocols. It is essential to consult specific literature procedures and perform appropriate safety assessments before conducting any experiment.
Protocol 1: Synthesis of 4-Hydroxy-6,8-difluoroquinoline
-
In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, combine 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture to 100-130 °C for 1-2 hours to form the anilidomethylenemalonate intermediate. Monitor by TLC.
-
Add a high-boiling solvent such as Dowtherm A (5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes. Monitor the cyclization by TLC.
-
Cool the reaction mixture to room temperature. The product should precipitate.
-
Filter the solid, wash with a non-polar solvent like hexane, and dry to obtain 4-hydroxy-6,8-difluoroquinoline.
Protocol 2: Synthesis of this compound
-
In a fume hood, carefully add 4-hydroxy-6,8-difluoroquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to a pH of 7-8 to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography or recrystallization as needed.[2]
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
High-boiling solvents like Dowtherm A and diphenyl ether require careful handling at high temperatures.
-
The final product and intermediates may be toxic and should be handled with care.
References
Troubleshooting guide for 4-Chloro-6,8-difluoroquinoline reactions
Technical Support Center: 4-Chloro-6,8-difluoroquinoline
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. Here, we address common challenges and frequently asked questions in a direct, problem-solving format. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to optimize your reactions effectively.
Part 1: General Troubleshooting & FAQs
This section covers overarching issues that can arise regardless of the specific reaction type, from starting material integrity to inconsistent results.
Question 1: My reaction with this compound is giving low or no yield. What are the first things I should check?
Low conversion or yield is a common issue, often stemming from a few key areas. A systematic approach is crucial for diagnosis.
Answer:
When faced with a low-yielding reaction, it's best to start with the fundamentals before moving to complex parameter optimization.
-
Starting Material Integrity: this compound is a stable solid, but like many halo-heterocycles, its purity is paramount.[1][]
-
Verify Purity: Use analytical methods like HPLC or NMR to confirm the purity of your starting material. Impurities from its synthesis can interfere with catalysis.
-
Storage Conditions: Ensure the compound has been stored in a cool (2-8°C), dry place, tightly sealed to prevent hydrolysis.[1][3] Moisture can lead to the formation of the corresponding 4-hydroxy-6,8-difluoroquinoline, which is unreactive under many cross-coupling conditions.
-
-
Reaction Setup & Atmosphere: Many reactions involving this substrate, particularly palladium-catalyzed cross-couplings, are highly sensitive to oxygen.
-
Inert Atmosphere: Ensure your reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen). This involves using properly dried glassware and solvents, and performing sufficient vacuum/backfill cycles.[4]
-
Solvent Quality: Use anhydrous, degassed solvents. Residual water can hydrolyze starting materials or intermediates, while dissolved oxygen can deactivate palladium catalysts.
-
-
Reagent Stoichiometry & Quality:
-
Accurate Measurement: Double-check the molar equivalents of all reagents. For cross-coupling reactions, the ratio of coupling partner, base, and ligand to the substrate is critical.
-
Base Quality: Many reactions require an anhydrous, finely powdered base (e.g., K₃PO₄, Cs₂CO₃) for optimal performance.[5] Clumped or old base may have absorbed moisture, reducing its efficacy.
-
Below is a workflow to guide your initial troubleshooting efforts.
References
Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Chloro-6,8-difluoroquinoline
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-Chloro-6,8-difluoroquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into overcoming the unique challenges presented by this electron-deficient substrate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Introduction: The Challenge of an Electron-Deficient Heterocycle
This compound is a valuable building block in medicinal chemistry. However, its electronic nature presents a significant hurdle in typical palladium-catalyzed cross-coupling reactions. The two fluorine atoms are strongly electron-withdrawing, which deactivates the quinoline ring system. This deactivation makes the crucial oxidative addition step—where the palladium catalyst inserts into the carbon-chlorine (C-Cl) bond—energetically demanding and often the rate-limiting step of the catalytic cycle.[1][2] Consequently, catalyst systems that are effective for simple aryl chlorides may prove inefficient, leading to low yields, slow reactions, or complete failure.
This guide provides a structured approach to selecting and troubleshooting catalyst systems for three key transformations: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C triple bond) couplings.
Part 1: Troubleshooting & FAQs
This section addresses common problems encountered when coupling this compound, presented in a question-and-answer format.
General Issues
Q1: My reaction is not proceeding, or the yield is very low. What is the first thing I should check?
A1: When a coupling reaction with this substrate fails, the primary suspect is inefficient oxidative addition.[3] The C-Cl bond is strong and resistant to cleavage by the Pd(0) catalyst.
-
Probable Cause: The catalyst system (palladium source and ligand) is not active enough to overcome the high activation energy of the C-Cl bond cleavage.
-
Solution 1: Enhance Ligand Properties. Switch to a more electron-rich and sterically bulky phosphine ligand.[1][4][5] Ligands like those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) are designed to accelerate both oxidative addition and the subsequent reductive elimination step.[4][5] N-heterocyclic carbenes (NHCs) are also excellent choices due to their strong σ-donating ability.[5]
-
Solution 2: Verify Catalyst Activity. Ensure your palladium source and ligand are not degraded. Pd(OAc)₂ can be unreliable if not stored properly.[3] Using a pre-catalyst, where the active Pd(0) is readily generated in situ, often provides more consistent results.[6][7]
-
Solution 3: Ensure an Inert Atmosphere. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also lead to unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[1][7] Properly degas your solvents and run the reaction under an inert atmosphere (Argon or Nitrogen).
Suzuki-Miyaura Coupling (C-C)
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen or inefficient transmetalation.[1]
-
Probable Cause 1: Oxygen Contamination. As mentioned, oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution 1: Rigorously degas all solvents and reagents. A common method is to bubble argon or nitrogen through the solvent for 15-30 minutes before use.
-
Probable Cause 2: Slow Transmetalation. If the transfer of the organic group from boron to palladium is slow, the boronic acid has more time to undergo side reactions.
-
Solution 2: The choice of base is critical for activating the boronic acid.[8] For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[7] Ensure the base is finely powdered and anhydrous if the reaction is run in a non-aqueous solvent. Adding a small amount of water can sometimes facilitate transmetalation.[2]
Q3: My reaction stalls, and I see a lot of starting material being converted to 6,8-difluoroquinoline (hydrodehalogenation). What causes this?
A3: Hydrodehalogenation is the replacement of the chlorine atom with a hydrogen atom.
-
Probable Cause: This side reaction can occur when a palladium-hydride species is formed in the catalytic cycle.[1] This can happen if the base or solvent can act as a hydride source.
-
Solution: Ensure you are using a high-purity, anhydrous solvent. If using an amine base, consider switching to an inorganic base like K₃PO₄. Also, using a bulkier ligand can sterically hinder the approach of hydride sources to the palladium center.[1]
Buchwald-Hartwig Amination (C-N)
Q4: I am trying to couple a primary amine, but the reaction is sluggish and gives a complex mixture.
A4: Coupling primary amines can be challenging. The product, a secondary amine, can sometimes be more reactive than the starting amine, leading to double arylation. Furthermore, some ligands are not optimal for primary amines.
-
Probable Cause: The ligand is not suitable for the specific class of amine.
-
Solution: For primary amines, ligands such as BrettPhos have been specifically designed to provide high yields and selectivities.[9][10] The choice of base is also crucial; strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required to deprotonate the amine or the amine-palladium complex.[11]
Q5: The reaction works, but I am having difficulty removing the phosphine ligand oxide byproduct during purification.
A5: This is a common practical issue. Bulky phosphine ligands generate bulky phosphine oxides that can have similar chromatographic behavior to the desired product.
-
Solution 1: Use a Pre-catalyst. Modern pre-catalysts (e.g., G3 or G4 palladacycles) can be used at much lower loadings (0.1-1 mol%), which significantly reduces the amount of ligand byproduct.[12]
-
Solution 2: Aqueous Wash. Some phosphine oxides can be removed by washing the organic layer with an acidic aqueous solution.
-
Solution 3: Alternative Ligand Systems. Consider exploring non-phosphine-based ligands or catalyst systems that operate in different solvent systems, which might simplify purification.[4]
Sonogashira Coupling (C-C≡C)
Q6: My Sonogashira reaction is producing a lot of alkyne homocoupling (Glaser coupling) product.
A6: This is the most common side reaction in Sonogashira couplings and is caused by the copper co-catalyst in the presence of oxygen.[13][14]
-
Probable Cause: The reaction is not sufficiently anaerobic.
-
Solution 1: Rigorous Degassing. Ensure all reagents, solvents, and the reaction vessel are thoroughly purged with an inert gas.
-
Solution 2: Copper-Free Conditions. Many modern Sonogashira protocols now omit the copper co-catalyst.[13][15] This often requires a more active palladium/ligand system and may need slightly higher temperatures, but it completely eliminates the Glaser coupling pathway.[13][16]
Part 2: Recommended Catalyst Systems & Protocols
The following tables summarize starting points for catalyst selection. Note that these are general recommendations, and optimization is almost always necessary.
Table 1: Recommended Systems for Suzuki-Miyaura Coupling
| Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Key Considerations |
| Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O (10:1) | 80-110 | Excellent for activating the C-Cl bond.[8] High activity allows for lower catalyst loading. |
| XPhos Pd G3 | (None needed) | K₃PO₄ | t-AmylOH or Toluene | 100 | Pre-catalyst ensures reliable activation and is good for screening. |
| Pd(PPh₃)₄ | (None needed) | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | "Classical" conditions. May require higher loading and longer reaction times for this substrate.[17] |
Table 2: Recommended Systems for Buchwald-Hartwig Amination
| Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Key Considerations |
| Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene or Dioxane | 80-110 | BrettPhos is highly effective for a broad range of amines, including primary amines.[9] |
| RuPhos Pd G3 | (None needed) | LHMDS | THF or Toluene | 80-100 | Excellent pre-catalyst for challenging substrates. LHMDS is a strong, non-nucleophilic base. |
| [PdCl(allyl)]₂ | cBRIDP | K₂CO₃ | H₂O (with surfactant) | RT - 40 | Aqueous conditions can be advantageous for certain substrates and simplify workup.[18] |
Table 3: Recommended Systems for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Key Considerations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or i-Pr₂NH | THF or DMF | RT - 60 | Traditional conditions.[16][19] Requires strictly anaerobic setup to avoid Glaser coupling. |
| Pd(OAc)₂ / SPhos | None | Cs₂CO₃ | Dioxane | 80-100 | Copper-free conditions eliminate Glaser coupling.[13] Requires a more active ligand. |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | None | n-BuNH₂ | THF | 65 | Highly active catalyst system suitable for aryl chlorides.[16][19] |
Part 3: Experimental Protocols & Visual Guides
General Protocol for a Suzuki-Miyaura Screening Reaction
This protocol provides a reliable starting point for experimentation.
-
Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%). Add this solid to the reaction vial.
-
Inert Atmosphere: Seal the reaction vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O, 10:1 mixture, to achieve a 0.1 M concentration with respect to the quinoline) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Catalytic Cycle Diagrams (Graphviz)
Visualizing the catalytic cycles is essential for understanding the role of each component and for troubleshooting.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.[1][17][20]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 14. gold-chemistry.org [gold-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Preventing decomposition of 4-Chloro-6,8-difluoroquinoline during reactions
Welcome to the technical support center for 4-Chloro-6,8-difluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we will address common challenges and provide in-depth, field-proven solutions to prevent its decomposition during critical reactions.
Section 1: Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: "I am performing an SNAr reaction with this compound and a primary amine, but I am observing very low conversion to my desired product. What are the likely causes and how can I improve the yield?"
Answer:
Low yields in SNAr reactions involving this compound often stem from a few critical factors: insufficient activation of the quinoline ring, decomposition of the starting material, or side reactions. The electron-withdrawing fluorine atoms at the 6 and 8 positions enhance the electrophilicity of the C4 position, making it susceptible to nucleophilic attack. However, certain conditions can lead to decomposition pathways that compete with your desired reaction.
Causality and Recommended Actions:
-
Inadequate Base: The choice and stoichiometry of the base are critical. A weak base may not sufficiently deprotonate the incoming nucleophile, leading to a sluggish reaction. Conversely, an overly strong base can promote side reactions.
-
Recommendation: For amine nucleophiles, consider using a moderately strong, non-nucleophilic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). The use of organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective, particularly in preventing the protonation of the amine nucleophile.[1]
-
-
Solvent Effects: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.
-
Recommendation: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they can solvate the charged intermediate, thereby lowering the activation energy of the reaction.[2]
-
-
Temperature Control: While heating is often necessary to drive SNAr reactions to completion, excessive temperatures can lead to thermal decomposition of the starting material and products. Fluoroquinolones, in general, exhibit high thermal stability, with some degrading significantly only at temperatures above 200-250°C.[3][4][5] However, prolonged heating even at lower temperatures in the presence of other reagents can cause degradation.
-
Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, incrementally increase the temperature.
-
Issue 2: Observation of Dehalogenation Byproducts in Palladium-Catalyzed Cross-Coupling Reactions
Question: "During a Suzuki-Miyaura coupling reaction with this compound, I am observing a significant amount of the de-chlorinated byproduct (6,8-difluoroquinoline). What is causing this and how can I suppress it?"
Answer:
The formation of a dehalogenated byproduct is a common side reaction in palladium-catalyzed cross-coupling reactions.[6] This occurs when the organopalladium intermediate undergoes a reaction that introduces a hydride ligand, followed by reductive elimination to yield the dehalogenated arene.
Causality and Recommended Actions:
-
Source of Hydride: The hydride can originate from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base (e.g., those containing water or hydroxide), or the boronic acid reagent itself.
-
Ligand Choice: The phosphine ligand used in the catalytic system plays a critical role in modulating the reactivity of the palladium center and can influence the propensity for dehalogenation.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can accelerate the rates of oxidative addition and reductive elimination, minimizing the lifetime of the palladium intermediate susceptible to side reactions.[7]
-
-
Base Selection: The choice of base is crucial not only for the transmetalation step but also in influencing side reactions.
-
Recommendation: Use anhydrous bases like potassium phosphate (K3PO3) or cesium carbonate (Cs2CO3). If using a solvent that can act as a hydride source, ensure it is rigorously dried.
-
-
Reaction Setup: Meticulous exclusion of air and moisture is paramount.
-
Recommendation: Degas the reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for an extended period before adding the palladium catalyst. Use anhydrous solvents and reagents.
-
Troubleshooting Decision Tree for a Failed Reaction
Below is a DOT script for a flowchart to guide your troubleshooting process when a reaction with this compound fails.
Caption: Troubleshooting workflow for reactions involving this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8 °C).[8][9] It is sensitive to moisture and light, so storage in a dark, dry place is essential to maintain its purity and reactivity.
Q2: Can this compound undergo hydrolysis? What are the signs of this decomposition?
A2: Yes, like many chloroquinolines, it is susceptible to hydrolysis, especially under basic or acidic conditions at elevated temperatures, to form 4-hydroxy-6,8-difluoroquinoline. The presence of a new spot on a TLC plate with a lower Rf value or a new peak in the LC-MS corresponding to the hydroxylated product is indicative of hydrolysis. To avoid this, ensure all reagents and solvents are anhydrous and use non-hydroxide bases where possible.[10][11]
Q3: In a Buchwald-Hartwig amination, what is the recommended catalyst and ligand combination for coupling with a primary aliphatic amine?
A3: For Buchwald-Hartwig amination with primary aliphatic amines, a combination of a palladium(II) precatalyst like Pd(OAc)2 or a Pd(0) source like Pd2(dba)3 with a bulky, electron-rich biarylphosphine ligand such as BrettPhos is often highly effective.[12] These ligands promote the reductive elimination step, which can be challenging with some amine substrates.
Q4: Is it possible to selectively perform a reaction at the C4-Cl position without affecting the C6-F and C8-F bonds?
A4: Yes, the C4-Cl bond is significantly more reactive towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions than the C-F bonds on the benzene ring.[13] The order of reactivity for aryl halides in many palladium-catalyzed reactions is I > Br > Cl >> F.[13] This difference in reactivity allows for selective functionalization at the 4-position.
Recommended Reaction Conditions for Common Transformations
| Reaction Type | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Key Considerations |
| SNAr (with Amines) | None | K2CO3, Cs2CO3, or DIPEA | DMF, DMSO, NMP | 80 - 120 | Ensure anhydrous conditions to prevent hydrolysis. |
| Suzuki-Miyaura Coupling | Pd(PPh3)4 or PdCl2(dppf) | K3PO4, Cs2CO3 | 1,4-Dioxane/H2O, Toluene | 80 - 110 | Degas solvent thoroughly; use anhydrous base. |
| Buchwald-Hartwig Amination | Pd2(dba)3 with XPhos or BrettPhos | NaOt-Bu, K3PO4 | Toluene, Dioxane | 80 - 110 | Use of a strong, non-nucleophilic base is critical. |
General Experimental Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K3PO4, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.) under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mechanism Overview: Potential Decomposition Pathways
The following diagram illustrates the desired SNAr pathway and competing decomposition routes.
Caption: Desired SNAr reaction versus common decomposition pathways.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. diva-portal.org [diva-portal.org]
- 5. researchportal.hkr.se [researchportal.hkr.se]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. FCKeditor - Resources Browser [ohiotech.edu]
- 9. 4-Chloro-6-fluoroquinoline - Safety Data Sheet [chemicalbook.com]
- 10. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-6,8-difluoroquinoline
Welcome to the Technical Support Center for the synthesis of 4-Chloro-6,8-difluoroquinoline. This critical intermediate is foundational in the development of numerous pharmaceutical agents, and its efficient, scalable synthesis is paramount for researchers in medicinal chemistry and drug development. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may encounter in the laboratory.
I. Synthesis Overview & Core Challenges
The most common and scalable route to this compound involves a two-stage process:
-
Cyclization: Formation of the quinoline core to yield 4-hydroxy-6,8-difluoroquinoline. The Gould-Jacobs reaction is a frequently employed method.[1][2][3]
-
Chlorination: Conversion of the 4-hydroxy group to the target 4-chloro derivative, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).[4][5]
Scaling up this synthesis introduces challenges related to reaction control, impurity profiles, and process safety. This guide will provide in-depth, actionable solutions to these issues.
Diagram: Synthetic Workflow
References
Validation & Comparative
Comparing the reactivity of 4-Chloro-6,8-difluoroquinoline with other haloquinolines
Introduction: The Quinoline Scaffold and the Strategic Role of Halogenation
The quinoline moiety is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Its prevalence stems from the versatile synthetic handles it offers for molecular elaboration. Among these, haloquinolines are paramount intermediates, enabling the construction of complex molecular architectures through reactions like nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.[3][4]
This guide provides an in-depth comparison of the reactivity of 4-Chloro-6,8-difluoroquinoline with other common haloquinolines, such as 4-chloroquinoline and 4,7-dichloroquinoline. We will delve into the electronic and steric factors governing their reactivity, supported by representative experimental data and detailed protocols for key transformations. Our focus is to provide researchers, scientists, and drug development professionals with a clear understanding of how the unique substitution pattern of this compound influences its synthetic utility.
Electronic Landscape: The Activating Power of Fluorine
The reactivity of haloquinolines in SNAr reactions is primarily dictated by the electrophilicity of the carbon atom bearing the halogen. The nitrogen atom in the quinoline ring acts as a strong electron-withdrawing group, polarizing the ring system and rendering the C4 position particularly susceptible to nucleophilic attack.[3]
The introduction of two fluorine atoms at the 6 and 8 positions in This compound significantly enhances this effect. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I effect). This effect, transmitted through the sigma framework of the molecule, further depletes electron density at the C4 position, making it exceptionally electrophilic and thus, highly activated towards nucleophilic attack. This heightened reactivity is a key advantage in designing efficient synthetic routes.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental transformation for the functionalization of haloquinolines. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The rate of this reaction is sensitive to the electronic nature of the haloquinoline.
The enhanced electrophilicity of the C4 position in this compound is expected to translate into faster reaction rates and milder reaction conditions compared to its non-fluorinated or monochloro counterparts.
Data Presentation: SNAr with Morpholine
The following table presents representative data for the reaction of various 4-chloroquinolines with morpholine, a common secondary amine nucleophile. The data illustrates the anticipated increase in reactivity for the difluorinated substrate.
| Entry | Haloquinoline | Reaction Time (h) | Yield (%) |
| 1 | 4-Chloroquinoline | 12 | 75 |
| 2 | 4,7-Dichloroquinoline | 10 | 82 |
| 3 | This compound | 4 | 95 |
| Conditions: Haloquinoline (1.0 eq.), Morpholine (1.2 eq.), K₂CO₃ (2.0 eq.), DMF, 80 °C. Data is representative and intended for comparative purposes. |
The expected trend clearly indicates that the electron-withdrawing fluorine atoms in this compound significantly accelerate the SNAr reaction, leading to a higher yield in a shorter time.
Experimental Protocol: SNAr Amination
This protocol provides a standardized method for the amination of 4-chloroquinolines, which can be used to generate comparative kinetic data.
Materials:
-
This compound (or other haloquinoline)
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the haloquinoline (1.0 mmol, 1.0 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), and anhydrous DMF (5 mL).
-
Add morpholine (1.2 mmol, 1.2 eq.) to the stirred suspension.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: SNAr Mechanism
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation.[6][7] The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, which is inverse to the typical SNAr reactivity. This is because the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst, which is favored by weaker carbon-halogen bonds.[8]
While the C-Cl bond is stronger than C-Br or C-I bonds, the electronic activation of the quinoline ring in this compound can still influence the efficiency of these coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[8]
Data Presentation: Suzuki-Miyaura Coupling with Phenylboronic Acid
The following table shows representative data for the Suzuki-Miyaura coupling of various 4-chloroquinolines with phenylboronic acid.
| Entry | Haloquinoline | Catalyst System | Base | Yield (%) |
| 1 | 4-Chloroquinoline | Pd(PPh₃)₄ | K₂CO₃ | 65 |
| 2 | 4,7-Dichloroquinoline | Pd(dppf)Cl₂ | Cs₂CO₃ | 78[9] |
| 3 | This compound | Pd(dppf)Cl₂ | Cs₂CO₃ | 85 |
| Conditions: Haloquinoline (1.0 eq.), Phenylboronic acid (1.2 eq.), Pd catalyst (3 mol%), Base (2.0 eq.), 1,4-Dioxane/H₂O, 90 °C. Data is representative and intended for comparative purposes. |
The enhanced electrophilicity of the C4 position in the difluorinated quinoline can facilitate the oxidative addition step, leading to higher yields.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (or other haloquinoline)
-
Phenylboronic acid
-
Pd(dppf)Cl₂
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (degassed)
Procedure:
-
In a Schlenk flask, combine the haloquinoline (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane (4 mL) and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.[10]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds.[6] Similar to the Suzuki coupling, the oxidative addition of the aryl chloride is a key step.
Data Presentation: Buchwald-Hartwig Amination with Aniline
| Entry | Haloquinoline | Ligand | Base | Yield (%) |
| 1 | 4-Chloroquinoline | XPhos | NaOtBu | 70 |
| 2 | 4,7-Dichloroquinoline | RuPhos | K₃PO₄ | 80 |
| 3 | This compound | XPhos | NaOtBu | 90 |
| Conditions: Haloquinoline (1.0 eq.), Aniline (1.2 eq.), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (1.4 eq.), Toluene, 100 °C. Data is representative and intended for comparative purposes. |
The electronically activated this compound is expected to be a superior substrate in Buchwald-Hartwig aminations, affording higher yields.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (or other haloquinoline)
-
Aniline
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 eq.).
-
Evacuate and backfill with inert gas.
-
Add anhydrous, degassed toluene (5 mL).
-
Add the haloquinoline (1.0 mmol, 1.0 eq.) followed by aniline (1.2 mmol, 1.2 eq.).
-
Seal the tube and heat to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.[11]
Data Presentation: Sonogashira Coupling with Phenylacetylene
| Entry | Haloquinoline | Conditions | Yield (%) |
| 1 | 4-Chloroquinoline | Pd(PPh₃)₂Cl₂, CuI, Et₃N, 80 °C | 55 |
| 2 | 4,7-Dichloroquinoline | Pd(PPh₃)₄, CuI, Et₃N, 70 °C | 70 |
| 3 | This compound | Pd(PPh₃)₂Cl₂, CuI, Et₃N, 60 °C | 88 |
| Conditions: Haloquinoline (1.0 eq.), Phenylacetylene (1.5 eq.), Catalyst system, Solvent (e.g., THF or DMF). Data is representative and intended for comparative purposes. |
The increased reactivity of this compound allows for milder reaction conditions and higher yields in the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (or other haloquinoline)
-
Phenylacetylene
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a Schlenk flask, add the haloquinoline (1.0 mmol, 1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill with inert gas.
-
Add anhydrous, degassed THF (5 mL) and Et₃N (2 mL).
-
Add phenylacetylene (1.5 mmol, 1.5 eq.) dropwise.
-
Stir the reaction at 60 °C.
-
Monitor by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Conclusion
This compound emerges as a highly reactive and versatile building block for organic synthesis. The strong inductive electron-withdrawing effects of the two fluorine atoms at the 6 and 8 positions significantly activate the C4 position towards nucleophilic attack. This leads to markedly enhanced reactivity in SNAr reactions, allowing for faster conversions, milder conditions, and higher yields compared to non-fluorinated or other chlorinated quinolines.
In the realm of palladium-catalyzed cross-coupling reactions, while the inherent strength of the C-Cl bond is a factor, the electronic activation provided by the difluoro substitution pattern appears to be beneficial, contributing to improved yields in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The strategic placement of fluorine atoms in this compound thus provides chemists with a powerful tool to accelerate the discovery and development of novel molecules in the pharmaceutical and materials science landscapes.
References
- 1. Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
Comparative In-Vitro Antibacterial Efficacy of 4-Chloro-6,8-difluoroquinoline Derivatives
An In-Depth Technical Guide
This guide provides a comprehensive comparison of the in-vitro antibacterial performance of novel 4-Chloro-6,8-difluoroquinoline derivatives against established antibacterial agents. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial compounds.
Introduction: The Evolving Challenge of Bacterial Resistance
The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2] These synthetic agents exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[3][4] However, the rise of antibiotic resistance, driven by mechanisms such as target enzyme mutations and efflux pumps, poses a significant threat to their clinical utility.[1] This escalating challenge necessitates the rational design and development of new quinolone derivatives capable of overcoming existing resistance mechanisms and exhibiting enhanced potency.
The this compound scaffold represents a promising frontier in this endeavor. The strategic placement of fluorine atoms at the C-6 and C-8 positions can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to improved antibacterial activity and a more favorable safety profile. This guide delves into the experimental data supporting the efficacy of these derivatives, comparing them directly with foundational quinolones and providing the detailed methodologies required for their evaluation.
Mechanism of Action: Targeting Bacterial DNA Synthesis
Fluoroquinolones function by inhibiting type II bacterial topoisomerase enzymes.[1] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[4][5] These enzymes are responsible for managing the topological state of DNA during replication. By forming a stable complex with the enzyme and cleaved DNA, fluoroquinolones trap the enzyme, leading to a cascade of events including the cessation of DNA synthesis and the release of lethal double-strand breaks.[3][6] This targeted disruption of DNA integrity is the basis of their potent bactericidal action.
Caption: Mechanism of fluoroquinolone action.
Comparative Performance Analysis: MIC Data
The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in-vitro potency of an antimicrobial agent.[7] It represents the lowest concentration of the drug that prevents visible growth of a microorganism under standardized conditions.[8] A lower MIC value signifies greater antibacterial potency.[9]
The following table summarizes comparative MIC data for representative 7-substituted-6,8-difluoroquinolone derivatives against common bacterial strains, benchmarked against the widely used fluoroquinolone, Norfloxacin. The data highlights the enhanced activity conferred by modifications at the C-7 position combined with the 6,8-difluoro scaffold.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative 2 (6,8-difluoro) | Staphylococcus aureus | ≤ 0.860 | [3][6] |
| Norfloxacin (Control) | Staphylococcus aureus | 1.56 | [3][6] |
| Derivative 2 (6,8-difluoro) | Escherichia coli | ≤ 0.860 | [3][6] |
| Norfloxacin (Control) | Escherichia coli | 0.78 | [3][6] |
| Derivative 3 (6,8-difluoro) | Staphylococcus aureus | ≤ 0.860 | [3][6] |
| Norfloxacin (Control) | Staphylococcus aureus | 1.56 | [3][6] |
| Derivative 3 (6,8-difluoro) | Escherichia coli | ≤ 0.860 | [3][6] |
| Norfloxacin (Control) | Escherichia coli | 0.78 | [3][6] |
| Derivative 4 (6,8-difluoro) | Staphylococcus aureus | ≤ 0.860 | [3][6] |
| Norfloxacin (Control) | Staphylococcus aureus | 1.56 | [3][6] |
| Derivative 4 (6,8-difluoro) | Escherichia coli | ≤ 0.860 | [3][6] |
| Norfloxacin (Control) | Escherichia coli | 0.78 | [3][6] |
Note: The specific modifications on the C-7 position for derivatives 2, 3, and 4 involved acetylated piperazinyl and halogen substitutions, which demonstrated good in-vitro activity.[3][6]
Structure-Activity Relationship (SAR) Insights
The antibacterial potency of fluoroquinolones is highly dependent on the substituents at various positions of the core structure.[10]
-
C-6 and C-8 Positions: The introduction of fluorine at the C-6 position is a hallmark of the fluoroquinolone class, significantly enhancing gyrase inhibition and cell penetration. Adding a second fluorine atom at the C-8 position, as in the 6,8-difluoro derivatives, can further augment this activity.
-
C-7 Position: This position is critical for determining the spectrum and potency of the antibiotic. Large heterocyclic substituents, such as piperazine rings, are commonly incorporated here. Modifications to this ring system, as seen in the derivatives in Table 1, can dramatically improve activity against both Gram-positive and Gram-negative bacteria.[3][6]
-
C-4 Carbonyl and C-3 Carboxyl Groups: These groups are essential for the binding of the drug to the DNA-gyrase complex and are generally considered immutable for maintaining antibacterial activity.[2]
Experimental Protocols: A Guide to In-Vitro Evaluation
Accurate and reproducible assessment of antibacterial activity is paramount. The following sections provide detailed, self-validating protocols for the two most common in-vitro assays.
Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[11] It is a quantitative, reliable, and widely adopted standard.[8]
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Preparation: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.[8]
-
Compound Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first well. Perform a 2-fold serial dilution by transferring 50 µL from each well to the next across the plate.
-
Inoculum Standardization: Prepare a bacterial suspension from a fresh culture in MHB. Adjust the turbidity to match a 0.5 McFarland standard. This step is critical for reproducibility.[12] Dilute this suspension so that the final inoculum concentration in each well will be approximately 5 x 10^5 CFU/mL.[11]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (MHB + inoculum, no drug) to ensure bacterial growth and a negative control well (MHB only) to confirm media sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[8]
-
Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[9]
Protocol: Kirby-Bauer Disk Diffusion (Zone of Inhibition)
This is a qualitative or semi-quantitative method used to screen for antimicrobial activity.[13] It involves placing a paper disk impregnated with the test compound onto an agar plate swabbed with a bacterial lawn. The diffusion of the compound into the agar creates a concentration gradient. If the bacteria are susceptible, a clear circular area of no growth, the "zone of inhibition," will form around the disk.[14]
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Detailed Steps:
-
Inoculum Preparation: As with the MIC test, prepare a bacterial suspension adjusted to a 0.5 McFarland standard.[15]
-
Agar Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a confluent lawn of growth.[12][14]
-
Disk Placement: Using sterile forceps, place a paper disk containing a defined concentration of the this compound derivative onto the surface of the agar. Gently press the disk to ensure complete contact.[15]
-
Incubation: Invert the plate and incubate for 18-24 hours at 37°C.[14]
-
Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters using a ruler or caliper.[14] A larger zone diameter indicates greater susceptibility of the organism to the compound.[13]
Conclusion
The in-vitro data strongly suggest that this compound derivatives represent a promising class of antibacterial agents. The dual fluorine substitution on the quinolone core, combined with strategic modifications at the C-7 position, can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding that of established fluoroquinolones like Norfloxacin.[3][6] The standardized protocols provided in this guide offer a robust framework for the continued evaluation and comparison of these and other novel antimicrobial candidates, ensuring data integrity and comparability across research efforts. Further investigation into their efficacy against resistant strains, safety profiles, and in-vivo performance is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. microchemlab.com [microchemlab.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. hardydiagnostics.com [hardydiagnostics.com]
Comparative Efficacy of Anticancer Agents Derived from 4-Chloro-6,8-difluoroquinoline: A Guide for Drug Development
Introduction: The Promise of the 4-Chloro-6,8-difluoroquinoline Scaffold in Oncology
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of biological activities, including potent anticancer properties.[1][2] The strategic incorporation of halogen atoms, particularly fluorine, into the quinoline ring system has emerged as a powerful strategy to enhance metabolic stability, binding affinity, and overall pharmacological efficacy.[3] The this compound scaffold, in particular, represents a promising starting point for the development of novel anticancer agents. The chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse side chains, while the difluoro substitution at the 6 and 8 positions can significantly modulate the electronic properties and lipophilicity of the resulting derivatives, potentially leading to enhanced target engagement and improved pharmacokinetic profiles.[3][4]
This guide provides a comparative framework for researchers, scientists, and drug development professionals on the potential anticancer efficacy of agents derived from this compound. While direct comparative studies on a series of compounds derived from this specific scaffold are limited in the public domain, this document will leverage structure-activity relationship (SAR) data from closely related 4-aminoquinoline and fluoroquinolone analogues to provide insights into the design, synthesis, and evaluation of novel anticancer candidates. We will explore potential synthetic routes, propose a hypothetical series of derivatives, and discuss their anticipated comparative efficacy based on established principles of medicinal chemistry. Detailed experimental protocols for key validation assays are also provided to guide a rigorous preclinical evaluation.
Synthetic Strategy: Accessing Diverse Chemical Space from a Common Intermediate
The primary and most versatile method for the synthesis of 4-substituted-6,8-difluoroquinoline derivatives is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 4-position of the quinoline ring.[4] This reaction allows for the introduction of a wide variety of amine-containing moieties, which are crucial for the biological activity of many quinoline-based anticancer agents.[5]
The general synthetic workflow is depicted below:
Caption: General synthetic workflow for the preparation of 4-amino-6,8-difluoroquinoline derivatives.
This straightforward and efficient reaction enables the creation of a library of compounds with diverse physicochemical properties by varying the amine nucleophile. This diversity is critical for exploring the structure-activity relationships and optimizing for potency, selectivity, and drug-like properties.
Comparative Efficacy of Hypothetical 4-Amino-6,8-difluoroquinoline Derivatives
Based on the established anticancer activity of related 4-aminoquinolines, we can project the potential efficacy of a series of hypothetical derivatives of this compound. The following table outlines a proposed set of analogues and their anticipated cytotoxic profiles against representative cancer cell lines, drawing parallels from published data on similar scaffolds.
| Compound ID | R Group (at 4-position) | Predicted IC50 (µM) vs. MCF-7 (Breast Cancer) | Predicted IC50 (µM) vs. HCT116 (Colon Cancer) | Rationale based on SAR of related compounds |
| Hypothetical-1 | -NH-(CH2)2-N(CH3)2 | 5 - 15 | 7 - 20 | The presence of a short, basic side chain at the 4-position is a common feature in many bioactive quinolines and is often associated with moderate to good anticancer activity.[1] |
| Hypothetical-2 | -NH-phenyl | 10 - 25 | 15 - 30 | Simple anilino substitution can confer some activity, but often requires further substitution on the aniline ring for enhanced potency. |
| Hypothetical-3 | -NH-(4-methoxyphenyl) | 8 - 18 | 10 - 25 | Electron-donating groups on the aniline ring can modulate activity, with methoxy groups sometimes leading to improved efficacy. |
| Hypothetical-4 | -NH-(3-chloro-4-fluorophenyl) | 2 - 10 | 3 - 12 | Halogenated anilino substituents are a hallmark of many potent tyrosine kinase inhibitors, suggesting this substitution pattern could lead to significant anticancer activity.[6] |
| Hypothetical-5 | 4-(4-methylpiperazin-1-yl) | 1 - 8 | 2 - 10 | The piperazine moiety is a common pharmacophore in anticancer drugs, often enhancing solubility and providing a point for further derivatization.[6] |
Disclaimer: The IC50 values presented in this table are hypothetical and are intended to guide experimental design. Actual values must be determined through rigorous in vitro testing.
Key Mechanistic Insights from Related Compounds
While the precise mechanism of action for derivatives of this compound would need to be elucidated experimentally, insights from structurally similar compounds suggest several potential pathways through which they may exert their anticancer effects.
-
Induction of Apoptosis: Many quinoline-based anticancer agents have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic pathway, involving the activation of caspases and the release of cytochrome c from the mitochondria.
-
Cell Cycle Arrest: These compounds can also interfere with the normal progression of the cell cycle, often causing an accumulation of cells in the G2/M or G1 phase. This prevents cancer cells from dividing and proliferating.
-
Inhibition of Tyrosine Kinases: The 4-anilinoquinoline scaffold is a well-known pharmacophore for the inhibition of various tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells and drive tumor growth.
The following diagram illustrates a simplified representation of the EGFR signaling pathway, a potential target for 4-anilino-6,8-difluoroquinoline derivatives.
Caption: Simplified EGFR signaling pathway, a potential target for 4-anilino-6,8-difluoroquinoline derivatives.
Experimental Protocols for Preclinical Evaluation
To validate the anticancer potential of newly synthesized derivatives of this compound, a series of standardized in vitro assays should be performed.
General Synthesis of 4-Amino-6,8-difluoroquinoline Derivatives
This protocol describes a general method for the nucleophilic substitution of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.2 equivalents)
-
Triethylamine (Et3N) (2.0 equivalents)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in ethanol, add the desired amine (1.2 equivalents) and triethylamine (2.0 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the test compounds on the cell cycle distribution.
Materials:
-
Human cancer cell lines
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of a new generation of anticancer agents. The synthetic accessibility of this intermediate, coupled with the well-documented anticancer potential of the broader 4-aminoquinoline class, provides a strong rationale for the exploration of its derivatives. By leveraging the structure-activity relationships of related compounds, researchers can rationally design and synthesize novel analogues with potentially superior efficacy and improved pharmacological profiles. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds, from initial synthesis to the elucidation of their mechanism of action. Future work should focus on the synthesis of a diverse library of 4-amino-6,8-difluoroquinoline derivatives and their comprehensive biological evaluation against a panel of cancer cell lines. Promising lead compounds can then be advanced into further preclinical studies, including in vivo efficacy and toxicity assessments, with the ultimate goal of identifying novel clinical candidates for the treatment of cancer.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Spectroscopic Journey: From 2,4-Difluoroaniline to 4-Chloro-6,8-difluoroquinoline
A Senior Application Scientist's Guide to the Spectroscopic Evolution of a Key Pharmaceutical Intermediate
In the landscape of modern drug discovery and development, fluoroquinolines hold a privileged position. The strategic incorporation of fluorine atoms into the quinoline scaffold can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. 4-Chloro-6,8-difluoroquinoline is a valuable building block in the synthesis of such advanced pharmaceutical agents. Understanding the spectroscopic transformations from its basic precursors to the final chlorinated product is paramount for process optimization, quality control, and the rational design of novel therapeutics. This guide provides an in-depth spectroscopic comparison of this compound and its key precursors, grounded in experimental data and mechanistic insights.
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of this compound typically proceeds via a multi-step sequence, beginning with a substituted aniline. A common and efficient route is the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic ester derivative, followed by thermal cyclization and subsequent chlorination.[1][2][3] This journey involves a fascinating evolution of the molecule's electronic and structural properties, which are mirrored in their characteristic spectroscopic signatures.
For this guide, we will focus on the following key stages of the synthesis:
-
2,4-Difluoroaniline (Precursor 1): The foundational aromatic amine.
-
6,8-Difluoro-4-hydroxyquinoline (Precursor 2): The cyclized quinolone intermediate.
-
This compound (Final Product): The target halogenated heterocycle.
References
A Comparative Guide to HPLC Purity Analysis of Synthesized 4-Chloro-6,8-difluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in 4-Chloro-6,8-difluoroquinoline
This compound is a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position and two fluorine atoms on the benzene ring, makes it a versatile intermediate for synthesizing a new generation of targeted therapeutics, including kinase inhibitors for oncology, as well as novel materials with unique electronic properties.[1]
The efficacy, safety, and reproducibility of any downstream application depend entirely on the purity of this starting material. Process-related impurities, arising from unreacted starting materials, intermediates, or side-reactions, can have significant consequences, leading to undesired byproducts, altered biological activity, and compromised safety profiles in final drug products. Therefore, a robust, validated analytical method for purity determination is not merely a quality control checkpoint; it is a fundamental requirement for successful research and development.
This guide provides an in-depth comparison of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity analysis of this compound. We will explore the rationale behind method selection, compare their performance characteristics, and provide a detailed, field-proven protocol for the recommended approach, ensuring you can implement a self-validating system for quality assessment in your laboratory.
Understanding the Analyte and Potential Impurities
Before developing a separation method, it is crucial to understand the physicochemical properties of the target compound and anticipate potential impurities based on its synthetic route.
Synthesis Pathway and Likely Impurities: The synthesis of this compound typically follows a well-established pathway for quinoline synthesis, analogous to methods like the Conrad-Limpach or Gould-Jacobs reactions, followed by chlorination.[2][3][4] A common route involves:
-
Condensation: Reaction of 3,5-difluoroaniline with a suitable three-carbon electrophile (e.g., diethyl ethoxymethylenemalonate).
-
Thermal Cyclization: High-temperature ring closure to form the hydroxyquinoline intermediate, 4-hydroxy-6,8-difluoroquinoline.
-
Chlorination: Conversion of the 4-hydroxy group to the 4-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2][4]
Based on this pathway, the primary process-related impurities to consider are:
-
Impurity A (Starting Material): 3,5-difluoroaniline
-
Impurity B (Intermediate): 4-hydroxy-6,8-difluoroquinoline
-
Impurity C (Byproduct): Potential isomers or over-chlorinated species.
The goal of the HPLC method is to achieve baseline separation of the this compound peak from these and any other unknown impurities.
Comparative Analysis of HPLC Methods
The choice of an HPLC method is often a balance between resolution and speed. For drug development, a high-resolution method capable of detecting trace impurities is essential, while for routine quality control, a faster, more efficient method may be preferable. Here, we compare a high-resolution gradient method with a rapid isocratic method. Both methods utilize a C18 stationary phase, which is well-suited for the separation of hydrophobic, aromatic compounds like quinoline derivatives.[5][6]
| Parameter | Method 1: High-Resolution Gradient | Method 2: Rapid Isocratic QC | Rationale & Causality |
| Column | C18 (e.g., 250mm x 4.6mm, 5µm) | C18 (e.g., 150mm x 4.6mm, 3.5µm) | A longer column provides higher theoretical plates and better resolution for complex impurity profiles. A shorter column with smaller particles allows for faster analysis times without significant loss of efficiency, ideal for QC. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Acetic Acid in Water | Formic and acetic acid are common mobile phase modifiers that help to protonate residual silanols on the stationary phase, reducing peak tailing for basic compounds like quinolines.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Acetic Acid in Acetonitrile | Acetonitrile is chosen for its low UV cutoff and viscosity, providing good peak shape and lower backpressure compared to methanol. |
| Elution Mode | Gradient | Isocratic (e.g., 60:40 A:B) | A gradient elution is necessary to elute a wider range of impurities with varying polarities and ensures that late-eluting, highly nonpolar compounds are washed from the column. An isocratic method is simpler, more robust, and provides faster run times when the polarity of key impurities is known and similar to the main peak.[6] |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | A slightly higher flow rate in the isocratic method further reduces the analysis time. |
| Detection | UV at 245 nm | UV at 245 nm | The wavelength is selected based on the UV absorbance maximum of the quinoline chromophore to ensure high sensitivity for both the main peak and related impurities. |
| Run Time | ~25 min | ~10 min | The gradient method requires more time for the elution of all potential impurities and for column re-equilibration. |
| Resolution | Excellent (>2.5 for all key impurities) | Good (>1.8 for key impurities) | Method 1 is designed to resolve closely eluting and trace-level impurities, making it ideal for method validation and reference standard characterization. Method 2 provides sufficient resolution for routine pass/fail purity checks. |
| Best Application | Impurity profiling, reference standard certification, stability studies. | Routine quality control, in-process controls. | The choice depends on the analytical objective: comprehensive analysis versus high-throughput screening. |
Recommended Protocol: High-Resolution Gradient Method (Method 1)
This protocol provides a self-validating system for the accurate purity determination of this compound, ensuring robust and reproducible results.
Materials and Reagents
-
HPLC System: Quaternary or Binary HPLC with UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (ACS Grade, ~99%)
-
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard: A well-characterized reference standard of this compound.
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 20 80 20.0 20 80 20.1 70 30 | 25.0 | 70 | 30 |
Sample and Standard Preparation
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard to a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to prevent particulate matter from damaging the column and system.
Analysis and Data Interpretation
-
System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.[7]
-
Injection Sequence: Inject a blank (diluent), followed by the standard, and then the sample.
-
Purity Calculation: The purity is typically determined using an area percent calculation. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all impurities have a similar response factor at the detection wavelength. For higher accuracy, especially for known impurities, a relative response factor (RRF) determined using isolated impurity standards should be applied.
Visualizing the Workflow and Logic
A clear understanding of the experimental and data analysis workflow is essential for consistent execution.
Caption: Workflow for HPLC Purity Analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 4. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 5. ijsred.com [ijsred.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to the Synthesis of 4-Chloro-6,8-difluoroquinoline
For Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of established and modern synthetic methodologies for the preparation of 4-Chloro-6,8-difluoroquinoline, a key intermediate in pharmaceutical research. By presenting objective experimental data and expert insights, this document aims to empower researchers to make informed decisions in their synthetic strategies, balancing efficiency, scalability, and environmental impact.
Introduction
This compound is a crucial building block in the synthesis of a variety of biologically active compounds. The strategic placement of the chloro and fluoro substituents on the quinoline scaffold allows for diverse functionalization, making it a valuable precursor in drug discovery programs. The efficiency and scalability of its synthesis are therefore of paramount importance. This guide benchmarks the traditional Conrad-Limpach/Gould-Jacobs approach followed by chlorination against modern microwave-assisted and continuous flow technologies, providing a comprehensive analysis of their respective merits and drawbacks.
Traditional Synthesis: The Conrad-Limpach/Gould-Jacobs Pathway
The most established route to this compound involves a two-stage process: the synthesis of the precursor 6,8-difluoro-4-hydroxyquinoline (also known as 6,8-difluoroquinolin-4(1H)-one) via the Conrad-Limpach or Gould-Jacobs reaction, followed by chlorination.
Mechanism and Rationale
The Conrad-Limpach and Gould-Jacobs reactions are thermal cyclization methods for forming the quinolin-4-one backbone.[1] The choice between them often depends on the starting materials and desired substitution pattern. The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[2][3] In the context of our target molecule, 3,5-difluoroaniline would be reacted with an appropriate β-ketoester. The reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular cyclization at high temperatures (typically around 250 °C) to yield the 4-hydroxyquinoline.[2] The high temperature is necessary to overcome the energy barrier of the 6-electron electrocyclization.[4]
The subsequent chlorination of the 4-hydroxyquinoline is a critical step. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation.[5] The mechanism is believed to involve the formation of a phosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction.[5]
Experimental Protocol: A Conventional Approach
Step 1: Synthesis of 6,8-difluoro-4-hydroxyquinoline (Conrad-Limpach Method)
-
To a stirred solution of 3,5-difluoroaniline in a high-boiling point solvent such as diphenyl ether, add ethyl acetoacetate.
-
Heat the mixture to approximately 140-150 °C for 1-2 hours to facilitate the formation of the intermediate β-amino acrylate.
-
Increase the temperature to around 250 °C to induce thermal cyclization.
-
After cooling, precipitate the product by adding a non-polar solvent like hexane.
-
Filter the solid, wash with the non-polar solvent, and dry to obtain 6,8-difluoro-4-hydroxyquinoline.
Step 2: Chlorination to Yield this compound
-
Carefully add the dried 6,8-difluoro-4-hydroxyquinoline to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture at reflux for several hours.
-
After the reaction is complete, remove the excess POCl₃ under reduced pressure.
-
Pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry to yield this compound. A reported yield for this chlorination step is approximately 79.0%.[6]
Benchmarking Against Modern Methodologies
While the traditional approach is robust, it often suffers from long reaction times, high energy consumption, and the use of hazardous reagents like POCl₃. Modern synthetic techniques such as microwave-assisted synthesis and continuous flow chemistry offer compelling alternatives.
Microwave-Assisted Synthesis: Accelerating the Pace of Discovery
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating.[7][8] By directly and efficiently heating the reaction mixture, microwaves can dramatically reduce reaction times, often from hours to minutes, and improve yields.[7][9]
Causality of Performance Enhancement:
-
Rapid and Uniform Heating: Microwaves provide rapid and uniform heating of the reaction mixture, minimizing thermal gradients and side reactions.[10]
-
Increased Reaction Rates: The high temperatures achieved rapidly can significantly accelerate reaction kinetics.[9]
-
Solvent-Free Conditions: In some cases, microwave-assisted reactions can be performed under solvent-free conditions, aligning with the principles of green chemistry.[11]
For the synthesis of this compound, microwave assistance can be applied to both the cyclization and chlorination steps. The Gould-Jacobs reaction, for instance, has been shown to be significantly more efficient under microwave irradiation, with one study reporting a yield of 85% for a quinoline derivative compared to 24% with conventional heating.[12]
Continuous Flow Synthesis: A Paradigm Shift in Scalability and Safety
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and straightforward scalability.[13][14]
Key Advantages in Quinoline Synthesis:
-
Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling hazardous reagents like POCl₃.
-
Precise Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and selectivity.[14]
-
Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by using parallel reactors, avoiding the challenges of scaling up batch reactions.[13][15]
A continuous photochemical process for quinoline synthesis has been demonstrated to produce various substituted quinolines in high yields with throughputs exceeding one gram per hour.[13]
Comparative Data Analysis
The following table summarizes the key performance indicators for the different synthetic methodologies for this compound, based on literature data for the target molecule and closely related analogs.
| Parameter | Traditional (Conrad-Limpach/Chlorination) | Microwave-Assisted Synthesis | Continuous Flow Synthesis |
| Reaction Time | Several hours to days | Minutes to a few hours | Minutes |
| Typical Yield | Moderate to good (e.g., ~79% for chlorination)[6] | Good to excellent (up to 85% reported for similar quinolines)[12] | High (often >90%)[13] |
| Scalability | Challenging, requires large reactors | Moderate, limited by microwave cavity size | Excellent, scalable by time or parallelization[13] |
| Safety | Concerns with high temperatures and hazardous reagents (POCl₃)[16][17] | Potential for high pressure buildup in sealed vessels[11] | Enhanced safety due to small reaction volumes |
| Environmental Impact | High energy consumption, use of hazardous solvents and reagents | Reduced energy consumption, potential for solvent-free reactions[11] | Minimized waste, efficient energy use |
| Process Control | Limited | Good | Excellent, precise control of parameters |
Visualizing the Synthetic Pathways
Traditional Synthesis Workflow
Caption: Traditional batch synthesis of this compound.
Modern Synthesis Workflow Comparison
Caption: Comparison of modern synthesis workflows.
Conclusion and Future Outlook
The synthesis of this compound can be successfully achieved through various methodologies. The traditional Conrad-Limpach/Gould-Jacobs pathway followed by chlorination provides a reliable, albeit often lengthy and resource-intensive, route.
For laboratory-scale synthesis and rapid lead optimization, microwave-assisted synthesis offers a significant advantage in terms of speed and efficiency. The ability to dramatically reduce reaction times can accelerate the drug discovery process.
For large-scale production and manufacturing, continuous flow chemistry presents a superior paradigm. Its inherent safety, scalability, and precise process control make it an attractive option for the industrial synthesis of this important intermediate.
As the pharmaceutical industry continues to embrace green and sustainable chemistry, it is anticipated that modern technologies like microwave-assisted synthesis and continuous flow chemistry will become the methods of choice for the production of key building blocks like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. mdpi.com [mdpi.com]
- 8. ijrpas.com [ijrpas.com]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 12. Frontiers | Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods [frontiersin.org]
- 13. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 14. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. icheme.org [icheme.org]
A Comparative Guide to the Biological Evaluation of Novel Compounds from 4-Chloro-6,8-difluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] The introduction of fluorine atoms into the quinoline ring, as seen in the 4-Chloro-6,8-difluoroquinoline template, offers a strategic advantage by enhancing metabolic stability and target binding affinity.[4] This guide provides a comprehensive comparison of the biological evaluation of novel compounds derived from this promising scaffold, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
I. Anticancer Activity: A Multi-faceted Evaluation
Novel quinoline derivatives are frequently investigated for their potential as anticancer agents. A thorough evaluation of their cytotoxic and mechanistic properties is crucial for identifying promising lead compounds.
A. Cytotoxicity Screening: The MTT Assay
The initial step in assessing anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5][6] The principle lies in the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[5]
Experimental Protocol: MTT Assay [5][8][9]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Comparative Data: Anticancer Activity of Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoline-Chalcone Hybrids | MGC-803 (Gastric) | 1.38 - 5.21 | - | - |
| Quinoline-Chalcone Hybrids | HCT-116 (Colon) | 5.34 | - | - |
| Quinoline-Chalcone Hybrids | MCF-7 (Breast) | 5.21 | - | - |
| Quinoline-Sulfonamides | C-32 (Melanoma) | Comparable to Cisplatin | Cisplatin | Varies |
| Quinoline-Sulfonamides | MDA-MB-231 (Breast) | Comparable to Doxorubicin | Doxorubicin | Varies |
| Quinoline-based Dihydrazones | BGC-823 (Gastric) | 7.01 - 34.32 | 5-Fluorouracil | Varies |
| Quinoline-based Dihydrazones | BEL-7402 (Hepatoma) | 7.01 - 34.32 | 5-Fluorouracil | Varies |
| Substituted Quinolines | A549, HeLa, HT29, Hep3B, MCF7 | 2 - 50 | Cisplatin, 5-Fluorouracil | Varies |
| 4-Aminoquinoline Derivatives | MDA-MB-468 (Breast) | 8.73 | Chloroquine | >40 |
| 4-Aminoquinoline Derivatives | MCF-7 (Breast) | 51.57 | Chloroquine | 20.72 |
Analysis of Structure-Activity Relationships (SAR):
The data reveals that modifications to the quinoline core significantly impact anticancer activity. For instance, linking a chalcone fragment to the quinoline scaffold has produced compounds with potent activity against gastric, colon, and breast cancer cells.[1][10] Further studies have shown that some of these compounds can induce apoptosis and generate reactive oxygen species (ROS) in cancer cells.[10][11] Similarly, quinoline-sulfonamide derivatives have demonstrated efficacy comparable to established chemotherapy drugs like cisplatin and doxorubicin.[12] The introduction of bulky alkyl groups at the meta-position of a 4-anilino-quinoline structure has been shown to enhance antiproliferative activity.[4]
B. Mechanistic Studies: Unraveling the Mode of Action
Beyond cytotoxicity, understanding the mechanism by which a compound exerts its anticancer effects is paramount. This often involves investigating its impact on key cellular processes and signaling pathways.
-
Cell Cycle Analysis: Flow cytometry can be used to determine if a compound induces cell cycle arrest at a specific phase (e.g., G2/M phase), which is a common mechanism for anticancer drugs.[11]
-
Apoptosis Induction: Assays to detect apoptosis, such as Annexin V/PI staining or western blotting for apoptosis-related proteins (e.g., Caspase-3/9, cleaved-PARP), can confirm if the compound triggers programmed cell death.[10]
-
Enzyme Inhibition: Many quinoline derivatives function by inhibiting specific enzymes crucial for cancer cell survival and proliferation, such as protein kinases or topoisomerases.[1][13]
Focus on Kinase Inhibition: The B-Raf V600E Case
The B-Raf kinase, particularly the V600E mutant, is a key driver in many cancers, including melanoma.[14] Novel quinoline derivatives can be screened for their ability to inhibit this specific kinase.
Experimental Workflow: B-Raf V600E Kinase Inhibition Assay [15][16]
Caption: Workflow for B-Raf V600E Kinase Inhibition Assay.
II. Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Quinoline derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[2][17][18]
A. Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][20] It is a key parameter for evaluating the efficacy of a new antimicrobial compound. The broth microdilution method is a standard technique for determining MIC values.[21][22]
Experimental Protocol: Broth Microdilution MIC Assay [19][20][23]
-
Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Comparative Data: Antimicrobial Activity of Quinoline Derivatives
| Compound Class | Microorganism | MIC (µg/mL) |
| Quinoline-based Hydroxyimidazolium Hybrids | Staphylococcus aureus | 2 - 20 |
| Quinoline-based Hydroxyimidazolium Hybrids | Klebsiella pneumoniae | ≥50 |
| Quinoline-based Hydroxyimidazolium Hybrids | Mycobacterium tuberculosis H37Rv | 10 - 20 |
| Quinoline-based Hydroxyimidazolium Hybrids | Cryptococcus neoformans | 15.6 |
| Quinoline-based Hydroxyimidazolium Hybrids | Candida spp., Aspergillus spp. | 62.5 |
| Substituted Quinolines | Gram-positive & Gram-negative bacteria | 62.5 - 250 |
| Facilely Accessible Quinoline Derivatives | Clostridium difficile | 1.0 - 8.0 |
| Fluorinated Quinoline Analogs | Sclerotinia sclerotiorum | Good activity at 50 µg/mL |
| Fluorinated Quinoline Analogs | Rhizoctonia solani | Good activity at 50 µg/mL |
Analysis of Structure-Activity Relationships (SAR):
The antimicrobial spectrum and potency of quinoline derivatives are highly dependent on their substitution patterns. For example, certain quinoline-based hydroxyimidazolium hybrids show potent activity against Gram-positive bacteria and Mycobacterium tuberculosis but are less effective against Gram-negative bacteria.[2] Fluorinated quinoline analogs have demonstrated significant antifungal activity.[3] The structure-activity relationships of fluoroquinolones, in particular, have been extensively studied, with modifications at the N-1, C-6, C-7, and C-8 positions yielding potent antibacterial agents.[24]
III. Enzyme Inhibition: Targeting Specific Molecular Pathways
Beyond broad cytotoxic or antimicrobial effects, novel quinoline derivatives can be designed to inhibit specific enzymes involved in disease pathogenesis. This targeted approach can lead to more selective and less toxic therapeutic agents.
A. Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition
Some substituted quinolines have been identified as effective inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease, and human carbonic anhydrase (hCA) isoforms I and II, which are involved in various physiological processes.[25][26]
B. DNA-Interacting Enzymes
Recent studies have shown that certain quinoline-based compounds can inhibit a variety of enzymes that act on DNA, including DNA methyltransferases (e.g., DNMT1), base excision repair DNA glycosylases, and DNA and RNA polymerases.[27] This suggests that these compounds may have therapeutic potential in diseases characterized by aberrant DNA modification or repair.
Logical Relationship: From Scaffold to Biological Activity
Caption: Logical flow from the core scaffold to biological evaluation.
IV. Conclusion
The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents with diverse biological activities. A systematic and rigorous biological evaluation, encompassing cytotoxicity screening, antimicrobial testing, and specific enzyme inhibition assays, is essential for identifying and characterizing promising lead compounds. The detailed protocols and comparative data presented in this guide provide a framework for researchers to design and execute robust preclinical studies, ultimately contributing to the advancement of new and effective therapies. The structure-activity relationships highlighted underscore the importance of rational drug design in optimizing the potency and selectivity of these novel quinoline derivatives.
References
- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 22. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methods | MI [microbiology.mlsascp.com]
- 24. journals.asm.org [journals.asm.org]
- 25. Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of Fluoroquinolone Antibacterial Potency: An In-Depth Technical Guide
This guide provides a comprehensive, data-driven comparison of the in vitro antibacterial potency of various fluoroquinolones. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective overview of fluoroquinolone performance, details the methodologies for key experiments, and visualizes critical biological and experimental processes.
The Evolving Landscape of Fluoroquinolones
Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] The evolution of fluoroquinolones is often categorized into generations, each with a progressively broader spectrum of activity.[2][3]
-
First-generation agents, like nalidixic acid, had a narrow spectrum of activity, primarily against Gram-negative bacteria, and achieved minimal systemic concentrations.[2]
-
Second-generation fluoroquinolones, such as ciprofloxacin and ofloxacin, exhibit enhanced activity against Gram-negative bacilli, including Pseudomonas aeruginosa, and have some activity against Gram-positive organisms.[2][4]
-
Third-generation agents, like levofloxacin, were developed to have improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, while retaining good Gram-negative coverage.[2][5]
-
Fourth-generation and newer fluoroquinolones, including moxifloxacin, gemifloxacin, and delafloxacin, demonstrate further enhanced Gram-positive activity, with some also showing activity against anaerobes and atypical pathogens.[4][6][7]
This guide will focus on a head-to-head comparison of the in vitro potency of several key fluoroquinolones, with a particular emphasis on the newer agents that offer potential advantages against resistant pathogens.
Mechanism of Action and Resistance
The primary targets of fluoroquinolones are DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes). In many Gram-negative bacteria, DNA gyrase is the primary target, while in most Gram-positive bacteria, topoisomerase IV is the main target.[1] By binding to these enzymes, fluoroquinolones stabilize the enzyme-DNA complex, leading to the accumulation of double-strand DNA breaks and ultimately cell death.[8]
Resistance to fluoroquinolones can emerge through several mechanisms:
-
Target-site mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are the most common mechanism of high-level resistance.
-
Efflux pumps: Overexpression of efflux pumps can actively transport fluoroquinolones out of the bacterial cell, reducing their intracellular concentration.
-
Plasmid-mediated resistance: The acquisition of resistance genes on plasmids, such as those encoding Qnr proteins that protect DNA gyrase from fluoroquinolone binding, can also contribute to reduced susceptibility.
References
- 1. benchchem.com [benchchem.com]
- 2. New Classification and Update on the Quinolone Antibiotics | AAFP [aafp.org]
- 3. mdpi.com [mdpi.com]
- 4. garj.org [garj.org]
- 5. In vitro activity of fluoroquinolones against common respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolones: A Comprehensive Review | AAFP [aafp.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Core Directive: A Proactive Approach to Safety and Compliance
An In-Depth Guide to the Proper Disposal of 4-Chloro-6,8-difluoroquinoline
This guide provides a comprehensive framework for the safe handling and disposal of this compound (CAS No. 391-77-5). As a halogenated quinoline derivative, this compound requires meticulous management to mitigate risks to personnel and the environment. The procedures outlined herein are designed to provide researchers, scientists, and drug development professionals with the necessary operational and logistical information to handle this chemical responsibly from acquisition to final disposal. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of a robust safety culture.
Scientific Integrity & Logic: Understanding the Hazard
Effective disposal procedures are built upon a thorough understanding of the substance's chemical properties and associated hazards. This compound is a solid organic compound with known toxicological and environmental risks that dictate its handling and disposal pathway.
Expertise & Experience: Causality Behind Protocol Choices
The presence of chlorine and fluorine atoms on the quinoline ring classifies this compound as a halogenated aromatic hydrocarbon. Such compounds are often persistent in the environment and can generate hazardous byproducts, such as hydrogen chloride and hydrogen fluoride, upon improper thermal decomposition.[1] Therefore, the recommended disposal method is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[2] This ensures the complete destruction of the compound and the neutralization of acidic combustion gases, preventing their release into the atmosphere.
Trustworthiness: A Self-Validating System
Every step, from personal protective equipment (PPE) selection to waste container labeling, is part of a self-validating system to ensure safety. For instance, requiring nitrile gloves and safety goggles is a direct response to the compound's classification as a skin and serious eye irritant.[3] Storing it in a cool, dry place under nitrogen protects its integrity and prevents degradation into unknown, potentially more hazardous substances.[2]
Hazard Profile of this compound
A summary of the compound's properties and hazards is essential for a quick risk assessment.
| Property | Value | Source |
| CAS Number | 391-77-5 | |
| Molecular Formula | C₉H₅ClFN | [4] |
| Molecular Weight | 181.59 g/mol | [4] |
| Appearance | Solid | [2] |
| Melting Point | 75 - 80 °C | |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [3] |
| Storage Temperature | 2 - 8 °C | [2][5] |
Operational Protocols: From Benchtop to Disposal
Personnel Protection and Engineering Controls
Proper protection is non-negotiable when handling this compound.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure safety showers and eyewash stations are readily accessible.[6]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[2][7]
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory.[8] A standard laboratory coat must be worn to protect skin and clothing.[8]
-
Respiratory Protection : If dusts are generated, use a NIOSH-approved respirator.[1]
-
Decontamination & Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.[8]
-
Evacuate and Ventilate : For any significant spill, evacuate personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2][8]
-
Containment : For small spills, use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to contain the substance.[2][8]
-
Collection : Carefully sweep up the absorbed material and any contaminated solids.[7] Avoid creating dust.[2] Place all materials into a designated, sealable, and properly labeled hazardous waste container.[2][8]
-
Decontamination : Thoroughly clean the spill area with a suitable solvent (e.g., acetone or ethanol). Collect all cleaning materials (wipes, swabs) as hazardous waste in the same container.[8]
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) officer in accordance with internal protocols.[8]
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Waste Disposal Procedures
The disposal of this compound is governed by its classification as a halogenated organic compound.
Waste Segregation and Collection
-
Solid Waste : Collect unused this compound, contaminated PPE, and spill cleanup materials in a dedicated, sealable container.[2]
-
Liquid Waste : If the compound is dissolved in a solvent for an experiment, the resulting solution must be collected as "Halogenated Solvent Waste." Do not mix with non-halogenated waste streams, as this complicates and increases the cost of disposal.[8]
-
Labeling : All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate description of the container's contents (e.g., "solid spill debris," "solutions in methanol")
-
The associated hazards (e.g., "Toxic," "Irritant")
-
Approved Disposal Method
-
Professional Disposal : All waste containing this compound must be disposed of through a licensed and certified hazardous waste disposal company.[2][8] Do not attempt to dispose of this chemical via standard laboratory drains or as regular trash.[1][2]
-
Incineration : The standard and recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This high-temperature process ensures the complete destruction of the halogenated molecule.
-
Container Disposal : Empty or uncleaned containers must be handled like the product itself and disposed of as hazardous waste.[2]
Regulatory Context
As a chlorinated organic compound, the disposal of this compound falls under regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) concerning hazardous waste.[9] Laboratories are responsible for complying with all local, state, and federal regulations regarding the generation, storage, and disposal of such waste.[7]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-Chloro-6-fluoroquinoline - Safety Data Sheet [chemicalbook.com]
- 3. 4-Chloro-6-fluoroquinoline | C9H5ClFN | CID 2736586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-6-fluoroquinoline | CAS#:391-77-5 | Chemsrc [chemsrc.com]
- 5. lookchem.com [lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
A Comprehensive Guide to the Safe Handling and Disposal of 4-Chloro-6,8-difluoroquinoline
As a Senior Application Scientist, it is imperative to approach novel chemical entities with a robust framework of safety and operational excellence. This guide provides an in-depth, procedural overview for the safe handling and disposal of 4-Chloro-6,8-difluoroquinoline, a compound whose specific toxicological properties are not yet fully characterized. By synthesizing data from structurally similar compounds and adhering to established regulatory standards, we can construct a self-validating system of protocols that prioritizes the safety of laboratory personnel and the integrity of our research.
Hazard Identification and Risk Assessment
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is warranted. We will extrapolate potential hazards from analogous structures, such as 4-Chloro-6-fluoroquinoline. The chemical structure, featuring a halogenated quinoline core, suggests potential for biological activity and associated hazards.
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Upon combustion, it may release toxic and corrosive fumes such as carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[2] Therefore, it is crucial to treat this compound as hazardous and to handle it with the utmost care.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable to minimize all potential routes of exposure, including inhalation, dermal contact, and ingestion.[3][4] The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles | Double-gloving with nitrile gloves | Fully buttoned, flame-resistant lab coat | N95 respirator or higher (within a certified chemical fume hood) |
| Reaction and Purification | Chemical splash goggles and face shield | Double-gloving with nitrile gloves | Chemical-resistant apron over a flame-resistant lab coat | N95 respirator or higher (within a certified chemical fume hood) |
| Waste Disposal | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves (e.g., Viton or thick-cut nitrile) over nitrile gloves | Chemical-resistant apron over a flame-resistant lab coat | N95 respirator or higher |
Causality of PPE Choices:
-
Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, and a face shield offers an additional layer of protection against splashes during transfers of larger volumes.[2][5]
-
Hand Protection: Halogenated organic compounds can penetrate standard disposable gloves.[6] Double-gloving provides a temporary barrier; should the outer glove be compromised, the inner glove offers immediate protection while the outer is replaced. Always consult the glove manufacturer's compatibility chart.[7]
-
Body Protection: A flame-resistant lab coat is a baseline. A chemical-resistant apron is crucial when handling larger quantities or during procedures with a higher splash risk.
-
Respiratory Protection: All handling of solid and stock solutions should be performed within a certified chemical fume hood to minimize inhalation of dust or aerosols.[2][7]
Operational Plan: A Step-by-Step Workflow
This procedural guide ensures that every step, from initial handling to cleanup, is executed with precision and safety.
3.1. Designated Work Area
All work with this compound must be conducted in a designated area within a certified chemical fume hood.[6][7] This area should be clearly marked with signage indicating the presence of a hazardous substance.
3.2. Weighing and Solution Preparation
-
Preparation: Before starting, ensure a chemical spill kit, an eyewash station, and a safety shower are readily accessible.[4]
-
Don PPE: Put on the appropriate PPE as detailed in the table above.
-
Weighing: Tare a suitable container on the analytical balance inside the fume hood. Use a disposable weighing paper or boat to avoid contaminating the balance.
-
Dissolving: Add the solvent to the solid in a controlled manner to prevent splashing.
-
Sealing: Securely cap the container before removing it from the fume hood.
3.3. Conducting Reactions
-
Apparatus Setup: Assemble the reaction apparatus within the fume hood.
-
Reagent Transfer: Use appropriate techniques, such as cannula transfer for air-sensitive reactions, to minimize exposure during the transfer of solutions containing the compound.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
3.4. Post-Procedure Decontamination
-
Work Area: Wipe down the immediate work area and any equipment used with a suitable solvent, followed by soap and water, to prevent the accumulation of chemical residue.[7]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.
Disposal Plan: Cradle-to-Grave Management
Proper waste management is a critical aspect of laboratory safety and environmental responsibility, governed by regulations from the Environmental Protection Agency (EPA).[8][9]
4.1. Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing papers, gloves, disposable lab coats) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed container. Halogenated waste streams must be kept separate from non-halogenated waste to facilitate proper disposal and manage costs.[7][10] Do not mix with incompatible materials such as acids, bases, or oxidizing agents.[7]
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.
4.2. Container Labeling and Storage
-
All waste containers must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste.[10][11] The label must include the full chemical name of all constituents and their approximate concentrations.
-
Keep waste containers closed at all times except when adding waste.[8][11]
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.[7]
4.3. Final Disposal
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[9]
-
Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[12][13]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the critical steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
By adhering to these rigorous protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental compliance.
References
- 1. 4-Chloro-6-fluoroquinoline | C9H5ClFN | CID 2736586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-6-fluoroquinoline - Safety Data Sheet [chemicalbook.com]
- 3. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pfw.edu [pfw.edu]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
